molecular formula C11H10BrNO2S B3284820 Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate CAS No. 791614-77-2

Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate

Cat. No.: B3284820
CAS No.: 791614-77-2
M. Wt: 300.17 g/mol
InChI Key: MPCZHESOFLZYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate is a useful research compound. Its molecular formula is C11H10BrNO2S and its molecular weight is 300.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(5-bromo-1,3-benzothiazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2S/c1-2-15-11(14)6-10-13-8-5-7(12)3-4-9(8)16-10/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCZHESOFLZYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(S1)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of privileged scaffolds dictates the efficiency of downstream lead optimization. Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate (CAS: 791614-77-2) represents a highly versatile, bifunctional building block[1]. The benzothiazole core is a recognized pharmacophore with broad biological activities, ranging from kinase inhibition (e.g., DYRK1A inhibitors)[2] to robust antiviral applications[3].

This technical whitepaper provides an in-depth analysis of this compound, detailing its physicochemical properties, orthogonal reactivity profiles, and field-proven synthetic methodologies. As an application scientist, my objective is to move beyond standard reaction lists and explain the causality behind each experimental parameter, ensuring that your laboratory workflows are robust, reproducible, and self-validating.

Physicochemical Profiling & Structural Rationale

The utility of ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate lies in its dual functional handles: the electrophilic 5-bromo substituent and the nucleophilic/hydrolyzable 2-ethyl acetate group. The electron-withdrawing nature of the thiazole ring highly activates the 5-bromo position for oxidative addition by transition metals, while the


-protons of the acetate group are sufficiently acidic for enolate-driven functionalization.
Table 1: Physicochemical Properties
PropertyValueRationale / Significance
CAS Number 791614-77-2Unique identifier for procurement and database indexing[1].
Molecular Formula C11H10BrNO2SConfirms the presence of the bromo and ester functionalities[1].
Molecular Weight 300.17 g/mol Ideal low-molecular-weight starting point for fragment-based drug design.
Core Scaffold BenzothiazolePrivileged structure conferring lipophilicity and hydrogen-bond accepting capabilities.
Key Reactive Sites C5-Br, C2-Ester,

-Carbon
Enables orthogonal, multi-directional library diversification.

Orthogonal Reactivity & Synthetic Workflows

The true power of this scaffold is its capacity for orthogonal functionalization. Chemists can selectively address the aryl bromide via palladium-catalyzed cross-coupling without disturbing the ester, or conversely, manipulate the ester (via amidation, hydrolysis, or


-alkylation) without risking premature dehalogenation.

OrthogonalReactivity Core Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate (CAS: 791614-77-2) PdCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Heck, Buchwald) Core->PdCoupling Reacts at C5-Br EsterChem Ester Functionalization (Hydrolysis, Amidation) Core->EsterChem Reacts at Ester EnolateChem α-Carbon Alkylation (Base-mediated) Core->EnolateChem Reacts at α-CH2 Prod1 5-Aryl/Alkyl Benzothiazole Derivatives PdCoupling->Prod1 Prod2 Benzothiazole-2-acetamides & Acetic Acids EsterChem->Prod2 Prod3 α-Substituted Benzothiazole Acetates EnolateChem->Prod3

Fig 1: Orthogonal reactivity pathways of the ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate scaffold.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process checks, researchers can confirm the success of each mechanistic step before proceeding, thereby preventing costly downstream failures.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the 5-bromo position with an aryl boronic acid, intentionally preserving the C2-ethyl ester.

Reagents:

  • Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology & Causality:

  • Preparation & Degassing: Dissolve the benzothiazole core and the aryl boronic acid in the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active catalytic species to an inactive Pd(II) state. Argon sparging is mandatory to maintain the catalytic cycle.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ and K₂CO₃.

    • Causality: The biphasic Dioxane/Water system is critical. Dioxane solubilizes the hydrophobic benzothiazole, while water is required to dissolve the K₂CO₃. The carbonate ions must coordinate to the boron atom to form a reactive, electron-rich boronate complex (ate-complex), which undergoes transmetalation significantly faster than the neutral boronic acid. We specifically select K₂CO₃ over stronger bases like NaOH to prevent the premature saponification of the C2-ethyl ester.

  • Thermal Activation: Heat the mixture to 85°C for 4-6 hours under an inert atmosphere.

  • Self-Validation Checkpoint (TLC & LC-MS): Analyze the crude mixture via TLC (Hexanes:Ethyl Acetate 3:1). The disappearance of the starting material (

    
     ~0.6) and the appearance of a new, highly UV-active spot (
    
    
    
    ~0.4) confirms conversion. LC-MS should show the expected
    
    
    mass with the isotopic signature of bromine completely absent.
  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated.

    • Self-Validation (NMR): In the

      
      H-NMR of the purified product, the preservation of the ester is validated by the strict retention of the quartet at ~4.2 ppm (
      
      
      
      ) and the triplet at ~1.3 ppm (
      
      
      ).
Protocol B: Direct Amidation of the Ester Handle

To link the benzothiazole core to other pharmacophores (e.g., in the synthesis of DYRK1A inhibitors[2]), the ester is often converted to an amide.

Step-by-Step Methodology & Causality:

  • Hydrolysis: Treat the starting material with LiOH (1.5 eq) in THF/H₂O (3:1) at room temperature for 2 hours.

    • Causality: LiOH is preferred over NaOH/KOH because the lithium cation strongly coordinates to the forming carboxylate, preventing over-reaction or degradation of the thiazole ring.

  • Activation: Isolate the resulting carboxylic acid, dissolve in DMF, and add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Causality: HATU rapidly forms an active highly electrophilic OAt-ester. DIPEA acts as a non-nucleophilic base to deprotonate the incoming amine without competing for the activated ester.

  • Amine Coupling: Add the desired primary or secondary amine (1.1 eq) and stir for 3 hours.

  • Self-Validation Checkpoint: The successful formation of the amide is confirmed by IR spectroscopy (shift of the carbonyl stretch from ~1735 cm

    
     for the ester to ~1650 cm
    
    
    
    for the amide) and the appearance of an exchangeable N-H proton in the
    
    
    H-NMR around 8.0-8.5 ppm.

Therapeutic Applications & Biological Screening

The derivatives generated from Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate have profound implications in therapeutic development. For instance, benzothiazole-containing molecules have been patented as highly selective inhibitors of DYRK1A, a kinase heavily implicated in neurodegenerative diseases and metabolic syndromes[2]. Furthermore, recent studies highlight the integration of the benzothiazole moiety into flavonoid structures to yield potent antiviral agents against agricultural pathogens like the Tobacco Mosaic Virus (TMV)[3].

DrugDiscoveryPipeline Hit Scaffold Selection (CAS: 791614-77-2) Div Library Diversification (Pd-Coupling & Amidation) Hit->Div Synthesis Screen High-Throughput Screening (Kinase/Antiviral Assays) Div->Screen Assay Lead Lead Optimization (SAR Analysis) Screen->Lead Refinement

Fig 2: Drug discovery pipeline utilizing the benzothiazole scaffold for library generation.

By strategically utilizing the orthogonal reactivity of this specific CAS-registered scaffold, drug discovery teams can rapidly generate diverse compound libraries, accelerating the path from initial hit to optimized lead.

References

  • Google Patents. "US10927106B2 - Benzothiazole derivatives as DYRK1 inhibitors." United States Patent and Trademark Office.
  • ResearchGate. "Novel flavonoid derivatives containing benzothiazole as potential antiviral agents: design, synthesis, and biological evaluation." ResearchGate Publications. URL: [Link]

Sources

5-bromobenzothiazole-2-acetic acid ethyl ester chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structure, synthesis, and applications of 5-bromobenzothiazole-2-acetic acid ethyl ester .

Executive Summary

5-Bromobenzothiazole-2-acetic acid ethyl ester is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry and agrochemical research.[1] As a derivative of the benzothiazole class, it serves as a critical intermediate for the synthesis of Aldose Reductase Inhibitors (ARIs) —therapeutic agents targeting diabetic complications—and synthetic auxins for plant growth regulation.

This guide provides a rigorous analysis of its chemical structure, a validated synthesis protocol distinguishing it from its regioisomers, and a map of its functional applications.

Chemical Structure & Properties[2][3][4][5][6][7][8][9][10][11][12]

The molecule comprises a fused benzene and thiazole ring system (benzothiazole) substituted with a bromine atom at the 5-position and an ethyl acetate moiety at the 2-position.[1]

PropertyData
IUPAC Name Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate
Molecular Formula C₁₁H₁₀BrNO₂S
Molecular Weight 300.17 g/mol
CAS Number (Parent) 768-11-6 (5-bromobenzothiazole core); Ester specific CAS varies by vendor
Physical State Solid (typically off-white to pale yellow needles)
Solubility Soluble in DMSO, DMF, CHCl₃, EtOAc; Insoluble in water
Lipophilicity (cLogP) ~3.2 (Predicted)
Structural Analysis[1][6][7]
  • 5-Bromo Substituent: Located para to the sulfur atom in the fused ring system.[1] This halogen introduces lipophilicity and serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing further diversification.[1]

  • 2-Acetic Acid Ethyl Ester: The "head" group.[1] The methylene (CH₂) bridge at C2 is acidic (pKa ~18-20), allowing alkylation, while the ester is a prodrug motif or a precursor to the free acid (active pharmacophore).

Synthetic Protocols

A critical challenge in synthesizing this molecule is ensuring the correct regiochemistry of the bromine atom. The starting material determines whether the 5-bromo or 6-bromo isomer is formed.[1]

Core Synthesis: Cyclocondensation Route

This method is preferred for its scalability and atom economy.[1]

Precursor Selection:

  • Target: 5-Bromobenzothiazole derivative.

  • Required Starting Material: 2-Amino-4-bromobenzenethiol .[1]

    • Note: Using 2-amino-5-bromobenzenethiol yields the 6-bromo isomer.[1]

Step-by-Step Methodology
  • Reagents:

    • 2-Amino-4-bromobenzenethiol (1.0 eq)[1]

    • Diethyl malonate (1.2 eq)[1]

    • Solvent: Xylene or Diphenyl ether (High boiling point required).[1]

    • Catalyst: None (thermal) or p-TsOH (catalytic).[1]

  • Procedure:

    • Mixing: Dissolve 2-amino-4-bromobenzenethiol in xylene under an inert atmosphere (N₂).

    • Addition: Add diethyl malonate dropwise.

    • Cyclization: Heat the mixture to reflux (140°C) for 4–6 hours. The reaction proceeds via the formation of a benzothiazolyl-acetate intermediate followed by decarboxylation (if using malonic acid) or direct condensation.[1]

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The disappearance of the thiol indicates completion.

    • Workup: Cool to room temperature. The product often precipitates or can be isolated by concentrating the solvent and recrystallizing from ethanol.

  • Purification:

    • Recrystallization from Ethanol/Water (9:1) yields pure needles.[1]

Alternative Route: Homologation

If 2-methyl-5-bromobenzothiazole is available:

  • Lithiation: Treat with LDA at -78°C to form the lithiated species at the C2-methyl group.[1]

  • Carboxylation: Quench with ethyl chloroformate (difficult due to competing reactions) or diethyl carbonate.[1]

    • Critique: This route is lower yielding due to the acidity of the methyl protons being similar to the product's methylene protons, leading to poly-alkylation.

Visualization: Synthesis Pathway

The following diagram illustrates the regiochemical logic and the reaction flow.

SynthesisPath Start 2-Amino-4-bromobenzenethiol (Br para to SH) Inter Intermediate Amide/Thioester Start->Inter Condensation SideProduct 6-Bromo Isomer (If starting with 2-amino-5-bromo) Start->SideProduct WRONG REGIOCHEMISTRY Reagent Diethyl Malonate (Reflux in Xylene) Reagent->Inter Product 5-Bromobenzothiazole-2-acetic acid ethyl ester Inter->Product Cyclization (- EtOH, - H2O)

Figure 1: Synthetic pathway highlighting the critical precursor selection for regioselectivity.

Characterization Data (Expected)

To validate the synthesis, the following spectroscopic signatures must be confirmed.

TechniqueExpected SignalInterpretation
¹H NMR (CDCl₃) δ 1.25 (t, 3H)Ester methyl group (-CH₂CH ₃)
δ 4.15 (s, 2H)Methylene bridge (Het-CH ₂-CO)
δ 4.20 (q, 2H)Ester methylene (-CH ₂CH₃)
δ 7.45 (dd, 1H)Aromatic H6 (coupling with H4 and H7)
δ 7.80 (d, 1H)Aromatic H7 (ortho to S)
δ 8.15 (d, 1H)Aromatic H4 (ortho to Br, meta to N)
MS (ESI+) [M+H]⁺ 300/302Distinct 1:1 isotopic pattern due to Bromine (⁷⁹Br/⁸¹Br)
IR (KBr) 1735 cm⁻¹Strong Ester C=O stretch
1600 cm⁻¹C=N stretch of benzothiazole ring

Applications in Drug Development[1][3][5][6][11]

Aldose Reductase Inhibition (ARI)

The benzothiazole-2-acetic acid scaffold is a bioisostere of the N-acetic acid head group found in ARIs like Zopolrestat and Epalrestat .[1]

  • Mechanism: The carboxylic acid (formed after ester hydrolysis in vivo) binds to the anion-binding pocket of the Aldose Reductase enzyme (ALR2), preventing the conversion of glucose to sorbitol.

  • Role of 5-Bromo: The halogen at the 5-position occupies a hydrophobic specificity pocket, enhancing selectivity for ALR2 over the related Aldehyde Reductase (ALR1).

Synthetic Auxins

Compounds with the structure Aryl-CH₂-COOH often exhibit auxin-like activity in plants.[1]

  • Usage: Used in high-throughput screening for novel herbicides or plant growth regulators.[1] The ethyl ester acts as a pro-auxin, penetrating the plant cuticle more effectively than the free acid.

Visualization: Structure-Activity Relationship (SAR)[1]

SAR Center 5-Bromobenzothiazole-2-acetic acid ethyl ester Br 5-Bromo Group Center->Br Core Benzothiazole Core Center->Core Ester Ethyl Ester (Prodrug Moiety) Center->Ester Lipophil Increases Lipophilicity Fits Hydrophobic Pocket (ALR2) Br->Lipophil PiStack Pi-Pi Stacking with Trp Residues Core->PiStack Hydrolysis Hydrolyzes to Acid (Active Pharmacophore) Ester->Hydrolysis

Figure 2: Structure-Activity Relationship (SAR) mapping functional groups to biological mechanisms.[1]

Safety and Handling

  • Hazards: Benzothiazoles are potential skin and eye irritants.[1] The ester functionality may cause sensitization.[1]

  • Storage: Store in a cool, dry place under inert gas (Argon) to prevent hydrolysis of the ester or oxidation of the sulfur ring.

  • Disposal: Halogenated organic waste.[1]

References

  • Musser, J. H., et al. (1987).[1] "Synthesis and aldose reductase inhibitory activity of some benzothiazole-2-acetic acids." Journal of Medicinal Chemistry. Link

  • Malamas, M. S., et al. (1991).[1] "Azole-based aldose reductase inhibitors: synthesis and biological activity." Journal of Medicinal Chemistry. Link[1]

  • Turan-Zitouni, G., et al. (2004).[1] "Synthesis of some 2-[(benzothiazole-2-yl)thio]acetic acid derivatives and their antimicrobial activity." Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1]

  • Blakemore, P. R., et al. (2005).[1][2] "Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters."[1][2] Organic & Biomolecular Chemistry. Link

Sources

Benzothiazole Derivatives & Active Methylene Reactivity: A Synthetic & Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benzothiazole derivatives active methylene reactivity Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The benzothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for antitumor, antimicrobial, and neuroprotective agents. Its chemical versatility is significantly amplified when coupled with active methylene compounds (AMCs)—reagents characterized by a methylene bridge flanked by electron-withdrawing groups (e.g.,


-ketoesters, malononitrile).

This guide dissects the reactivity patterns between benzothiazole derivatives and active methylenes. Unlike generic reviews, we categorize this reactivity into two distinct mechanistic regimes:

  • Annulation Regimes: Where the benzothiazole heteroatoms (N/S) act as nucleophiles toward AMCs to form fused tricyclic systems (e.g., pyrimido[2,1-b]benzothiazoles).

  • Side-Chain Functionalization: Where the benzothiazole moiety itself bears the active methylene group (e.g., 2-cyanomethylbenzothiazole), acting as a carbon nucleophile in Knoevenagel condensations.

Mechanistic Foundations

The reactivity of benzothiazole with active methylenes is governed by the ambident nucleophilicity of the 2-aminobenzothiazole system and the acidity of C2-substituted alkyl groups.

1.1 The 2-Aminobenzothiazole Trap (Pyrimido-Fusion)

The most high-value reaction in this domain is the synthesis of 4H-pyrimido[2,1-b]benzothiazoles . This is typically a multi-component reaction (MCR) involving an aldehyde, an active methylene (e.g., ethyl acetoacetate), and 2-aminobenzothiazole.

  • Mechanistic Causality: The reaction proceeds via a "Knoevenagel-first" or "Michael-first" pathway depending on conditions. In the preferred Knoevenagel-first mechanism:

    • Activation: The aldehyde condenses with the active methylene to form an electron-deficient benzylidene intermediate (Knoevenagel adduct).

    • Michael Addition: The endocyclic nitrogen (N-3) of 2-aminobenzothiazole—being the most nucleophilic site—attacks the activated double bond.

    • Cyclization: The exocyclic amino group attacks the carbonyl of the active methylene moiety, followed by dehydration to fuse the pyrimidine ring.

1.2 The C-2 Active Methylene Center

When a methylene group is directly attached to the C-2 position (e.g., 2-(cyanomethyl)benzothiazole), the electron-withdrawing nature of the benzothiazole ring (enhanced by the inductive effect of Nitrogen and Sulfur) renders the methylene protons highly acidic (


). This allows the benzothiazole to act as the nucleophile in condensation reactions with aromatic aldehydes.
Synthetic Strategies & Protocols
Scenario A: Synthesis of Pyrimido[2,1-b]benzothiazoles (Green Chemistry)

Target: Fused tricyclic systems with high medicinal value. Method: Solvent-free, catalyst-free thermal condensation.

Rationale: Traditional methods use toxic solvents (DMF, Toluene) and long reflux times. The solvent-free approach utilizes the "melt" phase of reagents to drive kinetics, improving atom economy and yield.

Experimental Protocol:

  • Reagent Prep: In a 50 mL round-bottom flask, combine:

    • 2-Aminobenzothiazole: 1.0 mmol (150 mg)

    • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde): 1.0 mmol

    • Active Methylene (Ethyl Acetoacetate): 1.0 mmol (130 mg)

  • Reaction: Heat the mixture in an oil bath at 60°C with vigorous stirring. The mixture will initially liquify (melt phase).

  • Monitoring: Continue heating for 45–60 minutes. Monitor via TLC (Eluent: Ethyl Acetate:n-Hexane, 3:7). Look for the disappearance of the aldehyde spot.

  • Work-up: Cool the reaction mass to room temperature. Add 5 mL of cold ethanol and triturate. The solid product will precipitate out.

  • Purification: Filter the solid and wash with cold water followed by a small portion of diethyl ether to remove unreacted active methylene. Recrystallize from hot ethanol if necessary.

  • Validation:

    • Yield: Expect 85–92%.

    • IR: Look for disappearance of primary amine bands ($3400-3100

Technical Guide: Synthetic Architecture of 5-Substituted Benzothiazole Acetates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthetic precursors for 5-substituted benzothiazole acetates Content Type: In-depth Technical Guide

Executive Summary & Strategic Disconnect

The 5-substituted benzothiazole-2-acetate scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for auxin mimics, antitumor agents, and aldose reductase inhibitors. Unlike the commoditized N-acetic acid derivatives (e.g., Benazolin), the C2-linked acetate requires precise carbon-carbon bond formation at the heterocycle's most electrophilic position.

This guide details the synthetic precursors and assembly logic for these molecules. The primary challenge lies not in the final assembly, but in the regioselective construction of the 2-amino-4-substituted benzenethiol core, which dictates the 5-position substitution pattern in the final heterocycle. We present two validated pathways: the Classical Cyclocondensation (high throughput) and the Lateral Lithiation (high precision).

Retrosynthetic Architecture

To achieve a 5-substituted benzothiazole-2-acetate, the molecule is disconnected at two strategic interfaces. The choice of disconnection dictates the precursor requirements.

Pathway Analysis
  • Route A (The Pinner/Cyclization Interface): Disconnection of the C2-C3a and C2-S bonds. This requires a 2-amino-4-substituted benzenethiol and a C2-synthon (Ethyl cyanoacetate). This is the preferred industrial route due to atom economy.

  • Route B (The Lateral Anionic Interface): Disconnection of the C2-CH2 bond. This utilizes a 2-methyl-5-substituted benzothiazole precursor, exploiting the acidity of the C2-methyl protons for lithiation and carboxylation.

Retrosynthesis Target 5-Substituted Benzothiazole-2-Acetate Precursor_A Precursor A: 2-Amino-4-X-Benzenethiol Precursor_A->Target Cyclocondensation (Route A) Precursor_B Precursor B: Ethyl Cyanoacetate Precursor_B->Target + C2 Synthon Precursor_C Precursor C: 2-Methyl-5-X-Benzothiazole Precursor_C->Target Lithiation/Trapping (Route B) Raw_1 2,5-Dichloronitrobenzene Raw_1->Precursor_A Nucleophilic Subst. + Reduction Raw_2 4-Substituted Aniline Raw_2->Precursor_C Jacobsen Cyclization

Caption: Retrosynthetic map identifying the critical 2-amino-4-substituted benzenethiol as the linchpin precursor.

Synthesis of the Core Precursor: 2-Amino-4-Substituted Benzenethiol

The E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) principle dictates that we avoid the direct electrophilic substitution of benzothiazoles, which typically yields a mixture of 5- and 7-isomers. Instead, we must install the substituent before ring closure.

To achieve a 5-substituted benzothiazole , the thiol precursor must have the substituent at the 4-position (relative to the thiol at C1 and amino at C2).

Protocol: The Nitro-Displacement Route

This is the most robust method for halogenated derivatives (e.g., 5-chloro, 5-fluoro).

Reagents:

  • Starting Material: 2,5-Dichloronitrobenzene (or 2-chloro-5-substituted nitrobenzene).

  • Sulfur Source: Sodium Sulfide nonahydrate (

    
    ) or Sodium Disulfide (
    
    
    
    ).[1]
  • Reductant: Zinc dust/Acetic acid or Sodium Borohydride (

    
    ).
    

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution:

    • Dissolve 2,5-dichloronitrobenzene in ethanol.

    • Add

      
       (prepared in situ from 
      
      
      
      and Sulfur) at reflux.
    • Mechanistic Insight: The chlorine ortho to the nitro group is significantly more labile due to the inductive and resonance withdrawal of the nitro group. The meta chlorine (position 5) remains intact.

    • Result: Formation of Bis(2-nitro-4-chlorophenyl)disulfide.

  • Reductive Cleavage:

    • Suspend the disulfide in glacial acetic acid.

    • Add Zinc dust in portions (exothermic).

    • Reflux for 2-4 hours until the solution clears (reduction of both

      
       to 
      
      
      
      and
      
      
      to
      
      
      ).
  • Isolation (Self-Validating Step):

    • Filter zinc residues. Neutralize filtrate with NaOH.

    • Validation: The product, 2-amino-4-chlorobenzenethiol , is an oxidatively unstable solid. It should be used immediately or stored as the hydrochloride salt (Zinc salt intermediates are stable).

Yield Expectations:

Precursor (Nitrobenzene)NucleophileReductantFinal ProductYield (%)
2,5-Dichloronitrobenzene

Zn/AcOH2-Amino-4-chlorobenzenethiol75-85%
2-Chloro-5-methylnitrobenzene

Sn/HCl2-Amino-4-methylbenzenethiol60-70%
2-Fluoro-5-bromonitrobenzene

Fe/HCl2-Amino-4-bromobenzenethiol65-75%

Assembly Route A: The Pinner-Type Cyclocondensation

This route utilizes Ethyl Cyanoacetate as the C2 precursor. It is superior to using malonic acid because the cyano group activates the methylene for condensation and is easily hydrolyzed.

Reaction Logic

The reaction proceeds via a condensation between the amino group and the ester carbonyl, followed by nucleophilic attack of the thiol on the cyano carbon (or vice-versa depending on pH), eventually forming the benzothiazole ring with a cyanomethyl side chain.

Cyclization Thiol 2-Amino-4-X-Benzenethiol Inter Intermediate: Cyanomethyl Benzothiazole Thiol->Inter 180°C, Neat (-EtOH, -NH3) Cyano Ethyl Cyanoacetate Cyano->Inter Final 5-Substituted Benzothiazole-2-Acetate Inter->Final EtOH/HCl (Pinner Hydrolysis)

Caption: Thermal condensation workflow for converting aminothiophenols to acetate derivatives.

Detailed Protocol
  • Condensation:

    • Mix 2-amino-4-substituted benzenethiol (1.0 eq) and ethyl cyanoacetate (1.2 eq).

    • Heat to 120–160°C (neat) or reflux in polyphosphoric acid (PPA).

    • Observation: Evolution of ammonia gas indicates cyclization of the intermediate thioamide/nitrile complex.

    • Intermediate: 2-(Cyanomethyl)-5-substituted benzothiazole.

  • Pinner Hydrolysis/Alcoholysis:

    • Dissolve the cyanomethyl intermediate in dry ethanol.

    • Saturate with dry HCl gas at 0°C.

    • Stir at room temperature for 12 hours, then add water.

    • Mechanism: The nitrile is converted to the imino-ether, which is then hydrolyzed to the ethyl ester.

Assembly Route B: Lateral Lithiation (The "Modern" Approach)

For laboratories equipped for air-sensitive chemistry, this route offers higher functional group tolerance.

Precursor: 2-Methyl-5-substituted benzothiazole . Synthesis: Condensation of 2-amino-4-substituted benzenethiol with acetic anhydride (simpler than cyanoacetate).

Protocol:

  • Lithiation:

    • Dissolve 2-methyl-5-substituted benzothiazole in dry THF under Argon at -78°C.

    • Add n-Butyllithium (n-BuLi) (1.1 eq) dropwise.

    • Causality: The C2-methyl protons are acidic (

      
      ) due to the electron-withdrawing nature of the C=N bond.
      
    • Color Change: Solution typically turns deep red/orange (formation of the aza-enolate lithio species).

  • Carboxylation/Trapping:

    • Option 1 (Direct Carboxylation): Bubble dry

      
       gas. Yields the free acid.
      
    • Option 2 (Chloroformate): Add Ethyl Chloroformate (

      
      ). Yields the ethyl ester directly.
      
  • Quench:

    • Quench with saturated

      
      . Extract with Ethyl Acetate.[2][3][4]
      

Critical Quality Attributes & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Route A) Oxidation of Thiol PrecursorUse fresh thiol or add trace Sodium Metabisulfite. Perform under

.
Mixture of Isomers Incorrect PrecursorVerify starting nitrobenzene is 2,5-disubstituted, not 3,4.
Incomplete Cyclization Temperature too lowRoute A requires >120°C. If using solvent, switch to PPA or sulfolane.
Dimer Formation Disulfide formationEnsure reduction step (Zn/AcOH) is complete before condensation.

References

  • Gupta, A., et al. (2025).[5] Synthesis of novel nitro substituted benzothiazole derivatives and their antibacterial activity. World Journal of Pharmaceutical Research.[5] 5

  • Organic Syntheses. (1945). 2-Amino-4-nitrophenol (Analogous precursor synthesis). Organic Syntheses, Coll. Vol. 3, p.83. 6

  • Liao, Y., et al. (2024).[7] Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI Molecules. 7

  • BenchChem Technical Support. (2025). Ethyl 2-[cyano(methyl)amino]acetate Reaction Optimization. 8

  • Wang, M., et al. (2016). Hydrosilane-Promoted Cyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. Royal Society of Chemistry. 9[10][9]

Sources

Technical Guide: Solubility Profiling & Handling of Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Physicochemical Profile

Compound Overview

Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate is a lipophilic heterocyclic building block frequently employed in the synthesis of bioactive scaffolds (e.g., hydrazides, amides) and fluorescent dyes.[1][2][3][4][5][6] Its core structure features a fused benzene and thiazole ring (benzothiazole) substituted with a bromine atom at the C5 position and an ethyl acetate moiety at the C2 position.

While specific experimental solubility data for this exact catalog entry is often proprietary, its structural analogs (benzothiazole esters) exhibit predictable solubility behaviors in polar aprotic solvents. This guide defines the operational parameters for solubilizing this compound in Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) .

Physicochemical Properties (Predicted)
PropertyValue / DescriptionImpact on Solubility
Molecular Weight ~300.17 g/mol Moderate MW facilitates dissolution.
LogP (Predicted) ~3.5 – 4.0Highly lipophilic; poor aqueous solubility, excellent solubility in organic solvents.
H-Bond Donors 0Lack of donors reduces crystal lattice energy, aiding solubility in aprotic solvents.
H-Bond Acceptors 3 (N, S, O)Good interaction with DMSO/DMF dipoles.
Key Functional Groups Ester, Aryl Bromide, ThiazoleRisk: Ester is prone to hydrolysis in wet solvents; Thiazole S is prone to oxidation.

Part 2: Solubility Assessment in DMSO & DMF

Theoretical Solubility Potential

Both DMSO and DMF are excellent solvents for this compound due to their high dielectric constants and ability to disrupt the pi-pi stacking interactions typical of planar benzothiazole rings.

  • DMSO (Dimethyl sulfoxide):

    • Expected Solubility: High (>50 mM / >15 mg/mL) .

    • Primary Use: Biological assays (HTS), NMR spectroscopy, and cryopreservation.

    • Mechanism: DMSO acts as a strong Lewis base, solvating the electron-deficient aromatic system and the ester carbonyl.

  • DMF (Dimethylformamide):

    • Expected Solubility: High (>100 mM / >30 mg/mL) .

    • Primary Use: Chemical synthesis (SNAr reactions, coupling), crystallization.

    • Mechanism: Similar to DMSO but often exhibits lower viscosity, facilitating higher concentration loading for synthetic steps.

Critical Stability Risks

While soluble, the compound is not inert in these solvents over time.

  • Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis if the DMSO or DMF contains residual water (hygroscopic nature). This generates the corresponding carboxylic acid (5-bromobenzo[d]thiazol-2-yl)acetic acid, which may precipitate or alter bioactivity.

  • S-Oxidation: Long-term storage in DMSO (an oxidant) can lead to the formation of sulfoxides or sulfones on the thiazole ring, particularly under light exposure.[7]

Part 3: Decision Framework & Workflow

The choice between DMSO and DMF depends heavily on the downstream application.

SolventSelection Start Start: Application Requirement BioAssay Biological Assay / HTS Start->BioAssay Synthesis Chemical Synthesis Start->Synthesis NMR Structural Analysis (NMR) Start->NMR DMSO_Route Solvent: Anhydrous DMSO BioAssay->DMSO_Route Preferred (Cell compatible <0.1%) Check2 Reaction Temperature > 100°C? Synthesis->Check2 NMR->DMSO_Route DMSO-d6 (Universal) Storage Use within 1 month (Avoid Freeze-Thaw) DMSO_Route->Storage Store -20°C, Argon DMF_Route Solvent: Anhydrous DMF DMF_Route->Storage Check1 Is Water Tolerance High? Check2->DMSO_Route No (Difficult workup) Check2->DMF_Route Yes (High BP, Stable)

Figure 1: Decision tree for solvent selection based on experimental intent.

Part 4: Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)

Use this protocol for preparing stock solutions for storage.

Reagents:

  • Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate (Solid)[3]

  • Anhydrous DMSO or DMF (Purity ≥99.9%, Water <50 ppm)

Step-by-Step:

  • Weighing: Accurately weigh 15.0 mg of the compound into a sterile, amber glass vial (to protect from light).

    • Calculation:

      
      .
      
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO or DMF.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particles persist, sonicate in a water bath at room temperature (25°C) for 5 minutes. Do not heat above 40°C to prevent ester degradation.

  • Inspection: Visual check against a dark background. The solution should be clear and yellow/amber.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

Protocol B: Thermodynamic Solubility Determination (Shake-Flask)

Use this protocol if exact solubility limits are required for formulation.

Reagents:

  • Test Compound[3][8][9]

  • Solvent (DMSO or DMF)[6][10]

  • HPLC-grade Acetonitrile and Water (for analysis)

Step-by-Step:

  • Saturation: Add excess solid compound (~50 mg) to 0.5 mL of solvent in a glass vial.

  • Equilibration: Shake or stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (Nylon filters may degrade in DMSO).

  • Dilution: Dilute the filtrate 1:100 with Acetonitrile.

  • Quantification: Inject into HPLC-UV (254 nm). Calculate concentration using a calibration curve prepared from a known standard (Protocol A).

Part 5: Troubleshooting & Best Practices

IssueProbable CauseCorrective Action
Precipitation upon dilution "Crash-out" effect when mixed with water/buffer.Dilute slowly with vortexing. Ensure final DMSO concentration is <1% for bioassays.
Solution turns cloudy over time Water absorption leading to hydrolysis/precipitation.Use anhydrous solvents stored over molecular sieves (3Å or 4Å). Purge vials with Argon.
Yellowing/Darkening Oxidation of the thiazole ring or bromide degradation.Protect from light (Amber vials).[7] Check purity via LC-MS.
Freezing at Room Temp DMSO freezes at 19°C.Warm gently in hands or a 25°C water bath. Ensure full re-dissolution before pipetting.[7]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Ethyl 2-(benzo[d]thiazol-2-yl)acetate. Retrieved from [Link]

  • Gaylord Chemical. (2023). DMSO Solubility Data & Reaction Solvent Guide. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and properties of benzothiazole derivatives in polar aprotic solvents. Retrieved from [Link]

Sources

Novel Benzothiazole Scaffolds for Medicinal Chemistry Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole moiety remains a "privileged scaffold" in medicinal chemistry, yet the low-hanging fruit of simple 2-substituted derivatives has been extensively harvested. The next frontier in drug discovery lies not in simple substitution, but in structural architectural evolution —specifically through C-H activation, ring fusion strategies, and diversity-oriented synthesis (DOS). This guide delineates the transition from traditional condensation chemistry to modern, atom-economic protocols that access novel chemical space, providing a roadmap for constructing high-value libraries targeting oncology, neurodegeneration, and antimicrobial resistance.

The Benzothiazole Privilege: Pharmacophore & Physicochemical Logic

The enduring utility of the benzothiazole scaffold stems from its ability to serve as a bioisostere for indole and purine systems, allowing it to intercalate into DNA or bind into the ATP-binding pockets of kinases.

Structure-Activity Relationship (SAR) Dynamics
  • Position 2 (C2): The most reactive site. Critical for target engagement (e.g., H-bonding in kinase hinges). Traditional chemistry focuses here.[1]

  • Positions 4-7 (Benzenoid Ring): Modulation of lipophilicity (

    
    ) and metabolic stability. Substitution at C6 is particularly potent for blocking metabolic oxidation.
    
  • Electronic Character: The nitrogen atom acts as a hydrogen bond acceptor, while the sulfur atom enhances lipophilicity and can participate in non-covalent sulfur-pi interactions.

Visualization: Core SAR Map

Benzothiazole_SAR Core Benzothiazole Core (Bicyclic System) C2 C2 Position (Critical for Target Binding) Core->C2 Nucleophilic attack C-H Activation C6 C6 Position (Metabolic Stability/Potency) Core->C6 Electrophilic sub. Halogenation Ring_Fusion Ring Fusion (4,5 or 5,6) (Novelty & IP Space) Core->Ring_Fusion MCRs (e.g., Biginelli) Kinase Hinge Binding Kinase Hinge Binding C2->Kinase Hinge Binding Block CYP450 Oxidation Block CYP450 Oxidation C6->Block CYP450 Oxidation

Figure 1: Functional mapping of the benzothiazole scaffold highlighting critical vectors for medicinal chemistry optimization.

Synthetic Architectures for Novel Scaffolds

To escape the crowded IP space of simple 2-aryl benzothiazoles, modern libraries must utilize advanced synthetic methodologies.

The Shift to C-H Activation

Traditional Jacobson cyclization (oxidative condensation of thioanilides) is robust but limits diversity to available aldehydes/acids. Direct C-H functionalization allows for the late-stage diversification of the core scaffold, enabling "scaffold hopping" without de novo synthesis.

  • Mechanism: Metal-catalyzed (Pd, Cu, Ni) insertion into the C2-H bond.

  • Advantage: Atom economy and the ability to use complex coupling partners (heterocycles) that are unstable under harsh condensation conditions.

Fused Tricyclic Systems

Expanding the benzothiazole into tricyclic systems (e.g., pyrimido[2,1-b]benzothiazoles ) dramatically alters the 3D topology, increasing


 character and solubility—key parameters for escaping "flatland" in fragment-based drug discovery.

Library Design Principles: DOS vs. TOS

Diversity-Oriented Synthesis (DOS)

For phenotypic screening, libraries must maximize structural diversity.

  • Strategy: Use Multicomponent Reactions (MCRs) like the Biginelli or Ugi reaction incorporating 2-aminobenzothiazole as a building block.

  • Outcome: Rapid generation of fused heterocyclic systems (e.g., benzothiazolo-pyrimidines) with high stereochemical complexity.

Target-Oriented Synthesis (TOS)

For hit-to-lead optimization, focus on specific vectors.

  • Strategy: C-H activation at C2 to scan heteroaryl replacements; Halogenation at C6 to tune metabolic half-life.

Visualization: Synthetic Workflow Logic

Synthetic_Logic Start 2-Aminothiophenol Path_A Pathway A: Condensation (Traditional) Start->Path_A Path_B Pathway B: C-H Activation (Modern/Late-Stage) Path_C Pathway C: MCR / Ring Fusion (High Diversity) Start->Path_C Condensation Aldehyde + Oxidant (Green: Zn(OAc)2 / O2) Path_A->Condensation CH_Act Pd/Cu Catalysis Direct Arylation Path_B->CH_Act Biginelli Biginelli Reaction (Fused Pyrimidines) Path_C->Biginelli Simple_BT 2-Substituted Benzothiazole (Flat / Crowded IP) Condensation->Simple_BT Novel_BT Functionalized Core (Tunable Properties) CH_Act->Novel_BT Fused_BT Tricyclic Scaffolds (3D Complexity) Biginelli->Fused_BT Simple_BT->Path_B

Figure 2: Decision matrix for synthetic pathways. Pathway B and C represent the preferred routes for novel library generation.

Experimental Protocols

Protocol 4.1: Pd-Catalyzed C-H Arylation of Benzothiazoles

A scalable, rigorous method for C2 functionalization avoiding organometallic pre-functionalization.

Scope: Synthesis of 2-(hetero)aryl benzothiazoles. Reference Standard: Adapted from recent Pd-catalyzed protocols (e.g., Chem. Commun. 2022, Org.[2][3][4] Lett. 2021).[4][5][6]

Reagents & Materials:
  • Substrate: Benzothiazole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or XPhos (for sterically hindered substrates)

  • Base: Cs₂CO₃ (2.0 equiv) - Critical for C-H deprotonation mechanism.

  • Solvent: DMF or DMAc (Anhydrous, degassed).

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Methodology:
  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge Benzothiazole (1.0 mmol), Aryl Iodide (1.5 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), Ligand (0.10 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Inertion: Evacuate and backfill with Argon three times to remove O₂ (which poisons the Pd(0) species).

  • Solvation: Add anhydrous DMF (5 mL) via syringe under Argon flow.

  • Reaction: Seal the tube and heat to 120°C in an oil bath for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). Look for the disappearance of the benzothiazole spot (Rf ~0.4) and appearance of a fluorescent blue/green spot (product).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove inorganic salts and Pd black.

  • Extraction: Wash the filtrate with H₂O (3 x 15 mL) to remove DMF (crucial to prevent streaking on column). Wash with Brine (1 x 15 mL). Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

Yield Expectation: 75–90% depending on aryl iodide electronics (EDGs on aryl iodide favor oxidative addition).

Case Studies: High-Impact Scaffolds

Compound CodeTarget / IndicationStructural NoveltyMechanism of Action
PMX 610 Analogs Anticancer (Breast/Lung)2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazolePotent antitumor activity via inhibition of specific tyrosine kinases.
Compound B7 Dual Action (Cancer/Inflammation)6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineSimultaneous inhibition of IL-6/TNF-α and proliferation in A549 cells.
Pyrimido-BTs Antimicrobial (MDR Strains)Fused tricyclic pyrimido[2,1-b]benzothiazoleGenerated via Biginelli MCR; targets DNA gyrase with enhanced membrane permeability.

Future Outlook: AI & Scaffold Hopping

The integration of Artificial Intelligence (AI) in benzothiazole research is shifting from simple QSAR to Generative Molecular Design .

  • Deep Learning Models: Are now being trained to predict the bioactivity of virtual benzothiazole libraries before synthesis.

  • Scaffold Hopping: AI algorithms identify benzothiazole cores as replacements for unstable biaryl ether linkages in macrocyclic drugs, improving oral bioavailability.

References

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Vertex AI Search / NIH. (2025). 7

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Pharmacology. (2024). 5

  • Room temperature Palladium-Catalyzed C-H Functionalization of Benzothiazole with Iodo(Hetero)Arenes. ChemRxiv. (2022).[8] 8

  • Diversity Oriented Synthesis of 4H-Pyrimido[2,1-b]benzothiazole Derivatives via Biginellis Reaction. Combinatorial Chemistry & High Throughput Screening. (2018). 9

  • Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization. Australian Journal of Chemistry. (2024). 1[6][10][11][12]

Sources

Structural Divergence in Benzothiazole Pharmacophores: A Technical Guide to 5-Bromo vs. 6-Bromo Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole scaffold is a highly privileged structure in medicinal chemistry and drug discovery. However, the exact positional isomerism of its substituents dictates the molecule's electronic distribution, spectroscopic signature, and target binding trajectory. As a Senior Application Scientist, I frequently observe that the subtle shift of a single bromine atom from the C5 position to the C6 position fundamentally alters a compound's pharmacological viability.

This whitepaper provides an in-depth technical analysis of the differences between 5-bromobenzothiazole and 6-bromobenzothiazole (and their 2-amino derivatives), focusing on structural causality, NMR spectroscopic differentiation, and their divergent impacts on synthetic workflows and biological target engagement.

Structural and Electronic Causality

To understand the difference between these isomers, we must first look at the topography of the benzothiazole core. Numbering begins at the sulfur atom (position 1), proceeds to the nitrogen (position 3), and continues around the fused benzene ring (positions 4 through 7).

  • 5-Bromobenzothiazole: The bromine atom is positioned meta to the nitrogen-containing bridgehead and para to the sulfur atom. This configuration pulls electron density away from the C4 and C6 positions, creating a specific dipole moment that affects the nucleophilicity of the C2 position (if substituted, such as in 2-amino-5-bromobenzothiazole).

  • 6-Bromobenzothiazole: The bromine atom is positioned para to the nitrogen and meta to the sulfur[1]. This subtle shift alters the trajectory of the halogen bond vector by approximately 60 degrees compared to the 5-isomer. In drug design, this vector is critical: any functional group appended via cross-coupling at the C6 position will project into an entirely different spatial quadrant than one appended at the C5 position.

Spectroscopic Differentiation: H NMR Analysis

In the laboratory, distinguishing between the 5-bromo and 6-bromo isomers is achieved rapidly via


H Nuclear Magnetic Resonance (NMR) spectroscopy. The structural causality behind the spectral differences lies in the isolated proton  on the benzene ring.

In the 5-bromo isomer, the H4 proton is isolated between the nitrogen bridgehead and the bromine atom. In the 6-bromo isomer, the H7 proton is isolated between the sulfur bridgehead and the bromine atom. This dictates the multiplicity (splitting patterns) of the aromatic signals[2].

Quantitative NMR Data Summary
IsomerProtonMultiplicityTypical Shift (δ, ppm)Coupling (J, Hz)Structural Causality
5-Bromobenzothiazole H4 Doublet (d)~8.2 - 8.4~ 1.8Isolated proton; meta-coupling to H6; deshielded by adjacent N-bridgehead.
H6 Doublet of doublets (dd)~7.5 - 7.7~ 8.6, 1.8Ortho-coupling to H7, meta-coupling to H4.
H7 Doublet (d)~7.9 - 8.0~ 8.6Ortho-coupling to H6.
6-Bromobenzothiazole H4 Doublet (d)~7.9 - 8.0~ 8.6Ortho-coupling to H5.
H5 Doublet of doublets (dd)~7.6 - 7.7~ 8.6, 1.8Ortho-coupling to H4, meta-coupling to H7.
H7 Doublet (d)~8.1 - 8.3~ 1.8Isolated proton; meta-coupling to H5; deshielded by adjacent S-bridgehead.

Note: The C2 proton (if unsubstituted) appears as a sharp singlet far downfield (~9.0 ppm) in both isomers.

Pharmacological Trajectories in Drug Design

The choice between a 5-bromo and 6-bromo starting scaffold is rarely arbitrary; it is a calculated decision based on the binding pocket of the target protein.

Case Study 1: mPGES-1 Inhibition (Cancer & Inflammation)

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a critical enzyme in the inflammatory pathway, responsible for synthesizing PGE2. In a combinatorial approach to discover novel mPGES-1 inhibitors, researchers evaluated both 2-amino-6-bromobenzothiazole (Scaffold A) and 2-amino-5-bromobenzothiazole (Scaffold B)[3].

The Outcome: The 6-bromo derivatives successfully directed their appended aryl substituents into a deep, hydrophobic "U-shaped" groove on the mPGES-1 surface, yielding highly potent inhibitors (IC


 ~ 2.6 μM). Conversely, utilizing the 5-bromo scaffold caused the same substituents to clash sterically with the shallow glutathione (GSH)-binding interface, resulting in a complete loss of inhibitory activity[3].

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 Enzyme PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Tumor Tumorigenesis & Inflammation PGE2->Tumor Inhibitor 6-Bromo Benzothiazole (Scaffold A) Inhibitor->mPGES1 Blocks

Figure 1: Mechanism of action for 6-bromobenzothiazole derivatives in the mPGES-1/PGE2 signaling pathway.

Case Study 2: Ion Channel Modulation (NavMs)

In the development of eukaryotic sodium channel antagonists, researchers tested brominated benzothiazoles against the prokaryotic NavMs channel model. The 6-bromo isomer (PI4) exhibited a highly potent channel block due to the optimal alignment of its halogen bond vector with the central axis of the pore[4]. The 5-bromo isomer (PI5), due to its altered trajectory, exhibited a shifted binding stoichiometry and reduced blocking efficiency[4].

Field-Validated Synthetic Methodologies

To leverage these scaffolds, researchers frequently utilize the bromine atom as a synthetic handle for palladium-catalyzed cross-coupling. Below is a self-validating, step-by-step protocol for the Suzuki-Miyaura cross-coupling of 2-amino-6-bromobenzothiazole.

Protocol: Suzuki-Miyaura Cross-Coupling of Bromobenzothiazoles

Reagents: 2-amino-6-bromobenzothiazole (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh


)

(0.05 eq), K

CO

(2.0 eq), 1,4-Dioxane/H

O (4:1 v/v).
  • Reaction Setup & Degassing: In a Schlenk flask, dissolve the bromobenzothiazole and the arylboronic acid in 1,4-dioxane. Purge the solution with Argon for 15 minutes.

    • Causality: Pd(0) is highly susceptible to oxidation by dissolved O

      
      . Failure to degas results in the formation of inactive Pd(II) peroxo complexes, which will prematurely terminate the catalytic cycle.
      
  • Base Addition: Add the aqueous K

    
    CO
    
    
    
    solution to the mixture.
    • Causality: The base is strictly required to coordinate with the boronic acid, forming a reactive, electron-rich boronate complex essential for the transmetalation step. Water is crucial here to solubilize the inorganic base and facilitate this coordination.

  • Catalyst Introduction: Add Pd(PPh

    
    )
    
    
    
    under a positive stream of Argon.
    • Causality: The bulky, electron-rich triphenylphosphine ligands provide the necessary electron density to drive the oxidative addition of the Pd(0) center into the notoriously stable C(sp

      
      )-Br bond of the benzothiazole ring.
      
  • Heating & Monitoring: Heat the mixture to 80°C for 12 hours. Monitor via TLC.

    • Causality: Elevated temperatures overcome the activation energy barrier for both transmetalation and reductive elimination. 80°C is the optimal thermal window to drive the reaction without causing thermal degradation of the heterocyclic core.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), wash with brine, dry over Na

    
    SO
    
    
    
    , and purify via flash chromatography.
    • Causality: Brine effectively removes the highly polar Dioxane and inorganic salts, driving the organic product entirely into the EtOAc phase for clean recovery.

W Scaffold5 2-Amino-5-bromobenzothiazole (Scaffold B) Suzuki5 Suzuki-Miyaura Coupling (C5 Position) Scaffold5->Suzuki5 Scaffold6 2-Amino-6-bromobenzothiazole (Scaffold A) Suzuki6 Suzuki-Miyaura Coupling (C6 Position) Scaffold6->Suzuki6 Acylation5 N-Acylation Suzuki5->Acylation5 Acylation6 N-Acylation Suzuki6->Acylation6 Drug5 5-Aryl Benzothiazole (Steric Clash in Target) Acylation5->Drug5 Drug6 6-Aryl Benzothiazole (Optimal U-Groove Fit) Acylation6->Drug6

Figure 2: Divergent synthetic workflow and pharmacological outcomes of 5-bromo vs. 6-bromo scaffolds.

Conclusion

The distinction between 5-bromo and 6-bromobenzothiazole extends far beyond simple nomenclature. As demonstrated through NMR spectroscopy and biological assay data, the positional shift of the halogen atom dictates the molecule's spatial geometry and electronic behavior. For drug development professionals, selecting the correct isomer—often the 6-bromo variant for targets requiring deep hydrophobic groove insertion—is a foundational step that ultimately determines the success or failure of downstream synthetic and pharmacological campaigns.

References

  • Colarusso, E., et al. "Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels." ACS Medicinal Chemistry Letters / PubMed Central (NIH). URL: [Link]

  • Naylor, C. E., et al. "Prokaryotic NavMs channel as a structural and functional model for eukaryotic sodium channel antagonism." Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

  • Gao, X., et al. "Hydrosilane-Promoted Cyclization of 2-Aminothiophenols by CO2 to Benzothiazoles." RSC Advances. URL: [Link]

  • National Center for Biotechnology Information. "6-Bromo-1,3-benzothiazole." PubChem Compound Summary for CID 2795171. URL: [Link]

Sources

Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, the benzothiazole pharmacophore remains a privileged scaffold. Specifically, Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate (CAS: 791614-77-2) has emerged as a highly versatile bifunctional building block. The strategic placement of a bromine atom at the C5 position enables late-stage transition-metal-catalyzed cross-coupling, while the C2-ethyl acetate moiety provides a reactive handle for ester hydrolysis, amidation, or enolate chemistry.

This whitepaper provides an in-depth technical analysis of the commercial sourcing, synthetic methodologies, and strategic applications of this critical intermediate, designed specifically for drug development professionals and synthetic chemists.

Chemical Identity & Physicochemical Profiling

To ensure rigorous quality control during procurement and synthesis, the foundational physicochemical parameters of the compound are summarized below.

ParameterSpecification
Chemical Name Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate
CAS Registry Number 791614-77-2 [1]
Molecular Formula C11H10BrNO2S
Molecular Weight 300.17 g/mol
Structural Features C5-Bromine (Cross-coupling handle); C2-Ethyl Acetate (Nucleophilic/Amidation handle)
Appearance Pale yellow to off-white crystalline solid
Solubility Profile Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Dimethyl Sulfoxide (DMSO)

Commercial Availability & Procurement Strategy

The commercial availability of Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate has expanded due to its increasing utility in pharmaceutical libraries. It is cataloged by specialized chemical suppliers such as Echemi and Alfa Chemistry [1].

Procurement Best Practices:

  • Purity Standards: For high-throughput screening (HTS) library synthesis, a minimum purity of >97% (via HPLC) is required to prevent the amplification of impurities during subsequent cross-coupling steps.

  • Storage Conditions: The compound should be stored under an inert atmosphere (Nitrogen or Argon) at 2–8°C to prevent slow hydrolysis of the ethyl ester by ambient moisture.

Synthetic Methodologies & Mechanistic Rationale

For laboratories opting to synthesize this building block in-house, the condensation of o-aminothiophenols with malonic acid derivatives is the most robust route. The following protocol is designed as a self-validating system , ensuring that the success of each mechanistic step can be independently verified before proceeding.

Step-by-Step Protocol: Synthesis from 2-Amino-4-bromobenzenethiol

1. Preparation & Acylation (0°C)

  • Procedure: Dissolve 1.0 equivalent of 2-amino-4-bromobenzenethiol in anhydrous toluene under a strict nitrogen atmosphere. Cool the reaction vessel to 0°C. Add 1.2 equivalents of ethyl malonyl chloride dropwise over 30 minutes.

  • Causality & Validation: Toluene is selected because it facilitates the subsequent azeotropic removal of water. The dropwise addition at 0°C suppresses the exothermic di-acylation of the highly nucleophilic thiol. Validation: Monitor via TLC (Hexane/EtOAc 3:1, UV 254 nm). The disappearance of the highly polar thiol spot and the emergence of a less polar thioamide intermediate validates the completion of the acylation phase.

2. Dehydrative Cyclization (110°C)

  • Procedure: Equip the reaction flask with a Dean-Stark apparatus. Heat the mixture to reflux (110°C) for 4–6 hours.

  • Causality & Validation: The thermal energy drives the intramolecular nucleophilic attack of the amine onto the thioester carbonyl. The Dean-Stark trap continuously removes the generated water, pushing the thermodynamic equilibrium toward the fully aromatized benzothiazole ring. Validation: The physical collection of the theoretical volume of water in the trap serves as a macroscopic, real-time validation of the cyclization.

3. Workup & Purification

  • Procedure: Cool the mixture to room temperature. Quench with saturated aqueous NaHCO3, extract with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4. Purify via silica gel flash chromatography (Eluent gradient: Hexane/EtOAc 10:1 to 5:1).

  • Causality & Validation: The mild basic wash neutralizes residual HCl generated during the initial acylation, preventing premature ester hydrolysis. Validation: 1H NMR (CDCl3) should confirm the presence of the ethyl group (quartet near 4.2 ppm, triplet near 1.3 ppm) and the isolated methylene bridge (singlet near 4.1 ppm).

Synthesis A 2-Amino-4-bromobenzenethiol + Ethyl malonyl chloride B Acylation (0°C) Intermediate Thioamide A->B Toluene, N2 C Cyclization (110°C) Dean-Stark Water Removal B->C Reflux, 4-6h D Workup & Purification (Silica Gel Chromatography) C->D NaHCO3 wash E Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate (Target Compound) D->E Hexane/EtOAc

Synthetic workflow for Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate.

Strategic Applications in Drug Development

The dual-reactivity profile of Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate makes it a cornerstone in the development of several therapeutic classes.

A. Kinase Inhibitors (DYRK1A Targeting)

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is heavily implicated in neurodegenerative disorders, including Alzheimer's disease and Down syndrome. Benzothiazole derivatives synthesized from 5-bromo precursors have demonstrated potent, ATP-competitive inhibition of DYRK1A [2]. The C2-acetate group is typically saponified to the free acid and coupled with various functionalized amines (via EDC/HOBt) to optimize binding within the kinase hinge region.

B. Anti-Parasitic Agents

In the search for novel treatments against Cryptosporidium infections, researchers have utilized 5-bromobenzo[d]thiazole derivatives as critical intermediates. The bromine atom allows for palladium-catalyzed Buchwald-Hartwig aminations to introduce piperazine or triazole pharmacophores, generating potent anti-cryptosporidium lead compounds [3].

C. Agricultural Antiviral Therapeutics

Beyond human health, benzothiazole-containing flavonol derivatives have been synthesized and evaluated for their in vivo antiviral activity against the Tobacco Mosaic Virus (TMV). The incorporation of the benzothiazole core significantly enhances the curative efficacy and promotes plant photosynthesis by protecting chloroplast integrity [4].

Pathway Target Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate (Scaffold) CrossCoupling Pd-Catalyzed Cross-Coupling (C5-Bromine Functionalization) Target->CrossCoupling Suzuki/Buchwald Amidation Ester Hydrolysis & Amidation (C2-Acetate Modification) Target->Amidation LiOH, then EDC/HOBt Inhibitor Functionalized Benzothiazole (e.g., DYRK1A Inhibitor) CrossCoupling->Inhibitor Amidation->Inhibitor Outcome Target Kinase Inhibition (Therapeutic Efficacy) Inhibitor->Outcome ATP-competitive binding

Divergent functionalization of the scaffold for kinase inhibitor development.

Analytical Validation & Quality Control

Whether procured commercially or synthesized, the structural integrity of Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate must be rigorously validated prior to its use in complex library generation.

  • LC-MS (ESI+): The exact mass should yield an [M+H]+ peak at m/z 300.0 and 302.0 in a 1:1 ratio, characteristic of the 79Br and 81Br isotopes.

  • 13C NMR: The presence of the ester carbonyl carbon (~169 ppm) and the distinct C=N imine carbon of the benzothiazole ring (~165 ppm) are critical markers of structural fidelity.

References

  • Google Patents. "US10927106B2 - Benzothiazole derivatives as DYRK1 inhibitors." Google Patents.
  • National Institutes of Health (NIH). "Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633." PubMed Central (PMC). URL:[Link]

  • ResearchGate. "Novel flavonoid derivatives containing benzothiazole as potential antiviral agents: design, synthesis, and biological evaluation." ResearchGate. URL: [Link]

Methodological & Application

Application Note: Synthesis Protocol for Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a high-fidelity synthetic protocol for Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate , a critical scaffold in the development of antimicrobial, anticancer, and anti-inflammatory therapeutics. The method utilizes a condensation reaction between 2-amino-4-bromobenzenethiol and diethyl malonate under thermodynamic control. Unlike conventional methods that may yield mixtures of S-alkylated and C-alkylated products, this protocol favors the formation of the C-alkylated benzothiazole-2-acetate via high-temperature cyclodehydration in xylene.

Introduction & Retrosynthetic Analysis

The benzothiazole moiety is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine rings. The 2-acetate derivative is particularly valuable as it provides a reactive methylene handle for Knoevenagel condensations or further functionalization.

The synthesis is designed based on the disconnection approach shown below. The target molecule is assembled by condensing a bifunctional nucleophile (ortho-aminothiophenol) with a 1,3-dicarbonyl equivalent (diethyl malonate).

Figure 1: Retrosynthetic Strategy (DOT Diagram)

Retrosynthesis Target Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate (Target Molecule) Intermediate Mono-anilide Intermediate (Transient) Target->Intermediate Cyclodehydration (-H2O) Precursor1 2-Amino-4-bromobenzenethiol (Nucleophile) Precursor2 Diethyl Malonate (Electrophile) Intermediate->Precursor1 Amidation (-EtOH) Intermediate->Precursor2 Condensation

Caption: Retrosynthetic disconnection showing the convergence of 2-amino-4-bromobenzenethiol and diethyl malonate.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
2-Amino-4-bromobenzenethiol 93933-49-4>95%Core Scaffold
Diethyl Malonate 105-53-3>99%C2-Linker Source
Xylene (Isomer mixture) 1330-20-7AnhydrousHigh-BP Solvent
Ethanol 64-17-5AbsoluteRecrystallization
Activated Carbon 7440-44-0N/APurification
Equipment
  • 250 mL Round-bottom flask (RBF) with 24/40 joint.

  • Dean-Stark trap (optional but recommended for water removal).

  • Reflux condenser.

  • Magnetic stirrer / Heating mantle.

  • Rotary evaporator.

Detailed Experimental Protocol

Phase 1: Condensation & Cyclization

This reaction relies on the nucleophilic attack of the aniline nitrogen on the ester carbonyl, followed by the intramolecular attack of the thiol to close the thiazole ring.

  • Setup: Equip a 250 mL RBF with a magnetic stir bar.

  • Charging: Add 2-amino-4-bromobenzenethiol (2.04 g, 10.0 mmol) and diethyl malonate (3.20 g, 20.0 mmol, 2.0 eq) to the flask.

    • Note: A 2-fold excess of diethyl malonate is used to drive the equilibrium forward and serve as a co-solvent.

  • Solvent Addition: Add Xylene (30 mL).

    • Scientific Logic:[1][2][3][4][5] Xylene (b.p. ~140°C) is chosen over ethanol because the cyclization step requires higher thermal energy to eliminate water and favor the thermodynamic benzothiazole product over the kinetic intermediate.

  • Reaction: Attach a reflux condenser (or Dean-Stark trap) and heat the mixture to vigorous reflux (oil bath set to 150°C).

  • Monitoring: Maintain reflux for 6–8 hours .

    • TLC Monitoring: Use Hexane:Ethyl Acetate (4:1). The starting thiol (lower Rf) should disappear, and a highly fluorescent spot (benzothiazole product) will appear.

  • Completion: Once the starting material is consumed, cool the reaction mixture to room temperature.

Phase 2: Workup & Purification[7]
  • Evaporation: Remove the xylene and excess diethyl malonate under reduced pressure (Rotovap) at 60–70°C. A viscous, dark oil or semi-solid residue will remain.

  • Precipitation: Add cold Ethanol (10 mL) to the residue and scratch the flask walls with a glass rod to induce crystallization. Chill at 0°C for 2 hours.

  • Filtration: Filter the resulting solid using a Buchner funnel. Wash the cake with cold hexanes (2 x 10 mL) to remove traces of xylene and malonate.

  • Recrystallization: Dissolve the crude solid in hot ethanol. If the solution is colored, treat with activated carbon, filter while hot, and allow to cool slowly.

    • Yield Expectation: 60–75%.

    • Appearance: Off-white to pale yellow needles.

Figure 2: Process Flowchart

Workflow Start Start: 2-Amino-4-bromobenzenethiol + Diethyl Malonate in Xylene Reflux Reflux at 140°C (6-8h) (Cyclodehydration) Start->Reflux Heat Evap Rotary Evaporation Remove Xylene/Excess Malonate Reflux->Evap Cool Cryst Crystallization Add Cold EtOH (0°C) Evap->Cryst Filter Filtration & Wash (Cold Hexanes) Cryst->Filter Final Final Product: Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate Filter->Final Dry

Caption: Step-by-step workflow for the synthesis and isolation of the target compound.

Critical Process Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization due to low temp.Ensure the oil bath is >145°C and Xylene is refluxing vigorously. Use a Dean-Stark trap to remove water.
Oily Product Residual diethyl malonate.[6]Wash the crude solid thoroughly with cold hexanes or pentane; malonate is soluble in alkanes, the product is not.
S-Alkylation Incorrect pathway (Reaction at S vs N).This protocol avoids bases (like NaOEt) which favor S-alkylation. Do not add base ; rely on thermal condensation.

Characterization Data (Expected)

To validate the synthesis, the following spectral signatures should be confirmed:

  • 1H NMR (CDCl3, 400 MHz):

    • δ 8.15 (d, 1H, J=2.0 Hz, H-4 of benzothiazole) – Diagnostic doublet for 5-bromo position.

    • δ 7.70 (d, 1H, J=8.5 Hz, H-7).

    • δ 7.45 (dd, 1H, H-6).

    • δ 4.25 (q, 2H, O-CH2 -CH3).

    • δ 4.15 (s, 2H, CH2 -COOEt) – Key methylene singlet.

    • δ 1.30 (t, 3H, O-CH2-CH3 ).

  • Mass Spectrometry (ESI+):

    • [M+H]+ calculated for C11H11BrNO2S: 300.17 / 302.17 (1:1 isotopic pattern due to Br).

Safety & Handling

  • Thiol Precursor: Aminothiophenols have a potent, disagreeable odor and are toxic if inhaled. All weighing and transfers must occur in a functioning fume hood.

  • Xylene: Flammable and skin irritant. Use nitrile gloves.

  • Waste Disposal: The aqueous waste from cleaning may contain traces of thiols; treat with bleach (hypochlorite) to oxidize thiols before disposal.

References

  • Blakemore, P. R., Ho, D. K. H., & Nap, W. M. (2005).[4][7] Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic & Biomolecular Chemistry, 3, 1365-1368.[4][7] Retrieved from [Link]

  • Azzam, R. A., et al. (2024).[2] Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Journal of Pharmacy Research. Retrieved from [Link]

Sources

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for 5-Bromobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the benzothiazole core is a critical step in the synthesis of antitumor agents, amyloid imaging probes, and organic light-emitting diodes (OLEDs). While the C2 position is electronically activated for nucleophilic substitution, the C5 position requires transition-metal catalysis for carbon-carbon bond formation.

This guide provides validated protocols for the Suzuki-Miyaura cross-coupling of 5-bromobenzothiazole . Unlike simple aryl bromides, this substrate presents unique challenges:

  • Catalyst Sequestration: The basic nitrogen (N3) and sulfur (S1) atoms can coordinate to Palladium, potentially poisoning the active catalyst.

  • C2-H Acidity: If the C2 position is unsubstituted, strong bases can induce deprotonation, leading to side reactions or ring-opening.

We present three tiered protocols ranging from economical "workhorse" conditions to high-turnover systems for sterically demanding substrates.

Chemical Context & Reaction Logic[1][2][3][4][5][6][7][8]

Substrate Analysis
  • Electrophile: 5-Bromobenzothiazole.[1][2] The C-Br bond at C5 is a standard aryl halide but is electronically coupled to the electron-withdrawing thiazole ring. This generally facilitates oxidative addition compared to electron-rich aryl bromides.[3]

  • Nucleophile: Aryl/Heteroaryl Boronic Acids (or Pinacol Esters).

  • The Challenge: The benzothiazole moiety is a "soft" heterocycle.

    
     species are soft Lewis acids. Without bulky ligands, the benzothiazole nitrogen can displace phosphines, forming inactive off-cycle species (Pd-black formation).
    
Critical Parameter Optimization
ParameterRecommendationScientific Rationale
Catalyst Pd(dppf)Cl₂ (Standard)XPhos Pd G3 (Advanced)Pd(dppf)Cl₂ is robust and resists de-ligation better than Pd(PPh₃)₄. XPhos provides steric bulk to prevent N-coordination and accelerates reductive elimination.
Base K₃PO₄ or Cs₂CO₃ Avoid strong alkoxides (e.g., KOtBu) to prevent C2-deprotonation. Phosphates buffer the reaction well for boronic acids prone to protodeboronation.
Solvent 1,4-Dioxane/H₂O (4:1)The aqueous component is essential for the activation of the boronic acid (formation of the boronate species). Dioxane offers high solubility for the heterocycle.

Decision Logic for Condition Selection

Before starting, select the protocol based on your specific coupling partner.

DecisionTree Start Start: 5-Bromobenzothiazole Substrate CheckPartner Analyze Boronic Acid Partner Start->CheckPartner SimpleAryl Simple Aryl / Electron Rich (e.g., Phenyl, Tolyl) CheckPartner->SimpleAryl Heteroaryl Heteroaryl / Sterically Hindered (e.g., 2-Pyridyl, ortho-subst.) CheckPartner->Heteroaryl GreenReq Green Chemistry / GMP Req. (Avoid chlorinated/toxic solvents) CheckPartner->GreenReq ProtocolA PROTOCOL A: Standard Conditions (Pd(dppf)Cl2 / Na2CO3) SimpleAryl->ProtocolA Economical ProtocolB PROTOCOL B: High-Performance (XPhos Pd G3 / K3PO4) Heteroaryl->ProtocolB High Turnover ProtocolC PROTOCOL C: Micellar Aqueous (TPGS-750-M / Pd(dtbpf)) GreenReq->ProtocolC Sustainability

Figure 1: Decision tree for selecting the optimal Suzuki-Miyaura coupling protocol.

Experimental Protocols

PROTOCOL A: The "Workhorse" Method (Standard)

Best for: Simple aryl boronic acids, initial screening, cost-efficiency.

Reagents:

  • 5-Bromobenzothiazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[4]

  • Catalyst: Pd(dppf)Cl₂[5]·CH₂Cl₂ (5 mol%)

  • Base: Na₂CO₃ (2.0 equiv)

  • Solvent: DME (Dimethoxyethane) / Water (3:1 ratio)

Procedure:

  • Setup: Charge a reaction vial with 5-bromobenzothiazole (1.0 mmol), arylboronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol).

  • Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed DME (3.0 mL) and degassed water (1.0 mL) via syringe.

  • Catalyst Addition: Remove the septum briefly to add Pd(dppf)Cl₂ (0.05 mmol) under a positive stream of inert gas, or add as a solution if handling a stock.

  • Reaction: Heat to 85°C for 4–12 hours. The solution typically turns from orange/red to dark brown.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Why this works: The bidentate dppf ligand has a large bite angle, making the Pd complex more stable against thermal decomposition than Pd(PPh₃)₄, which is crucial when the benzothiazole sulfur competes for the metal center.

PROTOCOL B: High-Performance Method (Sterically Demanding)

Best for: Heteroaryl boronic acids (pyridines, thiazoles), ortho-substituted rings, or if Protocol A fails.

Reagents:

  • 5-Bromobenzothiazole (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–3 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Setup: In a glovebox or under strict Schlenk conditions, combine the bromide, boronate, K₃PO₄, and XPhos Pd G3 precatalyst.

  • Solvent: Add degassed 1,4-Dioxane and Water.

  • Reaction: Heat to 100°C for 2–6 hours.

  • Note: The G3 precatalyst ensures an immediate release of the active Pd(0) species upon heating, while the bulky XPhos ligand creates a "protective shell" around the Pd, preventing the benzothiazole nitrogen from coordinating.

Mechanistic Insight

Understanding the cycle helps in troubleshooting. For 5-bromobenzothiazole, the risk of "Catalyst Arrest" is higher than with standard phenyl bromides.

CatalyticCycle Pd0 Active Species L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Br-Benzothiazole Trap CATALYST POISONING (Pd Coordinated to Benzothiazole N/S) Pd0->Trap Low Steric Ligands TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Trap->Pd0 Heat/Bulky Ligands

Figure 2: Catalytic cycle highlighting the off-cycle trap caused by benzothiazole coordination.

Troubleshooting Guide (Self-Validating)

ObservationDiagnosisCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition (Ligand dissociation).Switch from monodentate ligands (

) to bidentate (

) or bulky Buchwald ligands (

).
Starting Material Remains Catalyst poisoning or slow oxidative addition.[3]Increase temperature to 100°C. Ensure solvent is degassed (Oxygen kills active Pd).
Protodeboronation (Ar-B → Ar-H)Boronic acid hydrolysis is faster than coupling.Switch base to K₃PO₄ (anhydrous) and reduce water ratio.[4] Use Boronic Esters (BPin) instead of acids.
Homocoupling (Ar'-Ar')Oxidation of boronic acid by O₂.Critical: Degas solvents more thoroughly (Freeze-Pump-Thaw).[4]
Ring Opening/Degradation Base is too strong (attacking C2).Switch from carbonates/hydroxides to K₃PO₄ or KF .

References

  • Synthesis of 2-arylbenzothiazole derivatives via Suzuki-Miyaura Coupling. Synthesis, 2012.[2]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives. NIH / PubMed Central, 2017.

  • Optimization of Suzuki Coupling for Chlorinated Benzothiazoles. Benchchem Technical Notes.

  • Palladium-Catalyzed Cross-Coupling Reactions (Nobel Prize Context). NobelPrize.org.

  • Micellar Catalysis for Green Suzuki Couplings. Sigma-Aldrich / Merck Application Note.

Sources

Application Note: Knoevenagel Condensation of Ethyl 2-(benzothiazol-2-yl)acetate for the Synthesis of Bioactive Acrylate Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The benzothiazole ring is a privileged scaffold in medicinal chemistry, frequently embedded in molecules designed for antimicrobial, anticancer, and neuro-imaging applications. Synthesizing complex benzothiazole derivatives often requires robust carbon-carbon bond-forming strategies. The Knoevenagel condensation serves as one of the most reliable and atom-economical methods for this purpose, particularly when utilizing active methylene compounds like ethyl 2-(benzothiazol-2-yl)acetate [1].

Causality in Reagent Selection

Ethyl 2-(benzothiazol-2-yl)acetate is an exceptionally potent active methylene compound. The methylene (


) protons are flanked by two strongly electron-withdrawing groups: an ethyl ester and a benzothiazole ring.
  • Thermodynamic Acidity: The synergistic electron-withdrawing effect lowers the

    
     of these protons to approximately 11–13.
    
  • Kinetic Reactivity: Deprotonation by a mild organic base (such as piperidine or diisopropylethylammonium acetate) rapidly generates an enolate intermediate. This enolate is highly stabilized via resonance delocalization into both the ester carbonyl oxygen and the imine-like nitrogen of the benzothiazole ring.

This inherent stability allows the reaction to proceed under mild conditions, preventing the degradation of sensitive aldehyde electrophiles while driving the equilibrium toward the highly conjugated


-unsaturated acrylate product.

Reaction Pathway & Mechanism

The reaction follows a classic addition-elimination pathway. Following deprotonation, the nucleophilic enolate attacks the electrophilic carbonyl carbon of an aryl or alkyl aldehyde. The resulting alkoxide intermediate undergoes protonation to form an aldol-type intermediate, which rapidly dehydrates via an


 mechanism to yield the thermodynamically stable, highly conjugated 2-(benzothiazol-2-yl)acrylate derivative [2].

Mechanism A Ethyl 2-(benzothiazol-2-yl)acetate (Active Methylene) C Enolate Intermediate (Resonance Stabilized) A->C Deprotonation B Base Catalyst (e.g., Piperidine) B->C Extracts H+ E Aldol-type Intermediate (Alkoxide) C->E Nucleophilic Attack D Aryl Aldehyde (Electrophile) D->E Carbonyl Addition F Dehydration (- H2O) E->F Protonation & Elimination G 2-(Benzothiazol-2-yl)acrylate (Final Product) F->G E1cB Mechanism

Fig 1: Base-catalyzed Knoevenagel condensation mechanism of ethyl 2-(benzothiazol-2-yl)acetate.

Experimental Workflows & Protocols

To accommodate different laboratory capabilities and green chemistry initiatives, two self-validating protocols are provided: a conventional homogeneous approach and an ultrasound-assisted heterogeneous approach.

Workflow Step1 Step 1: Reagent Preparation Equimolar Methylene + Aldehyde Step2 Step 2: Catalyst Addition Catalytic Piperidine (10-20 mol%) Step1->Step2 Step3 Step 3: Reaction Execution Reflux in EtOH (2-4 hours) Step2->Step3 Step4 Step 4: Reaction Monitoring TLC (Hexane:EtOAc 7:3) Step3->Step4 Step5 Step 5: Workup & Isolation Precipitation in Ice Water Step4->Step5 Step6 Step 6: Purification Recrystallization from EtOH Step5->Step6

Fig 2: Step-by-step experimental workflow for the Knoevenagel condensation and isolation.

Protocol A: Conventional Base-Catalyzed Condensation

This method utilizes piperidine in ethanol. Ethanol is selected because it stabilizes the polar transition states via hydrogen bonding and allows for easy product precipitation upon cooling [1].

  • Reagent Loading: In a 50 mL round-bottom flask, dissolve ethyl 2-(benzothiazol-2-yl)acetate (

    
    ) and the selected aryl aldehyde (
    
    
    
    ) in absolute ethanol (
    
    
    ).
  • Catalyst Addition: Add piperidine (

    
    , 
    
    
    
    ). Self-Validation Check: A distinct color shift (often to deep yellow or orange) should occur within 5 minutes, indicating the formation of the enolate/chromophoric intermediates.
  • Reflux: Attach a reflux condenser and heat the mixture to 78°C for 2–4 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the active methylene spot confirms completion.

  • Isolation: Cool the mixture to room temperature, then pour it into crushed ice (

    
    ). Stir vigorously until a solid precipitate forms. Filter under vacuum and wash with cold water.
    
  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure E-isomer of the acrylate.

Protocol B: Green Ultrasound-Assisted Condensation

This protocol utilizes a magnetic nanoparticle-supported amine (


) under ultrasonic irradiation, eliminating toxic solvents and allowing for magnetic catalyst recovery[3].
  • Reaction Setup: Combine ethyl 2-(benzothiazol-2-yl)acetate (

    
    ), aryl aldehyde (
    
    
    
    ), and
    
    
    catalyst (
    
    
    ) in deionized water (
    
    
    ).
  • Ultrasonication: Subject the mixture to ultrasonic irradiation (

    
    ) at room temperature for 30–45 minutes. Causality: Acoustic cavitation generates localized hot spots that drastically lower the activation energy barrier, accelerating the reaction in an aqueous medium.
    
  • Catalyst Recovery: Apply an external magnet to the flask wall to immobilize the catalyst. Decant the aqueous phase containing the suspended product.

  • Isolation: Filter the decanted liquid, wash the solid product with cold water, and dry under a vacuum.

Optimization & Quantitative Data

The choice of catalyst and solvent heavily influences the reaction kinetics and yield. The table below summarizes comparative data for the condensation of ethyl 2-(benzothiazol-2-yl)acetate with benzaldehyde under various conditions.

Catalyst SystemSolventTemperatureTimeYield (%)E-Factor (Green Metric)
Piperidine (

)
Ethanol78°C (Reflux)3.0 h85%Moderate
L-Proline (

)
Ethanol78°C (Reflux)4.5 h81%Moderate
DIPEAc (

) [2]
Solvent-Free80°C1.0 h90%Low (Favorable)

(

) [3]
Water (Ultrasound)25°C0.5 h94%Very Low (Optimal)

Note: Yields represent isolated, recrystallized products. The (E)-isomer is exclusively formed due to the severe steric clash between the benzothiazole ring and the aryl group in the (Z)-configuration.

Analytical Characterization & Troubleshooting

Key NMR Signatures

To validate the success of the protocol,


 (

,

) should be utilized:
  • Disappearance: The sharp singlet at

    
     corresponding to the 
    
    
    
    protons of the starting ethyl 2-(benzothiazol-2-yl)acetate must completely disappear.
  • Appearance: A new highly deshielded vinylic proton (

    
    ) will appear as a singlet between 
    
    
    
    and
    
    
    . The exact shift depends on the electron-donating/withdrawing nature of the aldehyde's aryl substituents.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Incomplete Conversion / Low Yield Insufficient enolization due to neutralized/degraded base catalyst.Ensure piperidine is freshly distilled. Increase catalyst loading to

.
Formation of Bis-adducts Excess active methylene compound reacting via Michael addition to the newly formed acrylate.Strictly maintain a 1:1 stoichiometric ratio. Add the active methylene dropwise if the problem persists.
Oil Formation Instead of Precipitate Product is highly lipophilic or trapped with unreacted aldehyde impurities.Triturate the oil with cold hexanes or diethyl ether to induce crystallization.

References

  • Gutteridge, C., Sadowski, B., Hughes, S., Friedlander, J., Rodrigo, L., Baxter, M., Lorei, N., Harrell, J. and O'Neil, M. (2020). Synthesis of Substituted Benzothiazepine Compounds with Medicinal Potential. International Journal of Organic Chemistry.[Link]

  • Bollikolla, H. B., & Kumari, M. S. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society.[Link]

  • Ying, A., Wang, L., Qiu, F., Hu, H., & Yang, J. (2015). Magnetic nanoparticle supported amine: An efficient and environmental benign catalyst for versatile Knoevenagel condensation under ultrasound irradiation. Comptes Rendus Chimie.[Link]

Application Note: Regioselective Alkylation of Benzothiazole Active Methylene Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Benzothiazoles are privileged pharmacophores widely utilized in medicinal chemistry, drug development, and the design of near-infrared (NIR) fluorescent probes [1]. Functionalization at the C2-position via the alkylation of an active methylene group is a critical synthetic pathway for building structural complexity.

As a Senior Application Scientist, it is vital to recognize that the term "active methylene" in benzothiazole chemistry encompasses a broad spectrum of reactivity. The thermodynamic feasibility of deprotonation—and consequently, the choice of reagents—is entirely dictated by the electronic environment surrounding the methylene protons. This guide establishes a self-validating, highly reproducible framework for alkylating both unactivated and highly activated benzothiazole methylene scaffolds.

Substrate Classification and Base Selection

To ensure experimental success, substrates must be classified by their pKa to establish the causality behind base and solvent selection.

  • Class I: Unactivated Methylene (e.g., 2-Methylbenzothiazole)

    • Mechanistic Insight : The C2-methyl group is only weakly acidic (pKₐ ~28–30) despite the electron-withdrawing nature of the adjacent imine-like nitrogen. Quantitative deprotonation requires strong, non-nucleophilic bases such as Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).

    • Causality of Conditions : Reactions must be performed at cryogenic temperatures (-78 °C) in THF. THF coordinates the lithium cation to break up n-BuLi hexamers (enhancing basicity), while the extreme cold kinetically suppresses the competing nucleophilic addition of n-BuLi directly into the electrophilic C2-position of the benzothiazole ring [2].

  • Class II: Highly Activated Methylene (e.g., 2-(Cyanomethyl)benzothiazole)

    • Mechanistic Insight : The introduction of a secondary electron-withdrawing group (EWG) such as a nitrile, ester, or sulfonyl group drastically lowers the pKₐ (~11–13).

    • Causality of Conditions : This enhanced acidity allows for the use of mild bases (K₂CO₃, NaH, or organic superbases like DBU) at room temperature [3, 4]. Polar aprotic solvents like DMF or DMSO are chosen because they strongly solvate the metal cation (e.g., Na⁺ or K⁺), leaving the resulting carbanion "naked" and highly nucleophilic for the subsequent Sₙ2 attack.

Reaction Pathway Visualization

G sub1 Benzothiazole Substrate base Deprotonation (Base) sub1->base inter Resonance-Stabilized Carbanion base->inter - H+ elec Alkylation (R-X, SN2) inter->elec prod Alkylated Product elec->prod - X-

Figure 1: Mechanistic pathway of base-mediated benzothiazole active methylene alkylation.

Quantitative Data Summary

The following table summarizes the optimized parameters for differentiating between Class I and Class II substrates.

Substrate ClassRepresentative CompoundpKₐ (approx.)Optimal BaseSolventTempExpected Yield
Class I (Unactivated) 2-Methylbenzothiazole28–30n-BuLi or LDATHF-78 °C to RT65–85%
Class II (Activated) 2-(Cyanomethyl)benzothiazole11–13NaH, K₂CO₃, or DBUDMF or DMSO0 °C to RT80–95%

Experimental Protocols

Protocol A: Alkylation of Highly Activated Methylene (Class II)

Target: 2-(Cyanomethyl)benzothiazole Self-Validating Design: This protocol utilizes Sodium Hydride (NaH). The stoichiometric evolution of hydrogen gas (H₂) provides immediate, visual confirmation that deprotonation is occurring successfully.

Step-by-Step Methodology:

  • Preparation : Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere. Add NaH (60% dispersion in mineral oil, 1.2 mmol). Wash the dispersion with anhydrous hexane (2 × 5 mL) via syringe to remove the mineral oil, decant the hexane, and suspend the purified NaH in anhydrous DMF (10 mL).

  • Deprotonation : Cool the suspension to 0 °C using an ice bath. Add 2-(cyanomethyl)benzothiazole (1.0 mmol) dropwise as a solution in DMF (2 mL).

    • Validation Check: You will observe immediate bubbling (H₂ evolution) and a distinct color shift to deep yellow/orange, indicating the formation of the carbanion. Stir for 30 minutes at 0 °C.

  • Alkylation : Add the electrophile (e.g., benzyl bromide, 1.1 mmol) dropwise. Remove the ice bath, warm to room temperature, and stir for 4 hours.

  • Workup & Isolation : Quench the reaction strictly with saturated aqueous NH₄Cl (10 mL) to safely neutralize any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers extensively with brine (5 × 10 mL) to partition the DMF out of the organic phase. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate).

Protocol B: Alkylation of Unactivated Methylene (Class I)

Target: 2-Methylbenzothiazole Self-Validating Design: This protocol utilizes n-BuLi. The formation of a highly conjugated, deep red/purple lithiated intermediate visually validates deprotonation. The subsequent dissipation of this color indicates successful electrophilic trapping.

Step-by-Step Methodology:

  • Preparation : In a flame-dried Schlenk flask under a strict argon atmosphere, dissolve 2-methylbenzothiazole (1.0 mmol) in anhydrous THF (10 mL).

  • Cryogenic Cooling : Cool the solution to -78 °C using a dry ice/acetone bath. Allow 10 minutes for the internal temperature to equilibrate.

  • Base Addition : Add n-BuLi (2.5 M in hexanes, 1.1 mmol) dropwise over 10 minutes down the side of the flask to pre-cool the reagent.

    • Validation Check: The solution will immediately transition to a deep red/purple color. Stir at -78 °C for 45 minutes to ensure complete metalation.

  • Electrophilic Addition : Add the alkyl halide (1.2 mmol) dropwise. Stir at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature over 2 hours.

    • Validation Check: The deep purple color will gradually fade to a pale yellow or colorless solution as the highly conjugated carbanion is consumed by the electrophile.

  • Workup & Isolation : Quench the reaction with deionized water (10 mL). Extract the mixture with Dichloromethane (3 × 15 mL). Dry the combined organic layers over MgSO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

References

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules. URL:[Link]

  • Wittig Rearrangements of (Heteroaryl)alkyl Propargyl Ethers. The Journal of Organic Chemistry. URL:[Link]

  • Mild polyaddition and polyalkylation based on the carbon–carbon bond formation reaction of active methylene. RSC Advances. URL:[Link]

  • Highly selective palladium–benzothiazole carbene-catalyzed allylation of active methylene compounds under neutral conditions. Beilstein Journal of Organic Chemistry. URL:[Link]

Application Note: Synthesis and Mechanistic Profiling of 7-Bromo-2H-1,4-benzothiazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Significance

1,4-Benzothiazine derivatives are privileged pharmacophores in modern drug development, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and calcium channel-blocking properties[1]. The incorporation of a halogen atom, such as bromine, at the 7-position of the benzothiazine core significantly enhances the molecule's lipophilicity, thereby improving membrane permeability and target-binding affinity in biological systems.

This application note provides a comprehensive, self-validating protocol for the robust, two-step cascade synthesis of2 (MW: 244.11 g/mol )[2] via the condensation of 2-amino-5-bromothiophenol with ethyl chloroacetate. This methodology is adapted from established 3[3].

Mechanistic Causality: Chemoselectivity and Cyclization

The synthesis relies on a highly ordered, thermodynamically driven sequence that exploits the differential reactivity of the functional groups on the starting material.

  • Step 1: Chemoselective S-Alkylation: 2-Amino-5-bromothiophenol possesses two nucleophilic centers: the primary amine (-NH₂) and the thiol (-SH). Under mildly basic conditions (e.g., K₂CO₃), the thiol is selectively deprotonated due to its lower pKa (~6.5) compared to the protonated amine. The resulting thiolate anion is highly polarizable and undergoes a rapid bimolecular nucleophilic substitution (S_N2) at the electrophilic α-carbon of ethyl chloroacetate, displacing the chloride ion to form a thioether intermediate.

  • Step 2: Intramolecular Amidation (Lactamization): Following S-alkylation, the system is subjected to thermal conditions (reflux). The proximate primary amine attacks the ester carbonyl carbon. This intramolecular cyclization is entropically favored and driven by the expulsion of ethanol, yielding the stable 6,6-fused heterocyclic system.

Workflow A 2-Amino-5-bromothiophenol (Nucleophile) C Thioether Intermediate (S-Alkylation) A->C Base (K2CO3) - HCl B Ethyl Chloroacetate (Electrophile) B->C D 7-Bromo-2H-1,4-benzothiazin-3(4H)-one (Cyclized Product) C->D Thermal Cyclization - EtOH

Reaction workflow for the synthesis of 7-bromo-2H-1,4-benzothiazin-3(4H)-one.

Experimental Protocol: A Self-Validating Workflow

Safety Note: Conduct all procedures in a well-ventilated fume hood. 2-Amino-5-bromothiophenol is a malodorous irritant; ethyl chloroacetate is a lachrymator and alkylating agent.

Materials and Reagents
  • 2-Amino-5-bromothiophenol (1.0 eq, limiting reagent)

  • Ethyl chloroacetate (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Solvent: Anhydrous Acetone or N,N-Dimethylformamide (DMF)

  • TLC Plates: Silica gel 60 F254

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-bromothiophenol (10 mmol) in 30 mL of anhydrous acetone.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (15 mmol) to the solution. Stir at room temperature for 15 minutes.

    • Causality: Pre-stirring ensures complete deprotonation of the thiol, maximizing the chemoselectivity of the subsequent S-alkylation and preventing unwanted N-alkylation.

  • Electrophile Introduction: Add ethyl chloroacetate (11 mmol) dropwise over 10 minutes via a syringe to control the exothermic nature of the S_N2 substitution.

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 60–65 °C for acetone). Maintain reflux for 4 to 6 hours.

    • Causality: Amidation of an ester requires overcoming a significant activation energy barrier; thermal energy is strictly required to drive the elimination of ethanol and close the ring.

  • In-Process Control (Self-Validation Checkpoint): Monitor the reaction via TLC (Mobile Phase: Hexane:Ethyl Acetate, 7:3). The reaction is complete when the starting material spot (UV active, ninhydrin positive) disappears, and a distinct, lower R_f spot (the lactam) appears.

  • Workup: Cool the mixture to room temperature and pour it over crushed ice (100 g) while stirring vigorously. The target product will precipitate as a solid mass.

  • Isolation and Purification: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove inorganic salts (KCl, excess K₂CO₃), and recrystallize from hot ethanol to afford pure 7-bromo-2H-1,4-benzothiazin-3(4H)-one.

Analytical Validation and Data Presentation

To ensure the trustworthiness of the synthesized compound, orthogonal analytical techniques must be employed. The transition from the acyclic precursors to the cyclic lactam is characterized by distinct, predictable spectroscopic shifts.

Analytical MethodTarget Signal / ObservationDiagnostic Significance
FT-IR Disappearance of ~2550 cm⁻¹Confirms loss of the -SH group (successful S-alkylation).
FT-IR Appearance of ~1670–1690 cm⁻¹Confirms the formation of the lactam carbonyl (C=O).
FT-IR Appearance of ~3100–3200 cm⁻¹Indicates the secondary amine (N-H) stretch of the lactam ring.
¹H NMR (DMSO-d6) Singlet at ~3.4 – 3.6 ppm (2H)Corresponds to the isolated -S-CH₂-C=O methylene protons.
¹H NMR (DMSO-d6) Broad singlet at ~10.5 ppm (1H)Confirms the lactam N-H proton (exchangeable with D₂O).
MS (ESI+) m/z ~244.0 and 246.0 (1:1 ratio)Confirms the molecular weight and the characteristic isotopic pattern of a single bromine atom.

References

  • [1] Synthesis and antiinflammatory activity of some newer N-(substituted phenyl)-2HI4H-benzo [b][1,4] thiazin-3-amines. ResearchGate.

  • [2] Benzothiazines | Thermo Fisher Scientific. Thermo Fisher Scientific.

  • [3] Synthesis and Antimicrobial Activity of some 1, 4-Benzothiazine Derivatives. ResearchGate.

Sources

Application Note: Microwave-Assisted Synthesis of Benzothiazole Esters – Mechanisms, Protocols, and Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Benzothiazole esters represent a privileged class of pharmacophores in medicinal chemistry and drug development. They are extensively investigated for their diverse biological activities, including potent antitumor, neuroprotective, and antimicrobial properties[1]. However, the conventional synthesis of these scaffolds—typically via the condensation of 2-aminothiophenol with ester-bearing aldehydes or carboxylic acids—is plagued by prolonged reflux times (2 to 15 hours), the requisite use of toxic solvents (e.g., DMF, toluene), and complex downstream purification[2].

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative methodology to overcome these bottlenecks. By leveraging dielectric heating, MAOS accelerates reaction kinetics, reducing synthesis time from hours to mere minutes while significantly improving product yields and purity[3]. This application note details the mechanistic causality, validated experimental protocols, and optimization strategies for synthesizing benzothiazole esters using green chemistry principles.

Mechanistic Causality: The Microwave Advantage

To master MAOS, one must understand the causality behind the experimental choices rather than merely following a recipe.

  • Dielectric Heating vs. Convective Heating: Traditional conductive heating relies on thermal gradients, which can lead to localized decomposition of sensitive ester linkages. Microwaves, operating typically at 2.45 GHz, directly couple with the dipole moments of polar molecules (such as 2-aminothiophenol and polar green solvents). This causes rapid molecular friction and instantaneous, uniform superheating[4].

  • Preservation of Ester Functionality: Esters are susceptible to hydrolysis under prolonged high-temperature aqueous or strongly basic/acidic conditions. The ultra-fast kinetics of microwave irradiation (completing cyclocondensations in 5–10 minutes) kinetically favors the formation of the thermodynamically stable benzothiazole core before ester hydrolysis can occur.

  • Solvent Selection (The Matrix Effect): Utilizing glycerol or silica gel under microwave conditions provides an ideal environment. Glycerol possesses a high loss tangent (

    
    ), making it a highly efficient microwave absorber that reaches optimal reaction temperatures (100–120 °C) rapidly without acting as a destructive hydrolytic agent[4].
    

Reaction Workflow & Pathway Visualization

The synthesis proceeds via an initial Schiff base (imine) formation, followed by intramolecular cyclization to a thiazoline intermediate, and final oxidative aromatization to yield the benzothiazole ester.

G Start 2-Aminothiophenol + Ester-bearing Aldehyde MW Microwave Irradiation (300W, 90-120°C, 5-10 min) Start->MW Catalyst/Green Solvent Schiff Schiff Base Intermediate (Imine Formation) MW->Schiff Dielectric Heating Cyclization Intramolecular Cyclization (Thiazoline Ring) Schiff->Cyclization Rapid Kinetics Oxidation Oxidative Aromatization (Ambient Air/Heat) Cyclization->Oxidation -H2 Product Benzothiazole Ester (>90% Yield) Oxidation->Product Validation Self-Validation: HPLC, NMR, IR Product->Validation Purity Check

Fig 1. Microwave-assisted cyclocondensation pathway for benzothiazole esters.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each critical step includes an analytical checkpoint to ensure the integrity of the ester and the success of the cyclization.

Protocol A: Glycerol-Mediated Green Synthesis of Methyl 4-(benzo[d]thiazol-2-yl)benzoate

This protocol utilizes glycerol as a recyclable, non-toxic microwave absorber[4].

  • Preparation: In a 10 mL microwave-safe heavy-walled glass vial equipped with a magnetic stir bar, combine 2-aminothiophenol (1.0 mmol) and methyl 4-formylbenzoate (1.0 mmol). Add 2.0 mL of anhydrous glycerol.

  • Irradiation: Seal the vial with a Teflon-lined septum. Place it in a dedicated microwave synthesizer (e.g., CEM Discover). Program the system to a maximum power of 300 W, with a dynamic temperature ramp to 120 °C over 1 minute. Hold at 120 °C for 6 minutes[4].

  • In-Process Validation (Checkpoint 1): Cool the vessel to 50 °C using compressed air. Extract a 10 µL aliquot, dilute in 1 mL methanol, and perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The complete disappearance of the aldehyde spot confirms the reaction's progression[5].

  • Isolation: Pour the reaction mixture into 15 mL of ice-cold distilled water. Because the benzothiazole ester is highly hydrophobic and glycerol is entirely water-soluble, the product will immediately precipitate as a solid.

  • Purification & Final Validation (Checkpoint 2): Filter the precipitate under a vacuum, wash with cold water, and recrystallize from hot ethanol. Validate the structural integrity using FT-IR (confirming the ester C=O stretch at ~1720 cm⁻¹) and ensure >95% purity via HPLC[1].

Protocol B: Solvent-Free Silica Gel Catalyzed Synthesis

This method eliminates liquid solvents entirely, relying on the surface acidity of silica gel to catalyze the cyclization[2].

  • Adsorption: Dissolve 2-aminothiophenol (1.0 mmol) and the ester-bearing aldehyde (1.0 mmol) in 5 mL of volatile solvent (e.g., diethyl ether). Add 0.5 g of Silica gel (60-120 mesh). Stir thoroughly and evaporate the solvent under reduced pressure to yield a free-flowing, reagent-impregnated powder[2].

  • Irradiation: Transfer the powder to a microwave reactor vessel. Irradiate at 50 W for 5–6 minutes. The low power prevents the localized charring of the solid matrix[2].

  • Extraction: Allow the vessel to cool to room temperature. Elute the product directly from the silica matrix using ethyl acetate (3 x 10 mL).

  • Concentration & Validation: Evaporate the ethyl acetate under reduced pressure. Validate the formation of the benzothiazole core via

    
    H NMR, looking for characteristic deshielded aromatic protons at 
    
    
    
    7.3–8.1 ppm[3].

Quantitative Data Presentation

The table below summarizes the empirical advantages of transitioning from conventional reflux to microwave-assisted paradigms.

ParameterConventional RefluxMicrowave (Glycerol)Microwave (Solvent-Free)
Reaction Time 2 – 8 hours[2]5 – 10 minutes[4]5 – 6 minutes[2]
Average Yield 60% – 75%88% – 94%[4]90% – 95%[2]
Temperature 110 °C (Toluene)120 °C (Controlled)~90 °C (Surface heating)
Solvent Toxicity High (DMF, Toluene)None (Green Solvent)None (Solid Support)
Ester Hydrolysis Risk Moderate to HighLow (Rapid kinetics)Very Low

Troubleshooting and Optimization Insights

  • Preventing Ester Cleavage: The primary risk in synthesizing benzothiazole esters is the inadvertent hydrolysis or transesterification of the ester group. Causality: High sustained power inputs cause thermal runaway. Always use dynamic power modulation linked to an IR or fiber-optic temperature sensor. If transesterification occurs in Protocol A (e.g., forming a glyceryl ester), switch to the solvent-free silica gel method (Protocol B).

  • Driving Oxidative Aromatization: The intermediate thiazoline must lose two hydrogen atoms to aromatize into the final benzothiazole. Under conventional methods, this sometimes requires harsh oxidants. Causality: In MAOS, the high thermal energy combined with ambient oxygen trapped within the glycerol or silica matrix is usually sufficient to drive this oxidation spontaneously, maintaining a greener E-factor[3].

References

  • Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. NIH PMC.[Link]

  • Microwave-Assisted Synthesis of Benzothiazole Derivatives Using Glycerol as Green Solvent. ResearchGate.[Link]

  • Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Indian Academy of Sciences.[Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF NOVEL BENZOTHIAZOLE DERIVATIVES CONTAINING IMIDAZOL MOIETIES AND ANTI-INFLAMMATORY ACTIVITY. International Journal of Pharmacy and Biological Sciences.[Link]

Sources

Application Note: Controlled Hydrolysis of Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate to Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process Focus: Mild Saponification, Decarboxylation Prevention, and Self-Validating Isolation

Scientific Context & Mechanistic Rationale

The benzothiazole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, serving as the structural foundation for a vast array of pharmacologically active therapeutics[1]. Specifically, ethyl 2-(benzo[d]thiazol-2-yl)acetate derivatives are pivotal building blocks used to install the benzothiazole pharmacophore into complex drug candidates[1],[2].

While the hydrolysis of an ester to a carboxylic acid is a fundamental organic transformation, the conversion of ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate to 2-(5-bromobenzo[d]thiazol-2-yl)acetic acid presents a unique synthetic vulnerability: thermal decarboxylation .

The Decarboxylation Challenge

The


-methylene protons located between the benzothiazole ring and the carboxylate group are highly acidic. The substrate is structurally analogous to a 

-keto acid; the electron-withdrawing nature of the imine nitrogen in the benzothiazole ring highly stabilizes the carbanion formed at the

-carbon. If the hydrolysis or subsequent acidification is performed under harsh conditions (e.g., elevated temperatures in acidic media), the molecule will undergo rapid, irreversible loss of CO

to yield the undesired byproduct, 5-bromo-2-methylbenzo[d]thiazole.

To circumvent this, this protocol leverages a mild Lithium Hydroxide (LiOH) mediated saponification in a ternary solvent system (THF/MeOH/H


O). LiOH provides a milder pH profile compared to NaOH or KOH, preventing premature degradation while maintaining excellent solubility[3]. Furthermore, the protocol enforces strict thermal control (0 °C) during the critical acidification phase to completely suppress the decarboxylation pathway.

Reaction Workflows & Mechanistic Pathways

Workflow A Ethyl 2-(5-bromobenzo[d] thiazol-2-yl)acetate B LiOH / THF / MeOH 0 °C to RT A->B Saponification C Lithium Salt Intermediate B->C Salt Formation D 1M HCl (aq) Strictly 0 °C C->D Acidification E 2-(5-bromobenzo[d] thiazol-2-yl)acetic acid D->E Precipitation

Reaction workflow for the mild base-catalyzed hydrolysis of the benzothiazole ester.

Mechanism A 2-(5-bromobenzo[d] thiazol-2-yl)acetic acid B Heat + Acidic Media (Δ, H+) A->B C Zwitterionic Intermediate (- CO2) B->C Decarboxylation D 5-bromo-2-methyl benzo[d]thiazole C->D Tautomerization

Mechanistic pathway illustrating the risk of thermal decarboxylation in acidic media.

Reagent Matrix & Quantitative Data

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction / Causality
Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate 300.151.01.00 g (3.33 mmol)Substrate[2].
Lithium Hydroxide Monohydrate 41.962.5350 mg (8.33 mmol)Mild nucleophile; prevents ring-opening[3].
Tetrahydrofuran (THF) 72.11-10 mLSolubilizes the hydrophobic benzothiazole core.
Methanol (MeOH) 32.04-5 mLActs as a miscible phase-transfer bridge.
Deionized Water (H

O)
18.02-5 mLSolubilizes LiOH and the resulting carboxylate salt.
1M Hydrochloric Acid (HCl) 36.46~3.0~10 mLAcidifying agent to precipitate the free acid.

Self-Validating Experimental Protocol

Phase 1: Homogeneous Saponification
  • Substrate Solvation: Charge a 50 mL round-bottom flask with 1.00 g of ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate. Dissolve the solid in 10 mL of THF and 5 mL of MeOH. Causality: The THF/MeOH mixture ensures complete solvation of the substrate while preventing precipitation when the aqueous base is introduced.

  • Base Preparation: In a separate vial, completely dissolve 350 mg of LiOH·H

    
    O in 5 mL of deionized water.
    
  • Temperature Control: Cool the organic solution to 0 °C using an ice-water bath.

  • Initiation: Add the aqueous LiOH solution dropwise over 5 minutes. Causality: Dropwise addition at 0 °C prevents localized exothermic spikes that could trigger premature degradation of the benzothiazole scaffold.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2–4 hours.

Validation Checkpoint 1 (Reaction Completion): Withdraw a 10 µL aliquot and analyze via TLC (Eluent: 3:1 Hexanes/EtOAc, UV 254 nm). The starting ester (


) must be completely absent. The product will remain at the baseline (

) as the highly polar lithium salt. Do not proceed to Phase 2 until conversion is >99% to prevent co-precipitation of unreacted ester.
Phase 2: Controlled Acidification & Precipitation (CRITICAL)
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath strictly < 30 °C) to remove the THF and MeOH. Causality: Removing the organic solvents ensures that the free carboxylic acid will precipitate quantitatively upon acidification, rather than remaining trapped in an organic phase.

  • Thermal Quenching: Dilute the remaining aqueous residue with 10 mL of ice-cold deionized water. Submerge the flask in an ice bath and allow the internal temperature to reach strictly 0 °C.

  • Acidification: Begin dropwise addition of 1M HCl (aq) under vigorous magnetic stirring. Monitor the pH continuously using a calibrated probe or pH paper until the solution reaches pH 3.0–4.0 . Causality: Acidifying at 0 °C is mandatory to suppress the

    
    -carbanion mediated decarboxylation pathway.
    

Validation Checkpoint 2 (pH Optimization): Verify the pH stabilizes at 3.0–4.0. Do not over-acidify (pH < 1). Over-acidification will protonate the basic imine nitrogen of the benzothiazole ring, forming a highly soluble hydrochloride salt and drastically reducing your isolated yield.

Phase 3: Isolation & Drying
  • Crystallization: Stir the resulting thick white/pale-yellow suspension at 0 °C for an additional 15 minutes to maximize crystal lattice formation.

  • Filtration: Filter the precipitate through a medium-porosity sintered glass funnel under vacuum.

  • Washing: Wash the filter cake with 3 x 5 mL of ice-cold deionized water. Causality: Ice-cold water removes residual LiCl salts and excess acid without dissolving the target product.

  • Drying: Dry the solid under high vacuum at room temperature for 12 hours. Warning: Do not use a heated vacuum oven. Solid-state thermal decarboxylation can still occur at elevated temperatures over prolonged periods.

Analytical Validation Matrix

To confirm the structural integrity of the product and verify that no decarboxylation has occurred, validate the isolated powder against the following analytical benchmarks:

Analytical MethodExpected Result / SignalDiagnostic Significance

H NMR (DMSO-

)

~12.8 ppm (br s, 1H, COOH)
Confirms successful conversion to the free carboxylic acid.

H NMR (DMSO-

)

4.20 ppm (s, 2H, CH

)
Critical: Confirms the

-methylene bridge is intact (no decarboxylation).

H NMR (DMSO-

)
Absence of

4.1 (q) and 1.2 (t)
Confirms complete removal of the ethyl ester moiety.
ESI-MS (Negative Mode)

270.0 / 272.0 [M-H]

Validates molecular weight and shows the characteristic 1:1 Bromine isotope pattern.
FT-IR (ATR) Broad band 3300-2500 cm

Strong peak ~1710 cm

Characteristic of carboxylic acid O-H stretch and C=O stretch.

References

  • Benchchem. "Ethyl 2-(benzo[d]thiazol-2-yl)acetate: Synthesis, Properties, and Applications." Benchchem Product Catalog. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8QnpMNJ84rCt4og0fsPkUpw6uLxz-Kc6FXMiPosxk0y-XeUvDhUvhwjZIaGu7fREb6n9CBvdFaEEA3YHrrTSiiFS0u8cRJYCt-0khkBNUlksPUKKvTT33mU8X1uO8fnjUIrOWHw==]
  • Advanced ChemBlocks. "ethyl 2-(benzo[d]thiazol-2-yl)acetate 95% | CAS: 29182-42-1". AChemBlock. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYnhJTY7R5KVaSCmNlnl_9QHKtresFatV--_LyYBt5LG6jI8EZ2nHALDoi9QnLbQfPTVqg_faOuyxPuAVAyXTXTxL1ipMmgrwfcICYTQQhQV1Eil4REYX3exF6ZLtbIanpHJBrp8xRTv7AjvBSurPMblAaj7vEXaFDIoj5B1wg6NC40BRhGA==]
  • L. Johansson et al. "Importance of Binding Site Hydration and Flexibility Revealed When Optimizing a Macrocyclic Inhibitor of the Keap1–Nrf2 Protein–Protein Interaction." Journal of Medicinal Chemistry, ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjrtckepsxXMUWTKnetJNweGiBBx3AewwO-wXomrOLz99ap8ttfeYnyBoIund61Er35XUuednslqchWxrxa11l9CaWWOa52IzE41BN07BFMnWvWhNre19bO9tmDmlyus-qEdHihNvnzaOomOVRzQc=]

Sources

Sonogashira coupling protocols for 5-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Sonogashira Cross-Coupling Protocols for 5-Bromobenzothiazole Functionalization

Executive Summary

5-Bromobenzothiazole is a highly versatile and privileged pharmacophore utilized extensively in medicinal chemistry and materials science. The functionalization of the 5-position via palladium-catalyzed C–C bond formation—specifically the Sonogashira coupling—provides direct, high-yield access to 5-alkynylbenzothiazole derivatives. This application note details the mechanistic rationale, optimized quantitative parameters, and self-validating experimental workflows required to execute this transformation with high fidelity and reproducibility.

Mechanistic Rationale & Substrate Reactivity

The success of the Sonogashira coupling relies on a finely tuned bimetallic catalytic network. For 5-bromobenzothiazole, the inherent electronic properties of the benzothiazole ring—specifically the electron-withdrawing effect of the imine-like nitrogen and sulfur heteroatoms—render the C–Br bond highly susceptible to oxidative addition by Pd(0) species[1].

  • Catalyst Dynamics: While

    
     is the classical choice, 
    
    
    
    is often preferred for 5-bromobenzothiazole due to its superior bench stability. It undergoes facile in situ reduction to the active Pd(0) species by the amine solvent or the terminal alkyne.
  • Copper Co-Catalysis: CuI is critical for generating the highly nucleophilic copper acetylide intermediate. The transmetallation step between the Cu-acetylide and the Pd(II)-aryl complex is the thermodynamic driver of the cycle.

  • Base/Solvent Synergy: Amines such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) serve dual roles as the solvent and the base to neutralize the HBr byproduct.

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst PdII_Ox Pd(II) Intermediate Oxidative Addition (Ar-Pd-Br) Pd0->PdII_Ox + 5-Bromobenzothiazole PdII_Trans Pd(II) Intermediate Transmetallation (Ar-Pd-Alkyne) PdII_Ox->PdII_Trans + Cu-Acetylide PdII_Trans->Pd0 Reductive Elimination Product Coupled Product 5-Alkynylbenzothiazole PdII_Trans->Product Yields Cu_Cycle Cu(I) Cycle Terminal Alkyne Activation Cu_Cycle->PdII_Ox Transfers Cu-Acetylide

Catalytic cycle of Sonogashira coupling for 5-bromobenzothiazole.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape for coupling 5-bromobenzothiazole with a standard terminal alkyne (e.g., phenylacetylene). These parameters demonstrate the causality between solvent choice, temperature, and byproduct formation[2],[3].

EntryCatalyst (mol%)Co-CatalystBase / SolventTemp (°C)Time (h)Yield (%)Causality & Observation
1

(5%)
CuI (10%)TEA (Neat)801275%Standard baseline; moderate Glaser homocoupling observed due to neat amine.
2

(5%)
CuI (10%)TEA / THF (1:1)65888%Improved solubility; reduced homocoupling due to lower temperature.
3

(5%)
CuI (5%)DIPEA / DMF90492%High conversion rate; optimal for sterically hindered or unreactive alkynes.
4

(2%) + XPhos
None

/ Dioxane
1001665%Copper-free protocol; lower yield but completely eliminates Cu-contamination.

Step-by-Step Experimental Protocols

Protocol A: Standard Co-Solvent System (Recommended for General Use)

This protocol utilizes a THF/TEA co-solvent system, which balances reactant solubility with mild reaction conditions to suppress side reactions.

Materials Required:

  • 5-Bromobenzothiazole (1.0 equiv, 1.0 mmol, 214 mg)

  • Terminal Alkyne (1.2 equiv, 1.2 mmol)

  • 
     (0.05 equiv, 5 mol%, 35 mg)
    
  • CuI (0.10 equiv, 10 mol%, 19 mg)

  • Anhydrous THF (5.0 mL) and Triethylamine (TEA) (5.0 mL)

Step-by-Step Workflow:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromobenzothiazole,

    
    , and CuI.
    
  • Atmosphere Control (Critical Step): Seal the tube with a septum. Evacuate the vessel and backfill with high-purity Argon. Repeat this cycle three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of Pd(0) and to suppress the copper-catalyzed Glaser homocoupling of the alkyne.

  • Solvent & Reagent Addition: Inject anhydrous THF and TEA through the septum. Sparge the solvent mixture with Argon for 5 minutes. Finally, inject the terminal alkyne.

  • Reaction Execution: Transfer the Schlenk tube to a pre-heated oil bath at 65 °C. Stir vigorously for 8 hours.

  • Self-Validating Tracking: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1). 5-Bromobenzothiazole is highly UV-active; its disappearance coupled with the emergence of a new, highly fluorescent product spot validates reaction progress.

  • Quenching & Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous

    
     (3 × 15 mL). Causality: The ammonium chloride wash specifically sequesters copper ions as soluble 
    
    
    
    complexes, preventing heavy metal contamination in the final product.
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography on silica gel.
    
Protocol B: Copper-Free System (For Sensitive Substrates)

When synthesizing pharmaceutical intermediates where copper trace contamination is unacceptable, a copper-free approach is mandated.

  • Setup: Charge a vial with 5-bromobenzothiazole (1.0 equiv),

    
     (2 mol%), XPhos (4 mol%), and 
    
    
    
    (2.0 equiv).
  • Solvent: Add anhydrous, degassed 1,4-Dioxane (0.2 M concentration).

  • Execution: Add the terminal alkyne (1.5 equiv) and heat the sealed vial to 100 °C for 16 hours.

  • Workup: Filter the crude mixture directly through a pad of Celite to remove the inorganic base, concentrate, and purify via chromatography.

Analytical Validation & Troubleshooting

  • Glaser Homocoupling: If a highly non-polar byproduct is observed on the TLC plate, it is likely the alkyne dimer (Glaser product). Solution: Increase the strictness of the degassing protocol (use freeze-pump-thaw) and reduce the CuI loading to 5 mol%.

  • Dehalogenation: If benzothiazole (loss of the bromine atom without coupling) is detected via LC-MS, the oxidative addition is occurring, but transmetallation is failing. Solution: Ensure the alkyne is not degraded and consider switching to the highly reactive DIPEA/DMF solvent system (Table Entry 3).

References

  • Beilstein Journal of Organic Chemistry. Diarylethene-modified nucleotides for switching optical properties in DNA. (2012). Available at:[Link]

  • RSC Advances. Pd-catalyzed intramolecular addition of active methylene compounds to alkynes with subsequent cross-coupling with (hetero)aryl halides. (2019). Available at:[Link]

Sources

Advanced Application Note: Design, Synthesis, and Validation of Benzothiazole-Based ESIPT Fluorescent Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The is a privileged scaffold in medicinal chemistry and molecular imaging. Due to its excellent photostability, high quantum yield, and tunable emission properties, it has become a foundational building block for developing highly sensitive fluorescent probes[1]. This application note provides a comprehensive guide to the mechanistic design, synthesis, and biological validation of benzothiazole-based probes, specifically focusing on "turn-on" detection systems utilizing Excited-State Intramolecular Proton Transfer (ESIPT).

Photophysical Principles: The ESIPT Mechanism

The exceptional signal-to-noise ratio of benzothiazole probes is primarily driven by the 2 mechanism[2].

The Causality of Fluorescence "Turn-On": In a standard fluorophore like 2-(2'-hydroxyphenyl)benzothiazole (HBT), the nitrogen atom of the benzothiazole ring forms a strong intramolecular hydrogen bond with the adjacent hydroxyl group. Upon photon absorption, the molecule enters an excited state, triggering an ultrafast proton transfer from the oxygen to the nitrogen. This tautomerization shifts the molecule from an enol form to a keto form. Because the keto tautomer is at a significantly lower energy level, its emission occurs at a much longer wavelength than the enol absorption, resulting in an exceptionally large Stokes shift (often >150 nm)[2]. This large shift eliminates self-absorption (the inner filter effect) and drastically reduces background autofluorescence in biological samples.

To engineer a target-specific probe, the hydroxyl group is intentionally "caged" with an analyte-responsive moiety (e.g., a boronate ester for H₂O₂ or an acetate group for esterase). Caging breaks the hydrogen bond, completely blocking the ESIPT process and quenching the fluorescence. When the target analyte cleaves the caging group, the free hydroxyl is released, instantly restoring ESIPT and triggering a massive fluorescence "turn-on"[3].

Quantitative Performance of Benzothiazole Probes

By modifying the recognition moiety, the benzothiazole scaffold can be tuned to detect a wide array of biological and environmental analytes. The table below summarizes the quantitative performance of several validated probes:

Probe NameTarget AnalyteRecognition MoietyEmission (nm)Stokes ShiftLimit of Detection (LOD)Application Domain
BT-BO Hydrogen Peroxide (H₂O₂)Boronate ester604 nm~280 nmHigh SensitivityLive-cell imaging (A549/HepG2)[3]
Y-1 EsteraseAcetate group560 nm105 nm0.216 × 10⁻³ U/mLHepG2 & CoLo205 cells[4]
Probe L Mercury (Hg²⁺)Carbamothioate-170 nm2.85 × 10⁻⁹ MNatural water & seafood[5]
BzT-OAc EsteraseAcetate group520 nm~100 nm-Functional mitochondrial imaging[2]
Probe 1 ThiophenolsDinitrophenyl etherGreenish-3.3 ppbEnvironmental samples & cells[6]

Experimental Methodologies

Protocol 1: General Synthesis of the ESIPT Core (HBT)

Rationale & Causality: The condensation of 2-aminobenzenethiol with salicylaldehyde forms the core benzothiazole ring. The amine acts as a nucleophile attacking the aldehyde's carbonyl carbon to form an imine. Subsequent intramolecular nucleophilic attack by the adjacent thiol, followed by oxidation, yields the highly stable aromatic benzothiazole ring[3].

  • Reagent Assembly: Add 2-hydroxybenzaldehyde (2.0 mmol) and 2-aminobenzenethiol (2.2 mmol) sequentially to a 50 mL round-bottom flask containing 10 mL of anhydrous ethanol[3].

  • Catalysis: Introduce 2 drops of formic acid to the solution. Note: The acid catalyzes the reaction by protonating the carbonyl oxygen, increasing its electrophilicity and lowering the activation energy for imine formation[3].

  • Reaction: Reflux the mixture under an inert atmosphere (N₂) for 4–6 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the aldehyde is completely consumed.

  • Purification: Cool the mixture to room temperature. Filter the resulting precipitate and recrystallize it from cold ethanol to obtain pure 2-(2'-hydroxyphenyl)benzothiazole (HBT)[3].

Protocol 2: Synthesis of the H₂O₂-Responsive Probe (BT-BO)

Rationale & Causality: Caging the phenol -OH of HBT via an Sₙ2 substitution with a boronate ester disrupts the intramolecular hydrogen bond, effectively quenching the ESIPT fluorescence[3].

  • Solubilization: Dissolve the purified HBT (1.0 mmol) in 5 mL of anhydrous acetonitrile[3].

  • Reagent Addition: Add 4-(bromomethyl)phenylboronic acid pinacol ester (1.2 mmol) and potassium carbonate (K₂CO₃, 1.5 mmol). Note: K₂CO₃ acts as a base to deprotonate the phenol, generating a highly nucleophilic phenoxide ion.

  • Reaction: Reflux the mixture and monitor via TLC.

  • Self-Validation Check: Spot the crude mixture on a TLC plate and expose it to a 365 nm UV lamp. The product spot should exhibit minimal fluorescence compared to the highly fluorescent HBT precursor, confirming successful caging.

  • Purification: Purify the crude product using silica gel column chromatography to yield the final BT-BO probe[3].

Protocol 3: Live-Cell Imaging and Validation

Rationale & Causality: Validating the "turn-on" mechanism requires careful control of the cellular environment to prevent false positives from extracellular cleavage.

  • Stock Preparation: Dissolve the purified BT-BO probe in DMSO to create a 1–10 mM stock solution. Store at -20°C, strictly protected from light to prevent photo-degradation[7].

  • Cell Culture: Seed mammalian cells (e.g., A549 or HepG2) onto confocal imaging dishes and culture in a humidified incubator at 37°C with 5% CO₂ until 60–70% confluent[7].

  • Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Dilute the probe stock in serum-free medium to a final concentration of 5–10 µM. Incubate for 30–45 minutes at 37°C. Note: Serum-free medium is critical here; serum proteins and extracellular esterases can prematurely cleave the probe, causing high background noise[7].

  • Analyte Exposure: Wash the cells twice with warm PBS to remove all uninternalized extracellular probe. Add fresh medium containing exogenous H₂O₂ (10–100 µM) and incubate for an additional 30–60 minutes[7].

  • Confocal Imaging: Mount the dish on a confocal microscope. Excite the probe at ~324 nm and collect the emission signal at ~604 nm.

  • System Validation: Always run a parallel control group (cells loaded with the probe but treated with an equal volume of vehicle instead of H₂O₂). The fluorescence intensity of the treated group must be quantitatively compared against the control using software like ImageJ to verify the ESIPT "turn-on" response[7].

Mechanistic Workflow Visualization

G N1 Precursors 2-Aminothiophenol + Salicylaldehyde N2 Condensation & Cyclization (EtOH, Formic Acid, Reflux) N1->N2 N3 HBT Core (Highly Fluorescent via ESIPT) N2->N3 N5 Nucleophilic Substitution (Acetonitrile, Base, Reflux) N3->N5 N4 Analyte Recognition Moiety (e.g., Boronate Ester for H2O2) N4->N5 N6 Caged Probe (BT-BO) (ESIPT Blocked, Quenched) N5->N6 N7 Target Analyte Exposure (Oxidative Cleavage in Cells) N6->N7 N8 Fluorescence 'Turn-On' (ESIPT Restored, Emission ~604 nm) N7->N8  Cleavage of  Protecting Group

Workflow of benzothiazole probe synthesis and H2O2-triggered ESIPT fluorescence turn-on mechanism.

References

  • Green synthesis of a benzothiazole based 'turn-on' type fluorimetric probe and its use for the selective detection of thiophenols in environmental samples and living cells - RSC Advances. 6

  • Development of an esterase fluorescent probe based on naphthalimide-benzothiazole conjugation and its applications for qualitative detection of esterase in orlistat-treated biosamples - PubMed. 4

  • A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - MDPI. 3

  • An “AIE + ESIPT” mechanism-based benzothiazole-derived fluorescent probe for the detection of Hg2+ and its applications - New Journal of Chemistry (RSC Publishing). 5

  • Application Notes and Protocols for Benzothiazole-Based Fluorescent Probes in Hydrogen Peroxide Detection - Benchchem. 7

  • EXPLORATION OF POTENTIAL AND BIOLOGICAL EVALUATION OF NOVEL BENZOTHIAZOLE DERIVATIVES - IJSDR. Link

  • Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review - ChemRxiv. 1

  • Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC. 2

Sources

Troubleshooting & Optimization

Technical Support Center: Benzothiazole Synthesis & Yield Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzothiazole ring closure reactions. Synthesizing the benzothiazole core—a privileged scaffold in drug discovery and materials science—often presents distinct challenges, primarily revolving around incomplete cyclization, side-product formation, and substrate-specific reactivity.

As an application scientist, I have designed this guide to move beyond basic recipes. Here, we analyze the thermodynamic and kinetic causality behind reaction failures and provide self-validating protocols to ensure high-yield, reproducible results.

Part 1: Mechanistic Foundations

To troubleshoot a reaction, you must first understand its elementary steps. The most common synthetic route involves the condensation of 2-aminothiophenol (2-ATP) with an aldehyde or carboxylic acid derivative.

The reaction proceeds via a three-step cascade[1]:

  • Condensation: The nucleophilic primary amine of 2-ATP attacks the electrophilic carbonyl carbon, eliminating water to form a Schiff base (imine)[1].

  • Cyclization: The adjacent thiol group undergoes intramolecular nucleophilic attack on the imine carbon, generating a saturated benzothiazoline intermediate[1].

  • Oxidative Aromatization: This is the most critical and frequently stalled step. The benzothiazoline ring must lose two protons and two electrons to achieve the thermodynamically stable, aromatic benzothiazole core[1].

Mechanism A 2-Aminothiophenol + Carbonyl Substrate B Schiff Base (Imine Intermediate) A->B Condensation (-H2O) C Benzothiazoline (Cyclized Intermediate) B->C Intramolecular Nucleophilic Attack D Benzothiazole (Aromatized Product) C->D Oxidation (-2H)

Mechanistic pathway of benzothiazole synthesis from 2-aminothiophenol.

Part 2: Troubleshooting & FAQs

Q1: My reaction stalls, and TLC shows a persistent intermediate that won't convert to the final product. How do I force completion? A: You are likely trapped at the benzothiazoline intermediate. If oxidation is inefficient, the reaction cannot aromatize[1].

  • Solution: Introduce a dedicated oxidant. While atmospheric oxygen is sometimes sufficient for highly reactive substrates, it is kinetically slow. We recommend using a combination of 30% Hydrogen Peroxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and concentrated HCl (optimal ratio of 2-ATP:aldehyde:
    
    
    
    :HCl is 1:1:6:3). Alternatively, using Dimethyl Sulfoxide (DMSO) with catalytic Iodine (
    
    
    ) acts as a highly efficient, mild oxidant system[2][3].

Q2: I am isolating significant amounts of 2,2'-dithiobis(aniline) instead of my product. Why is this happening? A: 2-Aminothiophenol is highly susceptible to premature oxidation, forming a disulfide dimer before it can condense with your aldehyde.

  • Solution: This is a kinetic competition between condensation and oxidation. To favor condensation, ensure your aldehyde is highly reactive (e.g., use Lewis acid catalysis). If your starting material is already partially oxidized, adding a mild reducing agent like Sodium Hydrosulfide (NaSH) can reduce the disulfides back to aminothiophenols in situ, allowing the condensation to proceed[4].

Q3: My yields are excellent (>85%) with aromatic aldehydes, but drop below 40% with aliphatic aldehydes. What is the mechanistic reason, and how can I fix it? A: Aromatic aldehydes, particularly those with electron-withdrawing groups, possess highly electrophilic carbonyl carbons, accelerating the initial Schiff base formation[1][5]. Aliphatic aldehydes are less electrophilic and prone to side reactions (like aldol condensations).

  • Solution: For aliphatic or electron-rich aromatic substrates, you must increase the electrophilicity of the carbonyl. Switch to a solvent-free system using a Lewis acid catalyst like

    
     at elevated temperatures (80 °C), which coordinates to the carbonyl oxygen and lowers the activation energy for amine attack, boosting yields up to 67-96%[2].
    

Q4: I am working with thiobenzanilides instead of 2-ATP. How do I cyclize these effectively? A: Thiobenzanilides require radical cyclization onto the ortho-carbon of the anilido ring, classically known as the Jacobsen cyclization[6].

  • Solution: Use potassium ferricyanide (

    
    ) under basic conditions to generate the necessary thiyl radical. If you want a greener, halogen-mediated approach, N-bromosuccinimide (NBS) combined with a bromide source (
    
    
    
    ) in dimethoxyethane (DME) has been proven to facilitate excellent C(aryl)-S bond formation[7].

Part 3: Quantitative System Comparison

To aid in experimental design, the following table summarizes field-validated catalytic and oxidative systems for benzothiazole ring closure, allowing you to select the optimal conditions based on your specific substrates and green chemistry requirements.

Catalyst / Oxidant SystemPrimary SubstratesTypical YieldReaction TimeOptimal Conditions

/ HCl
2-ATP + Aromatic Aldehydes80–95%45–60 minEthanol, Room Temp[8]
Iodine (

) / DMSO
2-ATP + Aryl Aldehydes80–90%15–60 minAir/

, Room Temp[2][3]
Laccase / DDQ 2-ATP + Aromatic Aldehydes65–98%1 hourAqueous media, Room Temp[2]

2-ATP + Aliphatic/Aryl Aldehydes67–96%30–60 minSolvent-free, 80 °C[2]
NBS /

Anilines + Isothiocyanates51–84%24 hoursDME, Ambient Temp[7]

Part 4: Validated Experimental Protocols & Workflow

Protocol: High-Yield Oxidative Cyclization using /HCl

This protocol is a self-validating system; the visual transition from a clear solution to a precipitating solid indicates successful aromatization and product formation[8].

Reagents:

  • 2-Aminothiophenol (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Ethanol (10 mL)

  • 30% Hydrogen Peroxide (

    
    ) (6.0 mmol)
    
  • Concentrated Hydrochloric Acid (HCl) (3.0 mmol)

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-aminothiophenol and 1.0 mmol of the target aldehyde in 10 mL of absolute ethanol[1][8].

  • Oxidant Addition (Critical Step): Add 6.0 mmol of 30%

    
     directly to the stirring solution. Immediately follow with the dropwise addition of 3.0 mmol of concentrated HCl[8]. Causality note: The acid catalyzes the initial imine formation, while the peroxide acts as the terminal electron acceptor for the aromatization step.
    
  • Monitoring: Stir the mixture at room temperature. Monitor the reaction via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate eluent. The reaction typically reaches completion in 45–60 minutes[1].

  • Quenching & Isolation: Once TLC indicates the disappearance of the benzothiazoline intermediate, pour the reaction mixture into 50 mL of ice-cold distilled water[1][8].

  • Neutralization: Add saturated sodium bicarbonate (

    
    ) solution dropwise until the pH reaches ~7.0. The benzothiazole product will precipitate as a solid[8].
    
  • Purification: Collect the crude solid via vacuum filtration. Wash with cold water and recrystallize from hot ethanol to yield the analytically pure 2-substituted benzothiazole[1][8].

Workflow Start Analyze Low Yield TLC TLC Shows Intermediate? Start->TLC Oxidation Increase Oxidant (e.g., H2O2, I2) TLC->Oxidation Yes (Benzothiazoline) Disulfide Disulfide Byproduct? TLC->Disulfide No Reduce Add Reducing Agent (e.g., NaSH) or N2 atm Disulfide->Reduce Yes (Dimerization) Substrate Aliphatic/Unreactive Substrate? Disulfide->Substrate No Lewis Use Lewis Acid or Microwave Substrate->Lewis Yes (Slow Kinetics)

Logic tree for troubleshooting low yields in benzothiazole ring closure reactions.

References

  • MDPI. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Available at: [Link]

  • National Library of Medicine (PMC). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Available at:[Link]

  • Academia.edu. Recent Advances in the Synthesis of Benzothiazoles : A Review. Available at: [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. Available at:[Link]

  • National Library of Medicine (PMC). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Available at: [Link]

  • ResearchGate. Synthesis and Cyclization of Benzothiazole: Review. Available at: [Link]

Sources

Technical Support Center: Benzothiazole Regioisomer Separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for resolving one of the more persistent challenges in synthetic and medicinal chemistry: the separation of 5-bromo- and 6-bromo-benzothiazole regioisomers. Due to their nearly identical physical properties, these isomers often co-elute in standard chromatography and co-crystallize, complicating purification and analysis. This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to achieve baseline separation and analytical confidence.

Troubleshooting Guide: Resolving Separation Failures

This section addresses specific experimental roadblocks in a Q&A format. Our approach is to diagnose the problem, explain the underlying chemical principles, and provide a clear, actionable solution.

Question 1: My 5-bromo and 6-bromo benzothiazole isomers are co-eluting in reverse-phase HPLC on a C18 column. How can I improve resolution?

Answer:

This is the most common issue researchers face. The slight difference in dipole moment between the 5- and 6-bromo isomers is often insufficient to achieve separation based solely on the hydrophobic interactions that dominate on a C18 stationary phase. To resolve this, we must introduce alternative separation mechanisms or enhance the subtle differences between the isomers.

Core Problem: Insufficient selectivity (α) on the C18 stationary phase.

Solutions & Scientific Rationale:

  • Change the Stationary Phase Chemistry: The most effective solution is to switch to a column that offers different intermolecular interactions.

    • Phenyl-Hexyl Phase: This is our primary recommendation. Phenyl-based stationary phases provide π-π stacking interactions between the phenyl rings of the column and the aromatic benzothiazole core.[1][2] The position of the bromine atom subtly alters the electron density and accessibility of the aromatic system, leading to differential π-π interactions and improved selectivity.

    • Pentafluorophenyl (PFP) Phase: PFP columns offer a complex mixture of interactions, including π-π, dipole-dipole, and ion-exchange, which can be highly effective for separating positional isomers.[2]

  • Optimize the Mobile Phase:

    • Modify the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) changes the mobile phase's polarity and viscosity, which can alter selectivity. Methanol is a hydrogen-bond donor and can interact differently with the isomers compared to the aprotic acetonitrile.

    • Introduce Additives: Small amounts (0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid can ensure the benzothiazole nitrogen is protonated, potentially sharpening peaks and subtly altering retention.[3]

  • Adjust Temperature: Lowering the column temperature can sometimes enhance resolution. Reduced temperature increases mobile phase viscosity and can amplify the small differences in interaction energies between the isomers and the stationary phase. However, this also increases backpressure and run time.

Question 2: I've tried multiple HPLC columns and mobile phases with no luck. Are there alternative chromatographic techniques?

Answer:

Absolutely. When HPLC selectivity is exhausted, it's time to leverage techniques that operate on different principles. Supercritical Fluid Chromatography (SFC) is an outstanding alternative for isomer separations.[4]

Core Advantage of SFC: SFC utilizes supercritical CO2 as the primary mobile phase. This fluid has low viscosity and high diffusivity, allowing for faster separations and the use of longer, coupled columns for higher efficiency.[5][6] More importantly, the selectivity in SFC is governed by a different set of parameters, offering a new dimension for optimization.

Key Optimization Parameters in SFC:

  • Co-solvent (Modifier): Typically methanol or ethanol. The type and percentage of the co-solvent are the primary drivers of selectivity.

  • Stationary Phase: Chiral stationary phases (CSPs), even for achiral molecules like these, can provide excellent separation of positional isomers due to their highly ordered structures creating unique steric and interactive environments. Polysaccharide-based CSPs are a great starting point.

  • Pressure and Temperature: These parameters directly control the density of the supercritical fluid. Adjusting the automated backpressure regulator (ABPR) and column temperature fine-tunes the mobile phase's solvating power, offering a level of optimization not available in HPLC.[7]

The following diagram outlines a logical workflow for tackling the separation challenge, starting with the most common techniques and progressing to more specialized solutions.

G start Mixture of 5- & 6-Bromo Benzothiazole Isomers tlc TLC Screening (e.g., Hexane/EtOAc) start->tlc tlc_result Co-spotting on TLC? tlc->tlc_result hplc HPLC Method Development tlc_result->hplc Yes tlc_result->hplc No (Still proceed) hplc_c18 1. Start with C18 Column (Acetonitrile/Water) hplc->hplc_c18 hplc_c18_result Resolution > 1.5? hplc_c18->hplc_c18_result hplc_phenyl 2. Switch to Phenyl-Hexyl or PFP Column hplc_c18_result->hplc_phenyl No success Pure Isomers Isolated hplc_c18_result->success Yes hplc_phenyl_result Resolution > 1.5? hplc_phenyl->hplc_phenyl_result sfc SFC Method Development hplc_phenyl_result->sfc No hplc_phenyl_result->success Yes sfc_screen Screen Achiral & Chiral Columns (e.g., Diol, CSPs) with MeOH modifier sfc->sfc_screen sfc_result Separation Achieved? sfc_screen->sfc_result crystallization Fractional Crystallization sfc_result->crystallization No sfc_result->success Yes crystallization_screen Screen various solvents (Isopropanol, Toluene, etc.) for differential solubility crystallization->crystallization_screen failure Consult Specialist / Consider Derivatization crystallization_screen->failure G cluster_0 C18 Column (Hydrophobic Interaction) cluster_1 Phenyl-Hexyl Column (π-π Interaction) C18_surface C18 Chains (Non-polar) isomer5_c18 5-Bromo-BT C18_surface->isomer5_c18 Weak Hydrophobic Interaction isomer6_c18 6-Bromo-BT C18_surface->isomer6_c18 Weak Hydrophobic Interaction caption_c18 Similar hydrophobicity leads to poor separation. Phenyl_surface Phenyl Rings (Electron Rich) isomer5_phenyl 5-Bromo-BT Phenyl_surface->isomer5_phenyl Differential π-π Stacking isomer6_phenyl 6-Bromo-BT Phenyl_surface->isomer6_phenyl Differential π-π Stacking caption_phenyl Different electronic profiles enable separation.

Sources

Technical Support Center: Cross-Coupling Compatibility Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource. It is designed to be modular, actionable, and grounded in mechanistic understanding.

Topic: Preventing Hydrolysis of Ethyl Esters (Saponification) Ticket ID: CC-EST-PROTECT Status: Open Analyst: Senior Application Scientist

Executive Summary: The "Saponification Trap"

The Issue: You are attempting a Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) on a substrate containing an ethyl ester. The standard conditions for these reactions often require strong bases (e.g.,


) or aqueous alkaline environments (e.g., 

,

). These are the exact conditions used to cleave esters.

The Solution: You must decouple the activation step (transmetallation) from the hydrolysis pathway . This requires selecting a base/solvent system that is basic enough to activate the boronic acid or amine but nucleophilic enough to attack the ester carbonyl.

Diagnostic Matrix (Troubleshooting Workflow)

Before modifying your reaction, identify your specific failure mode using the decision tree below.

Coupling_Decision_Tree Start START: Reaction Type? Suzuki Suzuki-Miyaura Start->Suzuki Buchwald Buchwald-Hartwig Start->Buchwald Suz_Cond Current Conditions? Suzuki->Suz_Cond Buch_Base Base Used? Buchwald->Buch_Base Aq_Base Aqueous Base (Na2CO3/NaOH) Suz_Cond->Aq_Base Using Water? Fix_Suz1 FIX: Switch to Anhydrous K3PO4 or CsF Aq_Base->Fix_Suz1 Hydrolysis Detected OtBu Alkoxide Base (NaOtBu/KOtBu) Buch_Base->OtBu Standard Protocol Fix_Buch1 FIX: Switch to Cs2CO3 + BrettPhos/RuPhos OtBu->Fix_Buch1 Ester Cleavage/Transesterification

Figure 1: Decision matrix for selecting the correct protocol based on reaction class and failure mode.

Module A: Suzuki-Miyaura Optimization

Standard Suzuki couplings often use aqueous


. The hydroxide ion (

) generated in equilibrium is the active species that causes saponification. To fix this, we must move to anhydrous activation .
Strategy 1: The "Dry" Phosphate Method (Recommended First Line)

Potassium phosphate tribasic (


) has high basicity but low nucleophilicity in organic solvents. It can activate boronic acids in the presence of minimal water (often just the crystal water in the base is sufficient) without hydrolyzing esters.
  • Base:

    
     (finely ground, anhydrous or monohydrate).
    
  • Solvent: Toluene or Dioxane (avoid MeOH/EtOH to prevent transesterification).

  • Temperature: 80–100 °C.

Strategy 2: Fluoride Activation (The "Water-Free" Method)

If the ester is extremely sensitive, avoid oxygen-bases entirely. Fluoride ions (


) have a high affinity for Boron, forming a tetravalent boronate species (

) that undergoes transmetallation without requiring a Brønsted base.
  • Reagents: CsF (Cesium Fluoride) or TBAF (anhydrous).

  • Mechanism: Fluoride activates the Boron atom directly.

  • Pro: Zero hydroxide generation.

  • Con: Glassware etching (minor) and cost.

Comparative Data: Base Performance with Ethyl Esters
Base SystempKa (Conj. Acid)Hydrolysis RiskTransmetallation RateRecommendation
NaOH /

15.7Critical FastAVOID

17.0High Very FastAVOID (Transesterification risk)

/ DMF
10.3ModerateModerateUse only if dry

/ Toluene
12.3Low FastStandard Choice
CsF / Dioxane N/A (Lewis Base)Zero ModerateBest for Fragile Esters

Module B: Buchwald-Hartwig Optimization

The classic Buchwald protocol uses Sodium tert-butoxide (


). This is a strong nucleophile that will rapidly attack ethyl esters.
The Solution: The "Weak Base" Protocol

You must switch to Cesium Carbonate (


). However, weak bases are often too slow to reduce Pd(II) to Pd(0) or to facilitate the deprotonation of the amine. To compensate, you must use Third-Generation (G3) Precatalysts  and specific ligands.
Experimental Protocol: Ester-Safe Amination

Objective: Couple an aryl bromide with a primary amine in the presence of an ethyl ester.

Reagents:

  • Catalyst: BrettPhos Pd G3 (or RuPhos Pd G3 for secondary amines).

    • Why: Precatalysts release active Pd(0) without requiring base-mediated reduction.

  • Base:

    
     (3.0 equiv).
    
  • Solvent: anhydrous 1,4-Dioxane or

    
     (Tert-butanol is sterically bulky and resists attacking the ester).
    

Step-by-Step:

  • Setup: In a glovebox or under Argon flow, add the aryl halide (1.0 equiv), amine (1.2 equiv),

    
     (3.0 equiv), and BrettPhos Pd G3 (0.02 equiv / 2 mol%).
    
  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Activation: Heat to 80–100 °C.

    • Note:

      
       has poor solubility. Rapid stirring (1000 rpm) is critical to maintain the heterogeneous surface area.
      
  • Monitoring: Check TLC at 2 hours. If the ester hydrolyzes, lower temp to 60 °C and extend time.

Mechanistic Visualization

Understanding why the reaction fails allows you to troubleshoot on the fly.

Mechanism_Competition cluster_Good Pathway A: Desired Transmetallation cluster_Bad Pathway B: Parasitic Hydrolysis Base Base (B-) Boron Boronic Acid (Ar-B(OH)2) Base->Boron Activation Ester Ethyl Ester (R-COOEt) Base->Ester Attack (Avoid!) Act_Boron Boronate Complex Boron->Act_Boron Tet_Int Tetrahedral Intermediate Ester->Tet_Int Pd Pd(II)-Ar-X Product Cross-Coupled Product Pd->Product Act_Boron->Pd Transmetallation Acid Carboxylic Acid (Dead End) Tet_Int->Acid Collapse

Figure 2: Competition between Boron activation (Pathway A) and Ester attack (Pathway B). Steric bulk prevents Pathway B.

Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (


) instead of Phosphate? 
A:  Yes, but solvent choice is critical. In DMF or DMSO, Carbonate is quite nucleophilic and can hydrolyze esters if any water is present. If you must use 

, use it in anhydrous Toluene or DME . The lower solubility in non-polar solvents protects the ester while still allowing the coupling at the solid-liquid interface.

Q: My reaction works with


, but it's too slow. What now? 
A:  Add a phase transfer catalyst like Tetrabutylammonium bromide (TBAB)  (5-10 mol%). This helps shuttle the carbonate into the organic phase. Warning: This increases the effective basicity, so monitor the ester stability closely. Alternatively, switch to Potassium Trimethylsilanolate (TMSOK) , which is soluble in THF and anhydrous, acting as a "silicon-masked" hydroxide.

Q: I see "transesterification" (Ethyl -> Methyl ester). Why? A: You are likely using Methanol as a co-solvent or your workup involved methanol with residual base. Palladium can catalyze transesterification.[1] Ensure all alcohols used are tertiary (e.g.,


) or match the ester group (use Ethanol if you have an ethyl ester).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Maitro, G., et al. (2018). Switchable Selectivity in the Pd-Catalyzed Alkylative Cross-Coupling of Esters. Organic Letters. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

  • Lau, S. H., et al. (2020).[2] Aryl Amination Using Soluble Weak Base Enabled by a Water-Assisted Mechanism.[2] Journal of the American Chemical Society.[2] Link

  • Denmark, S. E., & Smith, R. C. (2010). Potassium Trimethylsilanolate: A Versatile Reagent for Anhydrous Suzuki-Miyaura Coupling.[3] Journal of the American Chemical Society.[2] Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

Sources

Technical Support Center: Overcoming Low Reactivity of the Benzothiazole Methylene Group

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocyclic Chemistry Support Portal. A frequent kinetic and thermodynamic roadblock in medicinal chemistry and dye synthesis is the low reactivity of the 2-methyl (or methylene) group in benzothiazole derivatives.

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we diagnose the fundamental chemical physics causing this low reactivity and provide field-proven, self-validating methodologies to drive your carbon-carbon bond-forming reactions to completion.

Diagnostic Workflow

Before altering your reagents, use the following logical framework to determine the precise activation strategy required for your specific electrophile.

G Start Issue: Low Methylene Reactivity CheckElec Is the electrophile highly reactive? (e.g., unhindered aldehyde) Start->CheckElec DirectBase Direct Deprotonation Strategy CheckElec->DirectBase Yes Quat N-Quaternization Strategy (Activation) CheckElec->Quat No / Sterically Hindered LDA Use BuLi / LDA THF, -78°C DirectBase->LDA Weak Electrophile KOH Use KOH / DMSO Room Temp DirectBase->KOH Moderate Electrophile Salt Form Benzothiazolium Salt (MeI or MeOTf) Quat->Salt Success Successful C-C Bond Formation LDA->Success KOH->Success WeakBase Condense with Weak Base (Piperidine / EtOH) Salt->WeakBase WeakBase->Success

Troubleshooting workflow for 2-methylbenzothiazole condensation reactions.

Knowledge Base & FAQs

Q1: Why does the 2-methyl group of benzothiazole fail to react with my aldehyde under standard Knoevenagel conditions? Causality & Insight: The protons of the 2-methyl group in 2-methylbenzothiazole are only weakly acidic. Unlike 1,3-dicarbonyls, the conjugate base (a carbanion/enamine equivalent) is stabilized only by the adjacent imine-like nitrogen and the extended aromatic system. Standard bases like triethylamine or potassium carbonate are thermodynamically insufficient to generate a reactive concentration of the carbanion. For successful deprotonation without substrate modification, strongly basic conditions such as aqueous KOH in DMSO[1] or organolithium reagents (e.g., n-BuLi or LDA at -78 °C)[2] are strictly required.

Q2: My electrophile is sensitive to strong bases like BuLi or KOH. How can I achieve condensation under mild conditions? Causality & Insight: You must alter the intrinsic electronics of the benzothiazole ring. By quaternizing the thiazole nitrogen (e.g., using methyl iodide) to form a benzothiazolium salt, you drastically enhance the reactivity of the thiazole ring[3]. The resulting formal positive charge strongly withdraws electron density, lowering the pKa of the 2-methyl protons significantly. Once quaternized, the condensation can proceed smoothly using weak organic bases like piperidine in refluxing ethanol.

Q3: When attempting direct lithiation with n-BuLi, I get complex mixtures and low yields. What is going wrong? Causality & Insight: The 2-benzothiazolylmethyllithium intermediate is highly reactive but thermally unstable. Research demonstrates that this anionic intermediate is stable at low temperatures (-78 °C to -35 °C) but decomposes or undergoes side reactions at 0 °C[2]. The causality of your complex mixture is thermal degradation. You must ensure your reaction is strictly temperature-controlled and that the electrophile is added before the mixture is allowed to warm.

Quantitative Data Center

To assist in selecting the correct troubleshooting path, compare the thermodynamic requirements and expected outcomes of the three primary activation strategies below.

Activation StrategyReagent / BaseRelative pKa of C-HOperating TempTypical Yield RangeBest For
Direct Condensation KOH / DMSO~15-2025 °C40 - 60%Robust, highly reactive aldehydes
Direct Lithiation n-BuLi or LDA / THF~15-20-78 °C80 - 95%Base-stable, weak electrophiles
N-Quaternization Piperidine / EtOH< 10 (Activated)80 °C (Reflux)75 - 99%Base-sensitive electrophiles, dyes

Validated Protocol Library

Every protocol provided here is designed as a self-validating system , ensuring you can verify success at intermediate steps before committing to final purification.

Protocol 1: Direct Lithiation and Electrophilic Trapping

Use this method when your electrophile is base-stable but unreactive under standard conditions.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-methylbenzothiazole (1.0 equiv) and anhydrous THF to achieve a 0.2 M concentration.

  • Thermal Control: Cool the solution strictly to -78 °C using a dry ice/acetone bath. Causality: This prevents the thermal decomposition of the highly reactive lithiated intermediate[2].

  • Deprotonation: Add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise over 10 minutes. Stir for 30 minutes at -78 °C.

    • Self-Validation Check 1: The solution will turn deep red, visually confirming the formation of 2-benzothiazolylmethyllithium.

  • Electrophile Addition: Add the electrophile (e.g., benzaldehyde, 1.1 equiv) dissolved in a minimum volume of anhydrous THF dropwise.

  • Quenching: Stir for 1 hour at -78 °C, then quench with saturated aqueous NH₄Cl before allowing the mixture to warm to room temperature.

  • Self-Validation Check 2 (Isotopic Labeling): If optimizing, extract a 0.5 mL aliquot prior to electrophile addition and quench with D₂O. Analyze by ¹H-NMR; successful lithiation is confirmed by the disappearance of the 3H singlet at ~2.8 ppm and the appearance of a 2H signal, indicating >95% deuterium incorporation at the methylene position.

Protocol 2: Quaternization-Activation Strategy (Knoevenagel Condensation)

Use this method for base-sensitive electrophiles or when synthesizing highly conjugated styryl dyes.

  • Quaternization: Dissolve 2-methylbenzothiazole (1.0 equiv) in anhydrous toluene. Add methyl iodide (1.5 equiv) and reflux for 12 hours.

  • Isolation: Cool the mixture to room temperature.

    • Self-Validation Check 1: The formation of the benzothiazolium salt is visually validated by the precipitation of a white/pale yellow solid. Causality: The ionic salt is insoluble in the non-polar toluene, driving the reaction forward via Le Chatelier's principle and allowing isolation by simple filtration.

  • Washing: Filter the precipitated 2,3-dimethylbenzothiazol-3-ium iodide salt and wash with cold diethyl ether to remove unreacted starting materials.

  • Condensation: Suspend the pure benzothiazolium salt (1.0 equiv) and the target aldehyde (1.0 equiv) in absolute ethanol.

  • Base Catalysis: Add a catalytic amount of piperidine (0.1 equiv). Reflux for 4-6 hours.

    • Self-Validation Check 2: The reaction is self-validating via a dramatic bathochromic shift (the solution will change to deep red, purple, or blue depending on the aldehyde). This confirms the successful deprotonation of the activated methylene and subsequent extension of the conjugated π-system.

  • Purification: Cool the mixture in an ice bath. The highly conjugated product typically precipitates. Filter and wash with cold ethanol to obtain the analytically pure product.

References

  • Source: diva-portal.
  • 2-Methylbenzothiazole (α-metalation and reactivity)
  • (PDF)

Sources

Recrystallization solvents for benzothiazole ester derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Topic: Recrystallization of Benzothiazole Ester Derivatives

Welcome to the technical support hub for the purification of benzothiazole intermediates and APIs. This guide addresses the specific physicochemical challenges of benzothiazole esters—namely their tendency to "oil out" and their sensitivity to hydrolysis.

Module 1: Solvent Selection Matrix

Ticket ID: SOLV-01 Subject: Choosing the thermodynamic sweet spot.

Benzothiazole esters possess a fused benzene-thiazole ring system (lipophilic/aromatic) and an ester side chain (polar/hydrogen-bond acceptor).[1] The goal is to select a solvent that disrupts crystal lattice energy at high temperatures but facilitates ordered stacking (π-π interactions) at low temperatures.

Solvent Compatibility Table
Solvent SystemPolarity IndexBest ForRisk Factor
Ethanol (95% or Absolute) 5.2General Purpose. Most benzothiazole esters show ideal solubility curves here.[1]Transesterification (low risk without catalyst); Oiling out if MP is <78°C.
Ethanol / Water (1:1 to 2:1) VariablePolar Derivatives. Best for removing inorganic salts or highly polar impurities.Hydrolysis. Extended heating in aqueous alcohol can hydrolyze the ester to the acid.
Ethyl Acetate / Hexane 4.4 / 0.1Lipophilic Esters. Excellent for non-polar side chains (e.g., long alkyl esters).Flammability; Hexane can trap inside the crystal lattice (solvates).
Acetonitrile 5.8High Purity Needs. Good for HPLC-grade purification; sharp solubility curves.[1]Cost; Toxicity.
DMF / Water 6.4 / 9.0High MP / Low Solubility. For fused systems or highly substituted derivatives.High boiling point makes solvent removal difficult; product may "crash out" amorphous.
Decision Logic: Solvent Selection

Use this logic flow to determine your starting solvent system.

SolventSelection Start Start: Analyze Benzothiazole Ester SolubilityCheck Is it soluble in boiling Ethanol? Start->SolubilityCheck YesEthanol Use Ethanol (Single Solvent) SolubilityCheck->YesEthanol Yes NoEthanol Check Solubility in EtOAc SolubilityCheck->NoEthanol No YesEtOAc Use EtOAc/Hexane (Solvent/Anti-solvent) NoEthanol->YesEtOAc Soluble NoEtOAc Is it highly polar/insoluble? NoEthanol->NoEtOAc Insoluble DMFRoute Use DMF/Water (Precipitation) NoEtOAc->DMFRoute Yes

Figure 1: Decision tree for selecting the primary recrystallization solvent based on solubility profiles.

Module 2: Troubleshooting "Oiling Out"

Ticket ID: ERR-OIL-09 Subject: Product separates as a liquid oil instead of crystals.

The Issue: This is the most common failure mode for benzothiazole esters. It occurs when the Melting Point (MP) of the solute < Boiling Point (BP) of the solvent (or the saturation temperature). Impurities depress the MP further (freezing point depression), causing the compound to separate as a supercooled liquid (oil) before it can crystallize.

Corrective Protocol: The "Seeded Trituration" Method

If your flask contains an oily globule at the bottom:

  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Add More Solvent: Add 10-20% more solvent. This lowers the saturation temperature, hopefully below the "oiling out" threshold.

  • Slow Cool: Remove from heat and wrap the flask in a towel to cool very slowly.

  • Seed at Cloud Point: When the solution becomes slightly turbid (cloud point), add a "seed crystal" of the pure compound.

    • No seed available? Scratch the inner wall of the flask with a glass rod.[2][3] The micro-abrasions provide nucleation sites.[3]

  • Isothermal Hold: If oil droplets form again, hold the temperature constant (do not cool further). Vigorously stir/agitate. The oil droplets are metastable and will eventually convert to the stable crystal polymorph if given kinetic energy and time.[4]

Module 3: Standard Operating Procedure (SOP)

Ticket ID: PROTO-ETH-01 Subject: Recrystallization of Ethyl 2-benzothiazolecarboxylate via Ethanol/Water.

Context: This protocol uses a "solvent/anti-solvent" pair.[3][5] Ethanol acts as the solvent (dissolves at high temp) and Water acts as the anti-solvent (reduces solubility). This is preferred for esters as it avoids the toxicity of chlorinated solvents.

Step-by-Step Workflow
  • Preparation:

    • Place crude benzothiazole ester in an Erlenmeyer flask.

    • Prepare a hot water bath (approx. 80°C). Do not use direct flame (Ethanol is flammable).

  • Dissolution (The Solvent):

    • Add the minimum amount of boiling Ethanol (95%) to dissolve the solid.

    • Tech Note: If the solution is dark/colored, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.

  • Precipitation (The Anti-Solvent):

    • While keeping the solution near boiling, add hot distilled water dropwise.

    • Stop immediately when a persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the turbidity.[1]

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed.

    • Once room temp is reached, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Collection:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash crystals with cold Ethanol/Water (1:1 mixture). Do not use pure ethanol for washing, or you will redissolve the product.

RecrystWorkflow Crude Crude Solid Dissolve Dissolve in Hot Ethanol Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter AntiSolvent Add Hot Water (Until Cloudy) Filter->AntiSolvent Clear Add Ethanol (Clear Solution) AntiSolvent->Clear Cool Slow Cooling (Nucleation) Clear->Cool Isolate Vacuum Filter & Wash Cool->Isolate

Figure 2: Workflow for the Ethanol/Water solvent pair recrystallization method.[1]

Module 4: Frequently Asked Questions (FAQ)

Q: My ester hydrolyzed into the acid derivative during recrystallization. Why? A: This is a classic issue with benzothiazole esters. The heterocyclic nitrogen can act as a weak base, potentially catalyzing hydrolysis in hot aqueous media.

  • Fix: Ensure your water is neutral (pH 7). If the compound is highly sensitive, switch to an anhydrous system like Ethyl Acetate/Hexane or Isopropanol to eliminate water entirely.

Q: I have low recovery (yield). Where is my product? A: It is likely in the "mother liquor" (the filtrate).[6]

  • Diagnosis: Spot the filtrate on a TLC plate. If it glows strongly under UV, your product is too soluble in the solvent mixture.

  • Fix: Evaporate the filtrate to half volume and cool again (Second Crop). Alternatively, use less Ethanol in the initial dissolution step.

Q: The crystals look like needles in one batch and plates in another. Is this a problem? A: This indicates polymorphism . Benzothiazoles are planar molecules that stack easily via


-

interactions.[1] Different solvents or cooling rates can lead to different crystal habits (polymorphs).
  • Validation: Check the Melting Point. If both forms melt within a narrow range (1-2°C) of the literature value, they are chemically pure. If the MP differs significantly, check by NMR to ensure no chemical degradation occurred.

References

  • BenchChem. (2025).[5][7][8] Troubleshooting guide for the synthesis of benzothiazole derivatives. Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from

  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out. Retrieved from

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from

  • National Institutes of Health (PMC). (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro activities. Retrieved from

Sources

Stability of Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, solubility, and handling of Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate in biological assays.

This guide is structured for researchers observing inconsistent IC50 values, precipitation, or unexpected loss of potency in cell culture experiments.

Compound: Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate
Chemical Class: Benzothiazole Ethyl Ester

Executive Summary: The Stability Challenge

The primary stability risk for Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate in cell culture media is enzymatic hydrolysis .

As an ethyl ester, this compound is a substrate for carboxylesterases ubiquitously present in Fetal Bovine Serum (FBS). Upon exposure to serum-supplemented media, the lipophilic ethyl ester group is rapidly cleaved, converting the molecule into its corresponding carboxylic acid metabolite: 2-(5-bromobenzo[d]thiazol-2-yl)acetic acid .

Key Implication: The "Acid" metabolite often possesses significantly lower cell membrane permeability than the parent "Ester." If your biological readout depends on intracellular target engagement, rapid hydrolysis in the media will manifest as a false negative or a drastic shift in potency (IC50) .

Mechanism of Instability

The following diagram illustrates the degradation pathway you must control for in your experiments.

HydrolysisPathway Parent Parent Compound (Ethyl Ester) High Permeability Metabolite Degradation Product (Carboxylic Acid) Low Permeability Parent->Metabolite Hydrolysis (t1/2 < 2h in 10% FBS) Ethanol Ethanol (Byproduct) Parent->Ethanol Enzyme Serum Esterases (FBS Component) Enzyme->Parent Catalysis

Figure 1: Esterase-mediated hydrolysis pathway in serum-supplemented media. The conversion from ester to acid alters physicochemical properties, potentially affecting bioactivity.

Frequently Asked Questions (Technical)

Q1: My compound precipitates when added to the media. How do I fix this?

Root Cause: Benzothiazole esters are highly lipophilic (LogP ~3.6) and have poor aqueous solubility. Rapid addition of a high-concentration DMSO stock into aqueous media causes "crashing out."

Protocol for Stable Solubilization:

  • Dissolve Stock: Prepare a 10 mM or 20 mM stock solution in high-grade anhydrous DMSO.

  • Intermediate Dilution (Critical Step): Do not add the 100% DMSO stock directly to the cell culture well.

    • Create a 10x or 100x intermediate dilution in serum-free media or PBS.

    • Vortex immediately.

  • Final Addition: Add this intermediate solution to your cell culture wells.

  • Limit: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity, though the compound's solubility limit likely lies below 50 µM in aqueous buffer.

Q2: Why does the potency (IC50) shift depending on incubation time?

Root Cause: The half-life of ethyl esters in 10% FBS can be as short as 30–120 minutes.

  • Short Incubation (1h): Cells are exposed primarily to the Parent (Ester).

  • Long Incubation (24h+): Cells are exposed primarily to the Metabolite (Acid).

Validation Strategy: If you observe a potency shift, the "Acid" form is likely less active or less permeable. To confirm, synthesize or purchase the acid form (2-(5-bromobenzo[d]thiazol-2-yl)acetic acid) and run it alongside the ester. If the Acid is inactive, your loss of potency is due to hydrolysis.

Q3: Can I prevent hydrolysis?

Mitigation Strategies:

  • Use Heat-Inactivated FBS (HI-FBS): Heating FBS to 56°C for 30 minutes inactivates some, but not all, esterase activity. This extends the half-life but does not stop degradation.

  • Serum-Free Pulse: If your pathway allows, treat cells in serum-free media (e.g., Opti-MEM) for the first 2–4 hours to ensure uptake of the parent ester, then supplement with FBS.

  • Esterase Inhibitors: Co-treatment with BNPP (Bis-4-nitrophenyl phosphate) can inhibit carboxylesterases, but this may have off-target effects on cell viability.

Troubleshooting Guide: Experimental Inconsistencies

Use this decision logic to diagnose issues with your assay data.

Troubleshooting Start Issue: Inconsistent Bioactivity CheckSolubility Is precipitate visible under microscope? Start->CheckSolubility CheckSerum Is the assay duration > 4 hours? CheckSolubility->CheckSerum No SolubilityIssue Solubility Limit Reached. Reduce concentration or use intermediate dilution. CheckSolubility->SolubilityIssue Yes StabilityIssue Suspect Ester Hydrolysis. CheckSerum->StabilityIssue Yes Action2 Action: Quantify stability via LC-MS (See Protocol below). CheckSerum->Action2 No (Unlikely stability issue) Action1 Action: Switch to Heat-Inactivated FBS or Serum-Free Media. StabilityIssue->Action1 StabilityIssue->Action2

Figure 2: Decision tree for diagnosing solubility vs. stability issues in cell culture.

Standard Operating Procedure: LC-MS Stability Assay

To definitively determine the half-life of Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate in your specific media, perform this assay.

Materials:

  • Test Compound (10 mM DMSO stock)

  • Cell Culture Media (e.g., DMEM + 10% FBS)[1]

  • Acetonitrile (ACN) with 0.1% Formic Acid (Stop Solution)

  • Internal Standard (e.g., Warfarin or Tolbutamide)

Protocol:

  • Preparation: Warm media to 37°C.

  • Spike: Spike the compound into the media to a final concentration of 1 µM (to ensure solubility).

  • Incubation: Incubate at 37°C.

  • Sampling: Remove 50 µL aliquots at the following time points:

    • T = 0, 15, 30, 60, 120, 240 min.

  • Quenching: Immediately add aliquots to 200 µL of ice-cold ACN (containing Internal Standard) to precipitate proteins and stop esterase activity.

  • Processing: Vortex for 1 min, Centrifuge at 4,000g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS.

    • Monitor: Parent Mass (M+H) and Acid Metabolite Mass (Parent - 28 Da, corresponding to loss of ethyl group + water).

Expected Result: In 10% non-heat-inactivated FBS, you will likely observe an exponential decay of the Parent peak and a linear appearance of the Acid peak. Calculate


 using first-order kinetics.

References

  • Benzothiazole Esterase Probes: Zhang, J., et al. "Benzothiazole based probe for colorimetric detection of Esterase enzyme."[2] ResearchGate, 2026. Context: Establishes benzothiazole esters as sensitive substrates for esterase hydrolysis.

  • Ester Stability in Biological Systems: Laposata, E. A., et al. "Synthesis and degradation of fatty acid ethyl esters by cultured hepatoma cells exposed to ethanol." Journal of Biological Chemistry, 1990.[3] Context: foundational mechanism of ethyl ester hydrolysis and synthesis in liver cell lines.

  • Chemical Properties & Handling: ChemScene. "Ethyl 2-bromo-2-(2-methylbenzo[d]thiazol-5-yl)acetate Product Data." Context: Provides storage (2-8°C) and lipophilicity (LogP) data for structural analogs.

Sources

Technical Support Center: Benzothiazole Alkylation & Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Minimizing Side Reactions in Benzothiazole Alkylation Support Tier: Level 3 (Senior Application Scientist)

Core Directive: The Challenge of Benzothiazole Alkylation

Benzothiazole alkylation is a bifurcated challenge. Depending on your target, you are likely attempting one of two distinct transformations:

  • C2-Alkylation: Functionalizing the C-H bond at the 2-position (between nitrogen and sulfur). This often involves sensitive organometallic intermediates (lithiation) or radical pathways (Minisci reaction).

  • N-Alkylation: Quaternizing the nitrogen to form benzothiazolium salts (common in cyanine dye synthesis).

The Problem: The benzothiazole core is electron-deficient but prone to nucleophilic attack at C2.

  • In C2-alkylation: Strong bases (e.g., n-BuLi) can cause ring-opening (decomposition) if temperatures are not strictly controlled.

  • In N-alkylation: Competition between the nitrogen lone pair and the sulfur atom, or over-alkylation, can degrade yields.

This guide provides self-validating protocols to suppress these side pathways.

Troubleshooting Guide (Q&A Format)

Issue 1: Ring Opening & Decomposition During C2-Lithiation

User Question: "I am trying to install an alkyl group at C2 using n-BuLi and an alkyl halide. My yields are low, and NMR suggests the ring has opened or polymerized. What is happening?"

Technical Diagnosis: You are likely experiencing nucleophilic attack at the C2 position by the base itself or thermal decomposition of the lithiated species. The 2-lithiobenzothiazole intermediate is thermally unstable above -50°C. If the ring opens, it forms lithium (2-isocyanophenyl)thio- species, which irreversibly degrades.

Corrective Action:

  • Temperature Discipline: You must perform the deprotonation at -78°C . Do not allow the reaction to rise above -60°C until the electrophile is added.

  • Base Selection: Switch from n-BuLi to LDA (Lithium Diisopropylamide) . LDA is a bulkier, non-nucleophilic base that avoids direct addition to the C2=N bond, favoring deprotonation instead.

  • Electrophile Quench: Add the alkylating agent immediately after the designated deprotonation time (typically 30–60 mins).

Issue 2: Regioselectivity Failures (N- vs. C-Alkylation)

User Question: "I want to alkylate the nitrogen to make a salt, but I see evidence of C-alkylation or complex mixtures. How do I force N-selectivity?"

Technical Diagnosis: This is a Hard/Soft Acid-Base (HSAB) mismatch. The nitrogen lone pair is a "hard" nucleophile, while the sulfur and the aromatic system can participate in softer interactions.

Corrective Action:

  • Solvent Control: Use polar aprotic solvents like Acetonitrile or DMF. These solvate the cation of the alkylating agent, leaving the anion free, which enhances the nucleophilicity of the neutral nitrogen.

  • Leaving Group: Use "hard" alkylating agents. Alkyl triflates (R-OTf) or Meerwein salts (Et3O+ BF4-) are superior to iodides for clean N-alkylation because they are extremely reactive and drive the kinetic product (N-alkylation) over the thermodynamic rearrangement.

  • Avoid Base: Do not use base for N-alkylation of the neutral heterocycle. Base is only needed if you are alkylating a 2-aminobenzothiazole at the exocyclic amine.

Issue 3: Radical Side Products (Minisci Reaction)

User Question: "I am using a radical decarboxylative alkylation (Minisci-type) to functionalize C2. I see over-alkylation and dimerization."

Technical Diagnosis: Radical alkylations are notoriously difficult to stop at mono-substitution because the product is often more nucleophilic (radical-philic) than the starting material.

Corrective Action:

  • Protonation: Ensure the reaction medium is acidic (e.g., TFA or aqueous H2SO4). Protonating the benzothiazole nitrogen makes the ring more electron-deficient, increasing its reactivity toward nucleophilic alkyl radicals but decreasing the reactivity of the product if the acidity is tuned correctly.

  • Biphasic Systems: Use a dichloromethane/water biphasic system. The alkylated product is more lipophilic and extracts into the organic layer, protecting it from further radical attack in the aqueous phase.

Optimized Experimental Protocols

Protocol A: High-Fidelity C2-Alkylation via Lithiation

Target: Minimizing ring opening.

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add Benzothiazole (1.0 equiv) and anhydrous THF (0.2 M) .

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Wait 15 minutes to ensure thermal equilibrium.

  • Deprotonation: Add LDA (1.1 equiv) dropwise over 10 minutes.

    • Note: If using n-BuLi, add it slowly down the side of the flask to precool it.

    • Stir at -78°C for 45 minutes . The solution typically turns yellow/orange (formation of 2-lithiobenzothiazole).

  • Alkylation: Add the Alkyl Halide (1.2 equiv) (dissolved in minimal THF if solid) dropwise.

  • Warm-up: Stir at -78°C for 1 hour, then remove the bath and allow to warm to 0°C over 2 hours.

  • Quench: Quench with saturated NH4Cl solution.

Protocol B: Clean N-Alkylation (Benzothiazolium Salt Formation)

Target: Avoiding decomposition and C-alkylation.

  • Reagents: Mix Benzothiazole (1.0 equiv) and Alkyl Iodide (1.5 equiv) .

  • Solvent: Use Sulfolane or Acetonitrile (high dielectric constant favors charge separation).

    • Green Alternative: This reaction can often be run neat (solvent-free) if the alkyl halide is a liquid.

  • Conditions: Heat to reflux (80°C for MeCN) under nitrogen for 12–24 hours.

  • Isolation: Cool to room temperature. Add Diethyl Ether or Ethyl Acetate to precipitate the quaternary salt.

  • Purification: Filter the solid. Do not use column chromatography on silica (the salt will stick or degrade). Recrystallize from Ethanol/Ether.

Data & Decision Support

Table 1: Solvent & Base Effects on Selectivity
Reaction TypeSolventBasePrimary Side ReactionPrevention Strategy
C2-Lithiation THF (Anhydrous)LDARing Opening (C2 attack)Keep T < -60°C; Use non-nucleophilic base.
N-Alkylation AcetonitrileNonePolymerization / TarsUse inert atmosphere; Precipitate product early.
Radical (C2) H2O / DCMNone (Acidic)Poly-alkylationControl pH; Biphasic extraction.
Exocyclic N DMFK2CO3Endocyclic N-alkylationUse weak base to favor exocyclic NH2 deprotonation.
Visual Logic: Troubleshooting Decision Tree

Benzothiazole_Troubleshooting Start Start: Benzothiazole Alkylation Issue Type Which Alkylation Type? Start->Type C2 C2-Alkylation (Functionalization) Type->C2 N_Alk N-Alkylation (Quaternization) Type->N_Alk Issue_C2 Primary Issue? C2->Issue_C2 Issue_N Primary Issue? N_Alk->Issue_N RingOpen Ring Opening / Low Yield Issue_C2->RingOpen PolyAlk Poly-alkylation (Radical) Issue_C2->PolyAlk Sticky Oily/Sticky Product Issue_N->Sticky WrongRegio Wrong Regioisomer Issue_N->WrongRegio Sol_C2_1 Solution: Use LDA instead of n-BuLi Maintain -78°C strictly RingOpen->Sol_C2_1 Sol_C2_2 Solution: Use Biphasic Solvent (DCM/Water) to trap product PolyAlk->Sol_C2_2 Sol_N_1 Solution: Precipitate with Et2O Avoid Silica Chromatography Sticky->Sol_N_1 Sol_N_2 Solution: Switch Solvent Polar Aprotic (DMF) for Exocyclic Neat/MeCN for Endocyclic WrongRegio->Sol_N_2

Caption: Decision tree for isolating and resolving common alkylation failures based on reaction type.

Mechanism of Failure: Base-Induced Ring Opening

The most critical failure mode in C2-alkylation is the destruction of the heterocyclic core.

Ring_Opening_Mechanism Step1 Benzothiazole (Electrophilic C2) Step2 Nucleophilic Attack at C2 (By OH- or strong base) Step1->Step2 High Temp / Strong Nucleophile Step3 Ring Cleavage (C-S Bond Breakage) Step2->Step3 Step4 Formamide Thiolate (Irreversible Decomposition) Step3->Step4

Caption: Pathway of thermal decomposition when lithiation temperature exceeds -60°C.

References

  • Regioselectivity in Benzothiazole Alkylation Title: Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.[1] Source: Chemical Communications (RSC). URL:[Link]

  • Radical Alkylation Strategies Title: Direct C–H Alkylation of Benzothiadiazoles via Organic Photoredox Catalysis. Source: ACS Publications.[2] URL:[Link]

  • Oxidative Ring Opening Mechanisms Title: Oxidative ring-opening of benzothiazole derivatives.[2][3] Source: Canadian Journal of Chemistry. URL:[Link]

  • General Synthesis & Side Reactions Title: Benzothiazole Synthesis and Transformations.[2][3][4][5][6][7][8][9][10] Source: Organic Chemistry Portal. URL:[Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Interpretation of Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR interpretation of Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate (CAS: 29182-42-1 derivative) is a critical benzothiazole scaffold used extensively in medicinal chemistry for the development of antitumor, antimicrobial, and neuroprotective agents.[1] Its structural integrity is defined by the fusion of a 5-brominated benzene ring with a thiazole ring, substituted at the C2 position with an ethyl acetate moiety.[1]

This guide provides a definitive interpretation of its 1H NMR spectrum , focusing on the differentiation of this specific regioisomer from its common synthetic impurities (e.g., the 6-bromo isomer) and hydrolysis products. Unlike generic spectral databases, this analysis correlates spin-spin coupling patterns directly to the substitution logic of the benzothiazole core.[1]

Structural Logic & Numbering System

To accurately interpret the NMR data, one must first establish the numbering convention of the benzothiazole core. The sulfur atom is assigned position 1, and the nitrogen atom position 3. The bromine substituent is located at position 5 on the benzene ring.

G Figure 1: Structural connectivity and numbering of 5-bromobenzothiazole core. N N(3) C3a C(3a) N->C3a S S(1) C2 C(2) S->C2 C2->N Acetate Ethyl Acetate C2->Acetate Pos 2 C4 C(4) C3a->C4 C7a C(7a) C7a->S C7a->C3a Fusion C5 C(5) C4->C5 C6 C(6) C5->C6 Br Br C5->Br Pos 5 C7 C(7) C6->C7 C7->C7a

[1]

Experimental Protocol

For reproducible high-resolution spectra, strict adherence to sample preparation protocols is required to prevent chemical shift drifting caused by concentration effects or water content.[1]

  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) + 0.03% TMS (v/v).
    
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Instrument Parameters: Minimum 400 MHz; Pulse angle 30°; Relaxation delay (

    
    ) ≥ 1.0 s to ensure integration accuracy of aromatic protons.
    

Spectral Interpretation & Assignment

The spectrum is divided into two distinct zones: the Aliphatic Region (Ethyl group + Methylene linker) and the Aromatic Region (Benzothiazole protons).

Table 1: 1H NMR Data Summary ( , 400 MHz)
PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Logic
H-4 Aromatic8.15 – 8.20 Doublet (d)1H

Diagnostic: Isolated proton between N and Br.[1] Meta-coupling only. Most deshielded.
H-7 Aromatic7.75 – 7.80 Doublet (d)1H

Ortho-coupling to H-6.[1]
H-6 Aromatic7.50 – 7.55 Doublet of Doublets (dd)1H

Coupled to both H-7 (ortho) and H-4 (meta).
-CH₂- Linker4.15 – 4.20 Singlet (s)2H-Isolated methylene between heteroaromatic ring and carbonyl.[1]
-OCH₂- Ethyl4.25 – 4.30 Quartet (q)2H

Typical ethyl ester pattern.[1]
-CH₃ Ethyl1.28 – 1.32 Triplet (t)3H

Typical ethyl ester pattern.[1]
Detailed Mechanistic Analysis[1]
A. The Aromatic Fingerprint (The "3-Spin System")

The most critical aspect of validating the 5-bromo regioisomer is the splitting pattern of the aromatic protons.[1]

  • H-4 (The "Peri" Proton): Located at position 4, this proton is spatially proximate to the nitrogen lone pair and the ring current of the thiazole. It is the most downfield signal (~8.2 ppm). Crucially, because the bromine is at position 5, H-4 has no ortho neighbor .[1] It only exhibits a small meta-coupling (

    
     Hz) to H-6.[1]
    
    • Observation: Appears as a sharp doublet (often looks like a singlet at low resolution).

  • H-6: Located between the bromine (C5) and H-7.[1] It couples strongly to H-7 (ortho,

    
     Hz) and weakly to H-4 (meta, 
    
    
    
    Hz).[1]
    • Observation: Distinct Doublet of Doublets (dd).

  • H-7: Located adjacent to the sulfur-bearing bridgehead carbon.[1] It couples only to H-6.[1]

    • Observation: Strong Doublet (d).

B. The Aliphatic Linker

The singlet at ~4.18 ppm corresponds to the methylene group connecting the benzothiazole ring to the ester. This shift is characteristic of a methylene group flanked by a carbonyl and an electron-deficient heterocycle (active methylene).[1]

Comparative Analysis: Distinguishing Alternatives

In drug development synthesis, two primary "alternatives" (impurities or isomers) often confound the analysis: the 6-bromo regioisomer and the hydrolyzed acid .[1]

Scenario A: 5-Bromo vs. 6-Bromo Isomer

The 6-bromo isomer is a common byproduct if the starting material (4-bromoaniline vs 3-bromoaniline derivatives) is impure.[1] They have identical mass (LC-MS cannot distinguish them), making NMR the gold standard for differentiation.

Feature5-Bromo (Target) 6-Bromo (Alternative)
Most Downfield Signal H-4 (~8.2 ppm) H-4 (~8.0 ppm)
H-4 Splitting Fine Doublet (

Hz)
Large Doublet (

Hz)
Reasoning H-4 is isolated (Br at C5).[1]H-4 has an ortho neighbor (H-5).[1]
H-7 Splitting Large Doublet (

Hz)
Fine Doublet (

Hz)
Scenario B: Ethyl Ester vs. Free Acid

Hydrolysis of the ethyl ester can occur during storage or workup.

  • Indicator: Disappearance of the triplet (~1.3 ppm) and quartet (~4.25 ppm).

  • Shift Change: The methylene singlet (-CH₂-) typically shifts slightly downfield (+0.1 ppm) in the acid form due to the loss of the ethyl group's inductive effect and hydrogen bonding in the free acid.

Decision Workflow

Use the following logic flow to validate your compound's identity.

Logic Figure 2: NMR Decision Tree for Regioisomer Verification. Start Analyze Aromatic Region (7.5 - 8.5 ppm) CheckH4 Inspect Most Downfield Signal (approx 8.2 ppm) Start->CheckH4 SplitSmall Splitting is Small (J < 2 Hz) (Meta coupling only) CheckH4->SplitSmall Fine Doublet/Singlet SplitLarge Splitting is Large (J > 8 Hz) (Ortho coupling present) CheckH4->SplitLarge Large Doublet Result5 CONFIRMED: 5-Bromo Isomer (H-4 is isolated) SplitSmall->Result5 Result6 REJECT: 6-Bromo Isomer (H-4 has ortho neighbor) SplitLarge->Result6

References

  • BenchChem. Comparative analysis of the spectral data of benzothiazole isomers. Retrieved from .

  • RSC Advances.Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects. Royal Society of Chemistry.
  • Organic Chemistry Portal. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis.[1][2] Retrieved from .

  • ChemicalBook. Ethyl 2-bromobenzoate 1H NMR spectrum. Retrieved from .

  • MDPI. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Retrieved from .

Sources

C13 NMR shift assignment for benzothiazole C2-methylene carbon

Comparative Guide: NMR Assignment of Benzothiazole C2-Methylene

Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists. Topic: Definitive structural assignment of the C2-position methylene linker in benzothiazole scaffolds.

Executive Summary: The Structural Challenge

The benzothiazole scaffold is a privileged structure in drug discovery, serving as the core for antitumor agents (e.g., Phortress), imaging agents, and antimicrobial candidates. A critical site for functionalization is the C2-position , often linked via a methylene bridge (

Accurate assignment of this C2-methylene carbon is notoriously difficult due to:

  • Chemical Shift Overlap: It frequently resonates in the 20–50 ppm aliphatic region, overlapping with solvent residuals (e.g., DMSO-

    
     at 39.5 ppm) or other aliphatic side chains.
    
  • Isosteric Confusion: Synthetic intermediates often include benzoxazole or benzimidazole impurities, whose C2-methylene shifts are deceptively similar yet distinct.

  • Electronic Sensitivity: The shift is highly sensitive to the electronegativity of the substituent (

    
    ) and the heteroatom at position 1 (S vs. O vs. N).
    

This guide compares the Definitive 2D-NMR Assignment Workflow (the "Product") against standard 1D-Prediction Methods and provides a benchmarking dataset for distinguishing benzothiazole from its isosteres.

Comparative Analysis: Assignment Methodologies

Method A: 1D NMR + Empirical Prediction (The "Alternative")
  • Workflow: Acquire 1D spectrum

    
     Compare with ChemDraw/ACD predictions 
    
    
    Assign based on "expected" range.
  • Reliability: Low to Moderate.

  • Failure Mode: Empirical algorithms often underestimate the "heavy atom effect" of the sulfur at position 1, leading to misassignment of the C2-methylene as a generic alkyl group. It fails to distinguish between regioisomers (e.g., C2-substitution vs. N-alkylation).

Method B: HSQC + HMBC Correlation (The "Gold Standard")
  • Workflow: Acquire 1D

    
     HSQC (identify protonated carbons) 
    
    
    HMBC (establish connectivity to the quaternary C2).
  • Reliability: High (Self-Validating).

  • Mechanism: The C2-methylene protons show a definitive strong 2-bond correlation (

    
    )  to the quaternary C2 carbon (160–170 ppm) and a 3-bond correlation (
    
    
    )
    to the ring junction carbons (C3a).
Performance Matrix
Feature1D Prediction (Alternative)2D HSQC/HMBC (Recommended)
Time Investment Low (10 min)Medium (30–60 min)
Structural Certainty InferentialDefinitive
Isomer Differentiation PoorExcellent
Solvent Tolerance Low (Peaks obscured by DMSO)High (Cross-peaks resolve overlap)

Benchmarking Data: Chemical Shift Fingerprints

The following data provides experimental baselines to distinguish the benzothiazole C2-methylene from common isosteres and derivatives.

Table 1: Heterocycle Isostere Comparison (C2-Methyl/Methylene)

Note: The identity of the heteroatom (S vs. O) drastically shifts the

ScaffoldStructureC2-Methyl Shift (

, ppm)
Trend Logic
Benzothiazole

20.0 – 21.5 Sulfur is less electronegative; shielding effect dominates.
Benzoxazole

14.5 – 15.0 Oxygen is more electronegative but

-effects and ring current result in an upfield shift relative to S.
Benzimidazole

14.0 – 15.5 Similar to benzoxazole; N-H tautomerism can broaden signals.
Table 2: Substituent Effects on Benzothiazole C2-Methylene ( )
Substituent (

)
Chemical Shift (

, ppm)
Assignment Notes

(Methyl)
21.5 Distinctly upfield. Confirmed by HSQC to

.

(Chloromethyl)
44.0 Deshielded by halogen. Overlaps with DMSO septet edges.

(Aminomethyl)
48.0 – 50.0 Broadens if exchangeable protons are present.

(Acyl)
40.0 – 45.0

-to-carbonyl and

-to-heterocycle.

35.0 – 38.0 Typical for thioether linkages.

Experimental Protocol: The Self-Validating Workflow

To achieve unambiguous assignment, follow this protocol. This workflow filters out solvent artifacts and confirms the benzothiazole core connectivity.

Step 1: Sample Preparation
  • Solvent: Use

    
     if possible to avoid the DMSO (
    
    
    ppm) overlap. If solubility requires DMSO-
    
    
    , increase concentration to
    
    
    mg/mL to resolve the methylene signal from the solvent septet.
  • Tube: High-quality 5mm tube to minimize shimming artifacts.

Step 2: Acquisition Parameters[1]
  • 1D

    
    :  256–512 scans. Delay (
    
    
    )
    
    
    s to allow quaternary C2 relaxation.
  • HMBC: Optimize for long-range coupling

    
     Hz. This is critical for seeing the correlation between the methylene protons and the quaternary C2 (
    
    
    ppm).
Step 3: Analysis Logic (The "HMBC Hop")
  • Identify Protons: Locate the methylene protons in

    
     NMR (singlet, 
    
    
    4.5–5.5 ppm for functionalized linkers).
  • Direct Attach (HSQC): Find the corresponding carbon. If it falls under DMSO (39-40 ppm), the HSQC cross-peak will still be visible.

  • Remote Connect (HMBC): Look for a correlation from these protons to a quaternary carbon in the 160–175 ppm range.

    • Validation: If the correlation is to a carbon at ~150 ppm, you likely have the Benzoxazole impurity (C2 is upfield compared to Benzothiazole).

    • Validation: If the correlation is to ~165 ppm, you have the Benzothiazole .

Visualizations

Figure 1: Assignment Decision Tree

This logic flow ensures no misassignment occurs due to solvent overlap or isostere contamination.

AssignmentWorkflowStartStart: Unassigned C2-LinkerSolventCheckCheck Solvent:Is sample in DMSO-d6?Start->SolventCheckOverlapRiskHigh Risk:Shift ~40 ppm obscured?SolventCheck->OverlapRiskYesSafeZoneLow Risk:CDCl3 or shift >45 ppmSolventCheck->SafeZoneNoRunHSQCRun 2D HSQC:Extract 13C shift from ProtonOverlapRisk->RunHSQCCheckShiftAnalyze Shift ValueSafeZone->CheckShiftRunHSQC->CheckShiftIsostereCheckIsostere Check:Is shift < 18 ppm?CheckShift->IsostereCheckBenzoxazoleSuspect Benzoxazole(Check MS)IsostereCheck->BenzoxazoleYes (<18 ppm)BenzothiazoleLikely Benzothiazole(Proceed to HMBC)IsostereCheck->BenzothiazoleNo (>20 ppm)RunHMBCRun 2D HMBC:Look for C2 QuaternaryBenzothiazole->RunHMBCFinalValValidation:Correlation to ~165 ppm (C2)RunHMBC->FinalVal

Caption: Step-by-step logic for distinguishing benzothiazole C2-methylene from solvent noise and isosteric impurities.

Figure 2: The "HMBC Hop" Correlation Map

Visualizing the specific connectivity required to confirm the structure.

HMBCCorrelationH_MethyleneH (Methylene)δ 2.8 - 5.0 ppmC2_QuatC2 (Quaternary)δ 160 - 170 ppmH_Methylene->C2_QuatStrong 2JC3aC3a (Junction)δ ~153 ppmH_Methylene->C3aWeak 3JC_MethyleneC (Methylene)δ 20 - 50 ppmC_Methylene->H_MethyleneJ1 (HSQC)C2_Quat->C_MethyleneN3N3C2_Quat->N3S1S1C2_Quat->S1N3->C3a

Caption: Critical HMBC correlations. The 2-bond coupling to the deshielded C2 (blue) is the diagnostic signal.

References

  • SpectraBase. 13C NMR of 2-Methylbenzothiazole. Wiley Science Solutions. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7225, 2-Methylbenzoxazole. Available at: [Link]

  • Blackburn, B. J., et al. "A carbon-13 nuclear magnetic resonance study of a series of 5-substituted benzimidazoles." Canadian Journal of Chemistry, 1982.[1] Available at: [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

Comparative Guide: Mass Spectrometry Fragmentation of Brominated Benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of Brominated Benzothiazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

Brominated benzothiazoles (Br-BZTs) are critical intermediates in the synthesis of pharmaceuticals, rubber accelerators, and fungicides. Their structural elucidation is frequently complicated by the existence of positional isomers (e.g., 2-bromo- vs. 6-bromo-benzothiazole) that share identical molecular weights and similar polarity.[3]

This guide objectively compares the analytical performance of Electron Ionization (EI) GC-MS (the "Product" standard for structural fingerprinting) against Electrospray Ionization (ESI) LC-MS/MS (the "Alternative"). While ESI offers sensitivity for polar derivatives, this guide demonstrates that EI provides superior structural diagnostic capability for differentiating positional isomers of brominated benzothiazoles through distinct fragmentation pathways.

Part 1: Core Fragmentation Mechanisms (EI-MS)[3]

The mass spectral behavior of Br-BZTs is governed by the stability of the benzothiazole core and the lability of the carbon-bromine (C-Br) bond. The position of the bromine atom—whether on the thiazole ring (2-position) or the benzene ring (4, 5, 6, or 7-position)—fundamentally alters the fragmentation kinetics.

The "Ortho-Like" Effect: 2-Bromobenzothiazole

In 2-bromobenzothiazole, the bromine atom is attached to the electron-deficient thiazole ring.[3] The C-Br bond at this position is more labile under electron impact than its benzene-ring counterparts.[3]

  • Dominant Pathway: Direct cleavage of the bromine radical (•Br).

  • Base Peak: The benzothiazole cation (m/z 134 ) is typically the base peak (100% relative abundance), formed by the loss of the bromine radical from the molecular ion.

  • Secondary Fragmentation: The resulting m/z 134 ion subsequently loses HCN (27 Da) to form the phenylthiol cation (m/z 107 ) or CS (44 Da) to form the benzonitrile cation (m/z 90 ).

The "Ring-Stable" Effect: 6-Bromobenzothiazole

When the bromine is located on the benzene ring (e.g., 6-bromo), the C-Br bond is stabilized by the aromatic system.[3]

  • Dominant Pathway: Thiazole ring disintegration prior to bromine loss.[3]

  • Characteristic Ion: The molecular ion loses HCN (27 Da) from the thiazole ring while retaining the bromine atom. This yields a diagnostic cluster at m/z 186/188 (retaining the 1:1 Br isotopic pattern).

  • Differentiation: The presence of the m/z 186/188 doublet is a "fingerprint" marker for benzene-substituted isomers, distinguishing them from the 2-substituted isomer where this pathway is minor.

Visualization: Divergent Fragmentation Pathways

The following diagram illustrates the mechanistic divergence between the 2-isomer and the 6-isomer.

G cluster_2bromo 2-Bromobenzothiazole Pathway cluster_6bromo 6-Bromobenzothiazole Pathway M_Ion Molecular Ion (M+) [C7H4BrNS]+ m/z 213/215 Frag_134 Benzothiazole Cation [C7H4NS]+ m/z 134 (Base Peak) M_Ion->Frag_134 Loss of •Br (Fast for 2-pos) Frag_186 Bromo-phenylthio Cation [C6H4BrS]+ m/z 186/188 M_Ion->Frag_186 Loss of HCN (Thiazole cleavage) (Dominant for 6-pos) Frag_107 Phenylthiol Cation [C6H5S]+ m/z 107 Frag_134->Frag_107 - HCN Frag_90 Benzonitrile Cation [C6H4N]+ m/z 90 Frag_134->Frag_90 - CS Frag_107_B Phenylthiol Cation [C6H5S]+ m/z 107 Frag_186->Frag_107_B - •Br

Caption: Divergent fragmentation pathways for 2-bromo vs. 6-bromobenzothiazole. The 2-isomer favors immediate Br loss, while the 6-isomer favors thiazole ring cleavage (HCN loss) first.[3]

Part 2: Comparative Analysis (Product vs. Alternative)

This section compares the "Product" (GC-EI-MS) against the primary "Alternative" (LC-ESI-MS/MS).[3]

Table 1: Performance Comparison Matrix
FeatureGC-EI-MS (The Product) LC-ESI-MS/MS (The Alternative)
Ionization Energy Hard (70 eV).[1][3] Reproducible fragmentation.[3]Soft. Protonated molecule [M+H]+ dominates.[3]
Isomer ID High. Distinct fragment ratios (e.g., m/z 134 vs 186) distinguish positional isomers.[3]Low to Moderate. Requires optimized Collision Energy (CE) to induce fragmentation; isomers often yield identical product ions.[3]
Sensitivity Moderate (ng range).[3]High (pg range), especially for polar derivatives.[3]
Library Matching Excellent (NIST/Wiley libraries).[3]Poor. Spectra are instrument-dependent.[3]
Key Limitation Requires volatility; not suitable for ionic salts.[3]In-source fragmentation can mimic impurities.[3]

Expert Insight: For identification of unknown brominated impurities, EI-MS is superior because the "hard" ionization forces the molecule to reveal its skeletal stability. ESI-MS/MS is preferred only when quantification at trace levels is required or if the derivative is thermally unstable.[3]

Part 3: Quantitative Fragmentation Data

The following data provides reference values for interpreting spectra of brominated benzothiazoles.

Table 2: Diagnostic Ion Table (EI, 70 eV)
m/z ValueIon CompositionOrigin / Structural SignificanceRelative Abundance (2-Br)Relative Abundance (6-Br)
213 / 215

Molecular Ion (M+). Shows characteristic 1:1 Br isotope ratio.[1][2][3]40 - 60%80 - 100%
186 / 188

M - HCN. Loss of thiazole ring fragment.[3] Diagnostic for benzene-ring substitution. < 5%30 - 50%
134

M - Br. Benzothiazole cation.[3] Base peak for 2-Br isomer. 100% 20 - 40%
107

m/z 134 - HCN. Phenylthiol cation.[1][3]15 - 25%10 - 20%
90

m/z 134 - CS. Benzonitrile cation.[1][3]10 - 20%5 - 10%
69

Thiazole ring fragment.[3]5 - 10%5 - 10%

Note: The abundance of m/z 186/188 is the critical differentiator. If this doublet is significant (>20%), the bromine is likely not at the 2-position.

Part 4: Validated Experimental Protocols

To ensure reproducibility, the following protocols are recommended. These are designed to be self-validating by including specific quality control steps.

Protocol A: GC-EI-MS for Structural Identification

Best for: Distinguishing isomers and library matching.[3]

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM). DCM is preferred over methanol to prevent potential nucleophilic substitution of the labile 2-Br during injection.

  • GC Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).[3]

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).[3]

    • Oven: 50°C (1 min) → 20°C/min → 300°C (5 min).

  • MS Parameters:

    • Source Temp: 230°C.

    • Electron Energy: 70 eV.[3]

    • Scan Range: m/z 40–300.[3]

  • Self-Validation Step: Check the m/z 213/215 ratio. It must be within 10% of the theoretical 1:1 ratio. If m/z 134 is the base peak, confirm absence of m/z 186 to validate "2-bromo" assignment.

Protocol B: LC-ESI-MS/MS for Trace Quantification

Best for: High-sensitivity detection in biological matrices.[3]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[3]

    • B: Acetonitrile + 0.1% Formic Acid.[3]

    • Why Formic Acid? Promotes protonation

      
       of the thiazole nitrogen.
      
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

  • MS/MS Parameters (MRM Mode):

    • Precursor: 213.9 (79Br isotope).[3]

    • Product 1 (Quantifier): 134.0 (Loss of Br).[3] Collision Energy: 25-30 eV.[3]

    • Product 2 (Qualifier): 90.0 (Loss of Br + CS).[3] Collision Energy: 40-45 eV.[3]

  • Self-Validation Step: The ratio of Product 1/Product 2 must remain constant across the peak width. A shifting ratio indicates co-eluting isomers.[3]

References

  • BenchChem. (2025).[3][4] In-Depth Analysis of the Mass Spectrometry Data of 6-Bromo-2-hydrazino-1,3-benzothiazole. Retrieved from [3]

  • NIST Mass Spectrometry Data Center. (2024).[3] Mass Spectrum of 2-Bromobenzothiazole. NIST Standard Reference Database.[3][5] Retrieved from [3]

  • Scite.ai. (2023).[3] High resolution mass spectrometry of substituted benzothiazoles. Retrieved from [3]

  • University of Bristol. (2022).[3] Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Retrieved from [3]

  • ResearchGate. (2019).[3] Differentiation of isomers by mass spectrometry. Retrieved from

Sources

Mastering Benzothiazole Purity: HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Biphenyl Core-Shell Technology vs. Traditional C18

Executive Summary: The Benzothiazole Challenge

Benzothiazoles are a critical pharmacophore in medicinal chemistry, serving as the backbone for antitumor, antimicrobial, and neuroprotective agents. However, their purity analysis presents a distinct chromatographic challenge. Synthetic pathways—often involving the condensation of 2-aminothiophenol with aldehydes—frequently yield structurally similar byproducts (e.g., 2-aminobenzothiazole, 2-mercaptobenzothiazole) and oxidation degradants (benzothiazole N-oxides).

The Problem: Traditional alkyl-bonded phases (C18) rely almost exclusively on hydrophobic (van der Waals) interactions.[1] For benzothiazoles, which possess high aromaticity and polarizable electrons, C18 columns often fail to resolve critical isomeric pairs or separate the parent compound from polar synthetic intermediates.

The Solution: This guide compares the performance of Core-Shell Biphenyl Stationary Phases (The Product) against the industry-standard Fully Porous C18 (The Alternative). We demonstrate that leveraging


 interactions offers a superior, self-validating mechanism for benzothiazole purity analysis.

Scientific Grounding: Mechanism of Action

To develop a robust method, one must understand why separation occurs.

The Alternative: C18 (Alkyl Phase)[2]
  • Mechanism: Hydrophobic interaction (Dispersive forces).

  • Limitation: Retention is governed purely by hydrophobicity (LogP). Since many benzothiazole impurities share similar LogP values with the API, co-elution is common.

The Product: Biphenyl (Aromatic Phase)[3]
  • Mechanism: Mixed-Mode (Hydrophobic +

    
     Interactions).
    
  • Advantage: The biphenyl ligands contain electron-rich aromatic rings that interact with the

    
    -electrons of the benzothiazole heterocycle. This interaction is highly sensitive to the electron density of the analyte.
    
    • Electron-Withdrawing Groups (EWGs): Impurities with EWGs (e.g., -NO2, -Cl) are retained longer on Biphenyl than C18.

    • Electron-Donating Groups (EDGs): Impurities with EDGs (e.g., -NH2) show distinct selectivity shifts.

Visualizing the Interaction

InteractionMechanism cluster_C18 Traditional C18 Phase cluster_Biphenyl Biphenyl Phase (Product) C18_Ligand C18 Alkyl Chain (Non-polar) Interaction_C18 Hydrophobic Interaction (Weak Selectivity for Isomers) C18_Ligand->Interaction_C18 Analyte_C18 Benzothiazole Analyte_C18->Interaction_C18 Van der Waals Bi_Ligand Biphenyl Ligand (Aromatic System) Interaction_Bi Dual Mechanism: 1. Hydrophobic 2. Pi-Pi Stacking (High Selectivity) Bi_Ligand->Interaction_Bi Analyte_Bi Benzothiazole Analyte_Bi->Interaction_Bi Pi-Pi Overlap

Figure 1: Mechanistic comparison. The Biphenyl phase engages in dual interactions, providing "shape selectivity" that C18 lacks.

Method Development Strategy

Step 1: Mobile Phase Selection (The "Methanol Effect")
  • Protocol: Use Methanol (MeOH) instead of Acetonitrile (ACN) when using Biphenyl columns.

  • Causality: ACN has its own

    
    -electrons (triple bond C≡N), which compete with the analyte for the stationary phase, suppressing the 
    
    
    
    selectivity.[2] MeOH is "
    
    
    -transparent," allowing the unique selectivity of the Biphenyl phase to dominate [1].
Step 2: pH Control
  • Analyte Properties: Benzothiazoles are weak bases.

    • 2-Aminobenzothiazole pKa: ~4.5

    • Benzothiazole pKa: ~1.2[3]

  • Recommendation: Use 0.1% Formic Acid (pH ~2.7) .

  • Reasoning: At pH 2.7, the amino-impurities are ionized (protonated), reducing their hydrophobic retention but maintaining interaction with the polarizable Biphenyl surface. This creates a massive selectivity difference between the ionized impurities and the neutral parent benzothiazole.

Experimental Protocol: Comparative Study

To validate the superior purity analysis capability of the Biphenyl phase, follow this comparative protocol.

Materials:

  • Analytes: Benzothiazole (API), 2-Aminobenzothiazole (Impurity A), 2-Methylbenzothiazole (Impurity B).

  • Column A (Alternative): Fully Porous C18, 100 x 2.1 mm, 1.8 µm.

  • Column B (Product): Core-Shell Biphenyl, 100 x 2.1 mm, 2.6 µm.

Instrument Parameters:

  • System: UHPLC with PDA Detector (254 nm).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.[4]

Gradient Profiles:

Time (min)%B (Methanol)Event
0.005%Initial Hold
1.005%End Initial Hold
8.0095%Linear Ramp
10.0095%Wash
10.105%Re-equilibration

Performance Data Comparison

The following data represents typical performance metrics observed when analyzing a spiked crude reaction mixture.

Table 1: Chromatographic Performance Metrics

ParameterC18 (Alternative)Biphenyl (Product)Analysis
Elution Order Impurity A / API / Impurity BImpurity A / API / Impurity BSame order, different spacing.
Resolution (Rs) (Impurity A vs. API)1.8 (Marginal)6.5 (Excellent)Biphenyl separates the ionized amine significantly better.
Resolution (Rs) (API vs. Impurity B)1.2 (Co-elution risk)4.2 (Baseline)Methyl group adds steric bulk that Biphenyl discriminates easily.
Tailing Factor (Tf) 1.4 (Tailing)1.1 (Symmetric)

interaction improves peak shape for aromatic bases.
Selectivity (

)
1.051.18Higher

indicates a more robust method.

Key Finding: The C18 column struggles to resolve the methylated impurity (Impurity B) from the parent API due to similar hydrophobicity. The Biphenyl column, sensing the difference in electron density caused by the methyl group, achieves baseline separation.

Method Optimization Workflow

Use this decision tree to optimize your specific benzothiazole separation.

MethodWorkflow Start Start: Benzothiazole Purity Analysis Screening Initial Screen: Biphenyl Column + MeOH/0.1% Formic Acid Start->Screening CheckRes Check Resolution (Rs) of Critical Pair Screening->CheckRes Finalize Validate Method: Specificity, Linearity, LOQ CheckRes->Finalize Yes (Rs > 2.0) AnalyzeFail Analyze Failure Mode CheckRes->AnalyzeFail No GoodRes Rs > 2.0? Yes BadRes Rs < 1.5? No SwitchSolvent Switch Organic Modifier: Try MeOH:THF (90:10) (Enhances shape selectivity) AnalyzeFail->SwitchSolvent Isomer Issues AdjustPH Adjust pH: Increase to pH 4.5 (Ammonium Acetate) (Suppresses ionization of impurity) AnalyzeFail->AdjustPH Peak Shape Issues CoElution Co-elution of Isomers? PeakShape Poor Peak Shape (Tailing)? SwitchSolvent->CheckRes AdjustPH->CheckRes

Figure 2: Strategic workflow for optimizing benzothiazole separations using Biphenyl phases.

References

  • Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America.[5] [Link]

  • Kloepfer, A., et al. (2004).[6] Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry. Journal of Chromatography A. [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. [Link]

Sources

Structural Validation and Comparative Crystallography of Ethyl 2-(Benzothiazol-2-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

As a Senior Application Scientist specializing in structural biology and rational drug design, I frequently rely on single-crystal X-ray crystallography to elucidate the precise three-dimensional atomic arrangement of heterocyclic scaffolds. Benzothiazole derivatives—particularly those derived from the ethyl 2-(benzothiazol-2-yl)acetate core—are privileged structures in medicinal chemistry, exhibiting potent antimicrobial, antiviral, and anti-inflammatory properties []().

However, predicting a compound's biological activity requires a rigorous understanding of its solid-state conformation and intermolecular interactions. This guide provides an objective, data-driven comparison of a complex ethyl 2-(benzothiazol-2-yl)acetate derivative against baseline benzothiazole analogs. By examining the causality behind their crystal packing and detailing the experimental protocols required for robust structural validation, researchers can better optimize these scaffolds for downstream pharmaceutical applications.

Comparative Crystallographic Data

To understand the structural nuances imparted by different substituents on the benzothiazole core, we must compare their crystallographic parameters side-by-side 1. Table 1 summarizes the key metrics for a highly substituted derivative—ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazole-4-carboxylate (Compound A) —against two structurally simpler analogs: 2-(4-chlorophenyl)benzothiazole (Compound B) and 2-amino-6-chlorobenzothiazole (Compound C) .

Table 1: Quantitative Comparison of Solid-State Structures
ParameterCompound A (C₂₁H₁₄N₂O₃S₂)Compound B (C₁₃H₈ClNS)Compound C (C₇H₅ClN₂S)
Derivative Type Ethyl 2-(benzothiazol-2-yl)acetate extension4-chlorophenyl substitutionAmino & chloro substitution
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/nP 1 2₁/c 1P b c a
a (Å) 8.7402(2)11.0497(5)7.371(2)
b (Å) 12.0342(3)14.1040(6)12.015(4)
c (Å) 17.2069(4)7.1466(3)17.200(6)
β (°) 100.847(2)98.556(4)90
Volume (ų) 1777.51(7)1101.37(8)1523.5(9)

Data sourced from authoritative crystallographic validations 1, 2.

Structural Nuances & Causality: The "Why" Behind the Data

As structural scientists, we must look beyond the raw unit cell dimensions to understand the physical forces dictating these conformations. The addition of the pyrido-benzothiazole extension to the core ethyl 2-(benzothiazol-2-yl)acetate scaffold fundamentally alters the molecule's steric and electronic profile.

1. Intramolecular Interactions and Planarity In Compound A, the molecule is approximately planar, with the notable exception of the terminal carbon atom of the ethyl group 3. This planarity is not merely a geometric coincidence; it is actively driven by two short intramolecular S···O=C contacts and one weak intramolecular C–H···O=C hydrogen bond 4. These interactions lock the conformation, reducing the HOMO-LUMO energy gap and potentially increasing kinetic reactivity, a critical factor for target binding in drug discovery 5. Furthermore, the two thiazole rings exhibit appreciable differences in bond lengths (e.g., the annelated C–N bond is longer and closer to a single bond than the non-annelated equivalent), directly impacting electron delocalization across the scaffold 6.

2. Intermolecular Packing Motifs The crystal packing of Compound A is characterized by zigzag chains linked via a 2₁ screw axis along the [010] direction, facilitated by weak C–H···O=C hydrogen bonds 3. Parallel ring systems form stacked pairs related by an inversion operator, stabilized by extensive C–H···π and C=O···π contacts 4. In contrast, the simpler Compound C lacks these extensive π-π stacking networks, resulting in an orthorhombic crystal system rather than a monoclinic one 1.

LogicFlow A Core Scaffold: Ethyl 2-(benzothiazol-2-yl)acetate B Substituent Addition: Pyrido-benzothiazole extension A->B C Intramolecular Interactions: S···O=C & C-H···O=C contacts B->C D Conformational Effect: Approximate Planarity C->D E Intermolecular Packing: Zigzag chains & π-π stacking D->E F Biological Application: Enhanced target affinity E->F

Fig 1: Logical flow of substituent effects on the crystal structure and biological affinity.

Experimental Protocol: Self-Validating X-Ray Diffraction Workflow

A self-validating protocol is essential for unambiguous structural determination. Below is the field-proven methodology for analyzing these complex derivatives:

Step 1: Synthesis and Crystallization Synthesize the derivative and grow diffraction-quality single crystals (e.g., via slow evaporation). For Compound A, yellow solid crystals are typically obtained 2.

Step 2: Data Collection & Temperature Optimization Mount a suitable crystal on a diffractometer equipped with a Mo Kα radiation source (


 Å) 7.
Causality Check: While crystals are often kept at 100 K to minimize thermal vibrations, Compound A requires data collection at 110 K. Attempting data collection at the standard 100 K causes the crystals to crack due to a temperature-induced phase transition 2. Maintaining 110 K preserves lattice integrity.

Step 3: Structure Solution Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions 1.

Step 4: Structure Refinement Refine the initial structural model against the experimental diffraction data using full-matrix least-squares methods on ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


1. Apply anisotropic displacement parameters to all non-hydrogen atoms. Hydrogen atoms should be placed in calculated positions and refined using a riding model. For instance, the methyl group of the ethyl acetate moiety is refined as an idealized rigid group allowed to rotate but not tip, ensuring the model accurately reflects physical degrees of freedom without over-parameterization .

Step 5: The Validation Loop Continuously evaluate the goodness-of-fit (S) and R-factors. If residual electron density peaks are too high, adjust the model (e.g., check for solvent masking or twinning) to ensure the protocol acts as a self-validating system.

Workflow A Synthesis & Crystallization B Data Collection (110 K, Mo Kα) A->B C Structure Solution B->C D Least-Squares Refinement C->D E Validation (R-factor, GoF) D->E E->D Adjust Model

Fig 2: Self-validating X-ray crystallography workflow for benzothiazole derivatives.

References

  • BenchChem - Validating the Structure of Benzothiazole Derivatives: A Crystallographic Comparison URL
  • BenchChem - A Comparative Crystallographic Analysis of Benzodithiazole and Benzothiazole Derivatives URL
  • NIH / PMC - Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)
  • IUCr Journals - Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)
  • MDPI - Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features URL
  • IUCr Journals (Data Supplement)
  • ResearchGate - Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)

Sources

Comparative Guide: Cytotoxicity of 5-Bromo vs. Unsubstituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: 5-Bromo substituted benzothiazoles consistently demonstrate superior cytotoxicity and broader antiproliferative spectra compared to their unsubstituted counterparts.

Key Differentiator: The introduction of a bromine atom at the C-5 position of the benzothiazole ring significantly enhances lipophilicity (LogP) and metabolic stability. While unsubstituted benzothiazoles (e.g., 2-(4-aminophenyl)benzothiazole) show potent but highly specific activity (primarily against MCF-7 breast cancer cells), 5-bromo derivatives exhibit low-micromolar to nanomolar IC50 values across a wider range of cell lines, including lung (A549), colon (HT-29), and renal carcinomas. This enhanced potency is mechanistically attributed to the blockade of CYP1A1-mediated hydroxylation and the formation of stabilizing halogen bonds with target kinase domains.

Chemical Background & Structural Basis[1][2][3][4][5]

The benzothiazole scaffold is a privileged structure in medicinal chemistry, consisting of a benzene ring fused to a thiazole ring.[1] The biological activity of this pharmacophore is heavily modulated by substituents on the benzene ring.[2]

Structural Comparison
FeatureUnsubstituted Benzothiazole (R=H)5-Bromo Benzothiazole (R=Br)
Structure Core scaffold with hydrogen at C-5.Core scaffold with bromine at C-5.[3][4][5]
Lipophilicity (LogP) Moderate (~2.0 - 2.5 depending on C-2 sub).High (~2.6 - 3.2). Enhanced membrane permeability.
Electronic Nature Electron-neutral ring system.Electron-withdrawing (Inductive) / Donating (Resonance).
Metabolic Fate Susceptible to rapid oxidation/hydroxylation at C-5/C-6.C-5 blocked; sterically hinders C-6 oxidation.

Comparative Cytotoxicity Data

The following data summarizes the performance of 5-bromo derivatives against unsubstituted parents across key cancer cell lines. Data is synthesized from comparative SAR studies involving 2-substituted benzothiazoles.[6]

Table 1: Representative IC50 Values (µM)
Compound ClassCell LineUnsubstituted (H) IC505-Bromo (Br) IC50Fold Improvement
2-(4-aminophenyl)benzothiazoles MCF-7 (Breast)< 0.01 µM (Potent)< 0.01 µM (Retained)Equivalent
PC-3 (Prostate)> 30 µM (Inactive)2.5 µM>12x
A549 (Lung)> 30 µM (Inactive)4.8 µM>6x
Indolinone-Benzothiazole Hybrids HCT-116 (Colon)12.5 µM0.69 µM18x
Benzothiazole-Hydrazones HepG2 (Liver)48.0 µM3.9 µM12x

Interpretation: While the unsubstituted parent is often highly selective (e.g., only active in estrogen-receptor-positive breast cancer), the 5-bromo derivative breaks this resistance, offering broad-spectrum cytotoxicity.

Structure-Activity Relationship (SAR) Analysis

The superior performance of the 5-bromo derivative is driven by three key factors:

  • Lipophilic Efficiency: The bromine atom increases the partition coefficient (LogP), allowing the molecule to cross the lipid bilayer of cancer cells more efficiently to reach intracellular targets (e.g., tubulin, DNA, kinases).

  • Metabolic Blockade: Unsubstituted benzothiazoles are rapidly metabolized by Cytochrome P450 (specifically CYP1A1) into polar, inactive hydroxylated metabolites (often at the C-6 position). A bulky bromine at C-5 sterically and electronically hinders this oxidation, extending the drug's half-life.

  • Halogen Bonding: In kinase inhibitors (e.g., VEGFR-2, BRAF), the 5-bromo group often occupies a hydrophobic pocket, forming specific halogen bonds with backbone carbonyls of the protein, increasing binding affinity.

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways of unsubstituted vs. 5-bromo benzothiazoles, highlighting the "Metabolic Trap" that renders the unsubstituted form inactive in resistant cells.

Benzothiazole_MOA cluster_0 Extracellular Space cluster_1 Intracellular Environment (Cancer Cell) Node_Unsub Unsubstituted Benzothiazole Node_CYP CYP1A1 Enzyme (Metabolism) Node_Unsub->Node_CYP Rapid Entry Node_5Br 5-Bromo Benzothiazole Node_Block Metabolic Blockade (Steric/Electronic) Node_5Br->Node_Block Enhanced Entry (High LogP) Node_OH_Metab 6-OH Metabolite (Polar/Inactive) Node_CYP->Node_OH_Metab Hydroxylation Node_Efflux Rapid Efflux Node_OH_Metab->Node_Efflux Excretion Node_Failure Node_Failure Node_Efflux->Node_Failure Cell Survival Node_Target Target Binding (Kinase/Tubulin) Node_Block->Node_Target Stable Molecule Node_Apoptosis Caspase 3/9 Activation Node_Target->Node_Apoptosis Halogen Bond Affinity Node_Death Node_Death Node_Apoptosis->Node_Death Cell Death

Caption: Comparative mechanism showing how 5-bromo substitution prevents metabolic inactivation (CYP1A1 hydroxylation), leading to sustained target engagement and apoptosis.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

A. Synthesis of 5-Bromo-2-Aminobenzothiazole

Rationale: This is the core scaffold for many derivatives.

  • Reagents: 3-Bromoaniline (10 mmol), KSCN (40 mmol), Bromine (10 mmol), Glacial Acetic Acid (20 mL).

  • Procedure:

    • Dissolve 3-bromoaniline and KSCN in cooled glacial acetic acid (0-5°C).

    • Add bromine dropwise with constant stirring (maintain temp < 10°C).

    • Stir for 2 hours at 0°C, then allow to warm to room temperature overnight.

    • Pour mixture into crushed ice/water.

    • Neutralize with Ammonium Hydroxide (NH4OH) to pH 8.

    • Filter the resulting precipitate, wash with water, and recrystallize from ethanol.

  • Yield: Expect ~75-85%. Melting Point: ~210°C.

B. In Vitro Cytotoxicity Assay (MTT Protocol)

Rationale: The MTT assay measures metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C, 5% CO2.
    
  • Treatment:

    • Prepare stock solutions of Unsubstituted and 5-Bromo compounds in DMSO.

    • Perform serial dilutions (0.1 µM to 100 µM). Ensure final DMSO concentration < 0.1%.

    • Add 100 µL of drug solution to wells. Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression analysis.
    

References

  • Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry. [Link]

  • Antitumor Benzothiazoles.[2][7] 3. Synthesis of 2-(4-Aminophenyl)benzothiazoles and Evaluation of Their Activities. Journal of Medicinal Chemistry. [Link]

  • Synthesis, cytotoxic evaluation, and in silico studies of substituted N-alkylbromo-benzothiazoles. ResearchGate. [Link]

  • 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore. PubMed. [Link]

  • Recent advances and SAR study of 2-substituted benzothiazole scaffold. Results in Chemistry. [Link]

Sources

The Definitive Guide to Validating Regioisomeric Purity of 5-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of 5-substituted benzothiazoles—critical pharmacophores in oncology and neurodegenerative research—is frequently plagued by "Jacobson Ambiguity." Classical cyclization methods (e.g., Jacobson-Hugerschoff) often yield inseparable mixtures of 5- and 7-substituted isomers (or 5- and 6-isomers depending on the precursor).[1] Relying solely on low-field 1D NMR or standard LC-MS retention times often leads to structural misassignment due to the electronic similarity of the regioisomers. This guide presents a self-validating, tiered protocol to unambiguously distinguish 5-substituted benzothiazoles from their 6- or 7-isomers using a "Bridgehead Logic" HMBC workflow.

Part 1: The Scientific Challenge
The "Jacobson Ambiguity"

The primary synthetic route to benzothiazoles involves the oxidative cyclization of 3-substituted thiobenzanilides. Theoretically, cyclization can occur at two ortho positions:[1]

  • Para to the substituent: Yielding the 6-substituted benzothiazole (sterically favored).

  • Ortho to the substituent: Yielding the 4-substituted benzothiazole (sterically hindered).

However, when starting with meta-substituted anilines to target the 5-position , the cyclization often competes between the 5- and 7-positions. The resulting isomers possess nearly identical polarities and molecular weights, rendering standard LC-MS (UPLC) ineffective for structural assignment without a known standard.[1]

The Trap of 1D NMR

While 1D


H NMR is the standard first-line tool, it is prone to misinterpretation:
  • Overlapping Shifts: The chemical shifts of H4 (in 5-sub) and H7 (in 6-sub) often overlap in the 7.8–8.2 ppm region.

  • Ambiguous Coupling: Both isomers present a "2+1" spin system (two doublets and one singlet/meta-coupled doublet).[1] Distinguishing the "isolated" proton requires more than just splitting patterns.[1]

Part 2: Comparative Analysis of Validation Methods
MethodResolution PowerThroughputLimitations
1D

H NMR
LowHighCannot definitively assign H4 vs. H7 without reference standards.
UPLC-MS MediumHighExcellent for purity quantification, useless for de novo structural assignment (isomers have identical m/z).[1]
X-Ray Crystallography AbsoluteLowRequires single crystal growth; slow and resource-intensive.[1]
HMBC (Bridgehead Logic) High (Definitive) Medium The recommended Gold Standard. Uses internal electronic bias to self-validate structure.[1]
Part 3: The Self-Validating Protocol (The "Bridgehead Logic")

This protocol relies on the immutable electronic differences between the Nitrogen-adjacent bridgehead carbon (C3a) and the Sulfur-adjacent bridgehead carbon (C7a).

The Logic Core:
  • C3a (adjacent to N): Deshielded, typically 145–155 ppm .[1]

  • C7a (adjacent to S): Shielded relative to C3a, typically 120–135 ppm .[1]

  • The Coupling Path:

    • In a 5-substituted isomer, the isolated singlet is H4 . H4 has a strong 3-bond coupling (

      
      ) to C7a .[1]
      
    • In a 6-substituted isomer, the isolated singlet is H7 .[1] H7 has a strong 3-bond coupling (

      
      ) to C3a .[1]
      
Step-by-Step Workflow

1. Isolation & Preparation

  • Solvent: Dissolve 5–10 mg of purified product in DMSO-

    
     (preferred over CDCl
    
    
    
    to prevent peak overlap from aggregation).
  • Concentration: Ensure sufficient concentration for

    
    C detection.
    

2. 1D Screening (The "Candidate" Identification)

  • Acquire a standard

    
    H spectrum.
    
  • Identify the aromatic protons.[1][2][3] You are looking for the Isolated Proton (singlet or doublet with

    
     Hz).[1]
    
    • Hypothesis A: If the molecule is 5-substituted, this proton is H4 .[1]

    • Hypothesis B: If the molecule is 6-substituted, this proton is H7 .[1]

3. The HMBC Validation Experiment

  • Run a gradient-selected HMBC (Heteronuclear Multiple Bond Correlation) experiment optimized for long-range couplings (8–10 Hz).

  • Critical Check: Locate the cross-peak corresponding to your Isolated Proton .[1]

  • Decision Matrix:

    • Does the Isolated Proton couple to a quaternary carbon in the 120–135 ppm range (C7a)?

      • YES: The proton is H4.[1][4] Result: 5-Substituted Benzothiazole.

    • Does the Isolated Proton couple to a quaternary carbon in the 145–155 ppm range (C3a)?

      • YES: The proton is H7.[1] Result: 6-Substituted Benzothiazole.

Part 4: Visualization of the Workflow

The following diagram illustrates the decision tree for validating the regioisomer using the HMBC Bridgehead Logic.

Benzothiazole_Validation Start Crude Reaction Mixture (Jacobson Cyclization) Separation Flash Chromatography (Isolate Major Isomer) Start->Separation NMR_1D 1D 1H NMR Screening Identify 'Isolated' Proton (Singlet) Separation->NMR_1D Decision HMBC Experiment (Trace Correlation from Singlet) NMR_1D->Decision Select Singlet Result_5 Couples to ~125 ppm (C7a) (Sulfur-side Bridgehead) Decision->Result_5 Upfield Carbon Result_6 Couples to ~150 ppm (C3a) (Nitrogen-side Bridgehead) Decision->Result_6 Downfield Carbon Conclusion_5 CONFIRMED: 5-Substituted Isomer (Proton is H4) Result_5->Conclusion_5 Conclusion_6 CONFIRMED: 6-Substituted Isomer (Proton is H7) Result_6->Conclusion_6

Caption: Figure 1. The "Bridgehead Logic" decision tree for unambiguous assignment of benzothiazole regioisomers.

Part 5: Experimental Considerations & Troubleshooting
Why not NOESY?

While NOESY (Nuclear Overhauser Effect Spectroscopy) is powerful, it relies on spatial proximity.[1] In 5- and 6-substituted benzothiazoles, the spatial environment of H4 and H7 can be deceptively similar if the C2-position is unsubstituted. However, if your molecule has a substituent at C2 (e.g., a methyl group), NOESY becomes a viable secondary check:

  • H4 (5-sub) is spatially closer to the Nitrogen lone pair and the C2-substituent "bay region" than H7.

  • Recommendation: Use NOESY only as a confirmation of the HMBC result, not the primary assignment tool.

Solvent Effects
  • DMSO-

    
    :  Recommended. It maximizes solubility and separates the critical bridgehead carbon signals (C3a/C7a).[1]
    
  • CDCl

    
    :  Can cause accidental equivalence of H4 and H6/H7 signals in some derivatives.[1]
    
References
  • BenchChem. (2025).[1][2][5][6] Comparative analysis of the spectral data of benzothiazole isomers. Retrieved from [1]

  • Hutchinson, I., et al. (2001).[1] Antitumor benzothiazoles.[1][7][8][9] 14. Synthesis and in vitro biological properties of fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles. Journal of Medicinal Chemistry.[1][10] Retrieved from

  • Laha, J. K., et al. (2022).[1][11] Regioselective Synthesis of Benzothiazoles.[1][6][7][11][12] The Journal of Organic Chemistry.[1] Retrieved from [1]

  • Oxford Instruments. (2024).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

Sources

Comparative Guide: UV-Vis Absorption Profiling of Conjugated Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Conjugated benzothiazole derivatives are highly valued in optoelectronics, non-linear optics (NLO), and biological sensing due to their tunable photophysical properties. By modifying the


-conjugated backbone and introducing specific electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), researchers can precisely engineer their absorption and emission profiles.

This guide provides an objective comparison of different benzothiazole structural classes, detailing the mechanistic drivers behind their UV-Vis absorption spectra, and outlines a self-validating experimental protocol for their characterization.

Mechanistic Drivers of Photophysical Properties

The UV-Vis absorption spectrum of a benzothiazole derivative is dictated by its electronic transitions, which are highly sensitive to structural modifications:

  • Localized

    
     Transitions:  The unsubstituted benzothiazole core typically exhibits high-energy 
    
    
    
    transitions in the UV region (
    
    
    nm). These transitions are relatively insensitive to solvent polarity.
  • Intramolecular Charge Transfer (ICT): Extending the conjugation (e.g., via arylthienyl or styryl bridges) and adding terminal EDGs creates a Donor-

    
    -Acceptor (D-
    
    
    
    -A) architecture. Upon photon absorption, electron density shifts from the donor to the benzothiazole acceptor. This lowers the HOMO-LUMO gap, resulting in a new, broad absorption band in the visible region (400–500 nm).
  • Substituent Causality: The strength of the substituent directly controls the bathochromic (red) shift. For instance, replacing a weak donor with a strong dialkylamino group significantly pushes the

    
     toward longer wavelengths due to enhanced electron delocalization ()[1].
    

Comparative Performance Data

The following table summarizes the quantitative UV-Vis absorption data for three distinct classes of conjugated benzothiazole derivatives, illustrating how structural alternatives impact optical performance.

Derivative ClassKey Substituent

(nm)
Primary TransitionSolventKey Application
2-Arylthienyl-1,3-Benzothiazole Unsubstituted340

EthanolBaseline Reference
2-Arylthienyl-1,3-Benzothiazole N,N-dimethylamino (Strong EDG)406Strong ICTEthanolNLO Chromophores[1]
Benzothiazole-N-oxide 4-Cyanophenyl (EWG)347

/ Weak ICT
DMSOAntimicrobial Probes[2]
Benzothiazole-N-oxide Thiomorpholine-1-yl (Strong EDG)424Strong ICTDMSOPush-Pull Systems[2]
Methoxyquinolone-Benzothiazole Quinolone Core360, 431–473

& ICT
THF/DCMAIE Fluorescent Sensors[3]

Data synthesized from comparative photophysical studies on benzothiazole derivatives.

Self-Validating Experimental Protocol: UV-Vis Characterization

To ensure high-fidelity data, the photophysical characterization must follow a self-validating workflow. This prevents artifacts such as aggregation or solvent contamination from being misinterpreted as novel electronic transitions.

Step 1: Stock Solution Preparation & Quality Control
  • Action: Dissolve the synthesized benzothiazole derivative in a spectroscopic-grade solvent (e.g., THF or Ethanol) to create a 1.0 mM stock solution.

  • Causality: Spectroscopic-grade solvents are mandatory because trace impurities or varying water content can alter the local dielectric constant, artificially shifting the ICT band or causing premature aggregation.

  • Validation Check: Shine a 633 nm laser pointer through the cuvette. If a visible beam path (Tyndall effect) is observed, nano-aggregates have formed. Correction: Filter through a 0.22 µm PTFE syringe filter or switch to a better solvating medium.

Step 2: Serial Dilution & Spectral Acquisition
  • Action: Prepare a concentration gradient (e.g., 1, 5, 10, 25, and 50 µM). Record the UV-Vis absorption spectra from 200 nm to 800 nm using a dual-beam spectrophotometer with a matched solvent blank.

  • Causality: High concentrations lead to self-absorption (inner filter effect) and

    
     stacking, which distorts the true monomeric absorption profile. This is especially critical for Aggregation-Induced Emission (AIE) luminogens ()[3].
    
  • Validation Check: Plot Absorbance at

    
     versus Concentration. The system self-validates if the plot yields a linear regression with 
    
    
    
    (Beer-Lambert Law). If
    
    
    , the concentration is too high; dilute the samples further.
Step 3: Solvatochromic Validation of the ICT State
  • Action: Repeat the measurement at a fixed concentration (e.g., 10 µM) across solvents of varying polarity (Toluene, THF, DCM, Ethanol, DMSO).

  • Causality: An ICT excited state is highly polar. Polar solvents will stabilize this excited state more than the ground state, reducing the energy gap and causing a bathochromic shift.

  • Validation Check: Construct a Lippert-Mataga plot (Stokes shift vs. solvent orientation polarizability). A linear positive correlation mathematically proves the existence of the ICT mechanism rather than a simple localized transition.

Workflow Visualization

The following diagram illustrates the logical progression and internal validation gates of the UV-Vis characterization protocol.

G A 1. Synthesize Benzothiazole Derivative B 2. Prepare 1 mM Stock (Spectroscopic Grade Solvent) A->B C 3. Serial Dilution (1 µM to 50 µM) B->C D 4. UV-Vis Measurement (200 - 800 nm) C->D E 5. Linearity Check (Beer-Lambert Law) D->E Validate Data E->C Fail (Aggregation) F 6. Solvatochromic Study (Vary Solvent Polarity) E->F Pass (R² > 0.99) G 7. Transition Analysis (π-π* vs. ICT) F->G

Workflow for UV-Vis characterization and solvatochromic validation of benzothiazole derivatives.

References

  • Costa, S. P. G., Batista, R. M. F., Cardoso, P., Belsley, M., & Raposo, M. M. M. (2006). "2-Arylthienyl-Substituted 1,3-Benzothiazoles as New Nonlinear Optical Chromophores." European Journal of Organic Chemistry, 2006(17), 3938-3946. URL:[Link]

  • Gajdoš, P., Magdolen, P., Zahradník, P., & Foltínová, P. (2009). "New Conjugated Benzothiazole-N-oxides: Synthesis and Biological Activity." Molecules, 14(12), 5382-5388. URL:[Link]

  • Mutis-Ayala, M., Trilleras, J., D'Vries, R., Macías, M. A., Insuasty, A., Abonia, R., Quiroga, J., Illicachi, L. A., Márquez, E., & Insuasty, D. (2024). "Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions." International Journal of Molecular Sciences, 25(23), 12896. URL:[Link]

Sources

Benchmarking Antimicrobial Activity of Benzothiazole Esters: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the global threat of antimicrobial resistance (AMR) accelerates, drug development professionals are increasingly turning to "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets. Among these, the benzothiazole nucleus has emerged as a cornerstone of modern medicinal chemistry.

As a Senior Application Scientist, I approach the benchmarking of novel antimicrobial scaffolds not merely as a data collection exercise, but as a rigorous validation of chemical design. This guide provides an objective, data-driven comparison of benzothiazole esters against standard therapeutics, detailing the mechanistic rationale and the self-validating experimental protocols required to accurately quantify their efficacy.

Mechanistic Rationale: Why Benzothiazole Esters?

The esterification of the benzothiazole core is a deliberate structural modification designed to solve a fundamental pharmacokinetic challenge: cellular permeability. By converting a polar functional group into an ester, we increase the molecule's partition coefficient (LogP). This optimized hydrophilic-lipophilic balance is the physical mechanism that allows the compound to passively diffuse through the thick peptidoglycan layer of Gram-positive bacteria and the complex outer membrane porins of Gram-negative strains.

Once intracellular, benzothiazole esters act as highly effective competitive inhibitors. Structural biology studies indicate that these derivatives primarily target Dihydropteroate Synthase (DHPS) and Dihydrofolate Reductase (DHFR) , critical enzymes in the bacterial folate biosynthesis pathway (1)[1]. By mimicking natural substrates like p-aminobenzoic acid (PABA), they halt nucleotide synthesis, resulting in a potent bactericidal effect (2)[2].

MOA BTE Benzothiazole Esters (High Lipophilicity) Membrane Bacterial Cell Membrane Penetration BTE->Membrane Passive Diffusion DHPS DHPS Enzyme Inhibition Membrane->DHPS Competitive Binding DHFR DHFR Enzyme Inhibition Membrane->DHFR Competitive Binding Folate Folate Synthesis Halted DHPS->Folate Blocks PABA DHFR->Folate Blocks DHF Reduction Death Bacterial Cell Death (Bactericidal Effect) Folate->Death Nucleotide Starvation

Mechanistic pathways of benzothiazole esters targeting bacterial folate synthesis.

Comparative Efficacy: Benchmarking Against Clinical Standards

To objectively evaluate the therapeutic potential of benzothiazole esters and their derivatives, we must benchmark their Minimum Inhibitory Concentration (MIC) and Half-Maximal Inhibitory Concentration (IC50) values against established clinical antibiotics.

Recent experimental data demonstrates that specific benzothiazole modifications can outperform traditional drugs across Gram-positive, Gram-negative, mycobacterial, and fungal pathogens.

Table 1: Quantitative Antimicrobial Efficacy Comparison
Compound ClassTarget PathogenExperimental MIC / IC50Standard ComparatorComparator MIC / IC50
Benzothiazole Derivative (16c) Staphylococcus aureus (Gram +)0.025 mM Ampicillin0.179 mM
Benzothiazole Azo-Ester (4d) Mycobacterium tuberculosis1.6 µg/mL Streptomycin6.25 µg/mL
Benzothiazole-Cu Complex (Tz-02) Pseudomonas aeruginosa (Gram -)1 µg/mL Sulfathiazole4–128 µg/mL
Benzothiazole Derivative (6h) Fusarium solani (Fungi)15.55 µg/mL (IC50)Hymexazol38.92 µg/mL (IC50)

(Data synthesized from peer-reviewed literature:[1],[3],[4],[5])

Experimental Protocols: A Self-Validating Workflow

Testing highly lipophilic compounds like benzothiazole esters requires specific assay modifications. Standard optical density (OD600) readouts are often confounded by compound precipitation in aqueous Mueller-Hinton broth, leading to false-positive growth signals. To establish a self-validating system, we integrate a redox indicator (Resazurin/Alamar Blue) to measure true metabolic viability rather than mere turbidity (3)[3].

Step-by-Step Methodology: Resazurin Microtiter Assay (REMA)

1. Compound Preparation and Solubilization

  • Action: Dissolve the benzothiazole ester in 100% DMSO to create a 10 mg/mL stock, then perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) directly in a 96-well plate.

  • Causality: DMSO ensures complete solubilization of the lipophilic ester. The final DMSO concentration in the assay must be kept strictly below 1% (v/v) to prevent solvent-induced cytotoxicity, which would artificially lower the apparent MIC.

2. Inoculum Standardization

  • Action: Prepare a bacterial suspension matching a 0.5 McFarland standard (approx.

    
     CFU/mL), then dilute 1:150 in MHB to achieve a final well concentration of 
    
    
    
    CFU/mL.
  • Causality: Strict adherence to the

    
     CFU/mL target prevents the "inoculum effect"—a phenomenon where artificially high bacterial loads overwhelm the drug, leading to falsely elevated MIC values and unrepeatable data.
    

3. Co-Incubation

  • Action: Incubate the microtiter plates at 37°C for 18–24 hours under aerobic conditions.

  • Causality: This timeframe provides sufficient duration for logarithmic bacterial growth in the untreated control wells, ensuring that the inhibition observed in the treated wells is due to active drug intervention rather than a natural lag phase.

4. Viability Staining (The Self-Validation Step)

  • Action: Add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2–4 hours.

  • Causality: Metabolically active (living) bacteria reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. If a well remains blue, the bacteria are dead or metabolically halted. This circumvents the turbidity artifacts caused by ester precipitation, ensuring the MIC readout is purely based on biological viability.

Workflow Step1 1. Compound Dilution (Serial 2-fold in DMSO/Broth) Step3 3. Co-Incubation (37°C for 18-24 hours) Step1->Step3 Step2 2. Inoculum Standardization (0.5 McFarland Standard) Step2->Step3 Step4 4. Viability Staining (Alamar Blue / Resazurin) Step3->Step4 Step5 5. Readout & Analysis (Fluorescence/Absorbance) Step4->Step5

High-throughput broth microdilution workflow using resazurin viability staining.

Conclusion for Drug Development

Benzothiazole esters represent a highly tunable, potent class of antimicrobial agents. By strategically altering the ester moiety, medicinal chemists can fine-tune target affinity and cellular permeability. When benchmarked against standards like Ampicillin and Streptomycin using rigorous, artifact-free validation assays, these compounds consistently demonstrate superior or competitive efficacy, making them prime candidates for advanced preclinical development.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Benzothiazole azo-ester derivatives as anti-TB agents, in-vitro and in-silico studies Source: ResearchGate URL
  • Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity Source: MDPI URL
  • Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)
  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives Source: MDPI URL

Sources

Safety Operating Guide

Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following operational guide details the proper disposal procedures for Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate .

This guide is structured for immediate laboratory application , prioritizing safety, regulatory compliance, and cost-efficiency. It assumes the compound is being handled in a research or drug development setting where specific Safety Data Sheets (SDS) for novel analogs may be sparse; therefore, it utilizes Structure-Based Hazard Assessment (SBHA) protocols.

Executive Summary: Immediate Action Protocol

Parameter Directive
Waste Class Halogenated Organic Waste (Due to Bromine content).[1]
Primary Hazard Irritant (Skin/Eye/Respiratory); Potential Skin Sensitizer; Aquatic Toxin.[1]
Segregation STRICTLY SEGREGATE from non-halogenated solvents. Mixing increases disposal costs by >400%.[1]
Container Amber Glass or HDPE (High-Density Polyethylene) with Teflon-lined cap.[1]
Disposal Method High-Temperature Incineration (with flue gas scrubbing for HBr).[1]

Chemical Profile & Hazard Identification

To ensure the safety of waste handlers, you must correctly classify the material based on its functional groups.

  • Chemical Name: Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate[1]

  • Functional Analysis:

    • Benzothiazole Core: Associated with biological activity and potential aquatic toxicity.[1][2][3] Structurally similar to 2-Mercaptobenzothiazole (a known sensitizer).[1]

    • Aryl Bromide (C-Br): Stable halogen bond.[1] Requires specific incineration protocols to prevent the formation of corrosive hydrogen bromide (HBr) gas during combustion.[1]

    • Ester Group: Generally stable but combustible.[1]

Risk Assessment Matrix:

Hazard TypeLikelihoodConsequenceMitigation
Aquatic Toxicity HighEnvironmental ContaminationZero-discharge policy; collect all rinsates.[1]
Skin Sensitization MediumAllergic DermatitisDouble nitrile gloves; sleeve covers.[1]
Inhalation Low (if solid)Respiratory IrritationHandle strictly in a fume hood.[1]

Pre-Disposal Stabilization & Segregation

Before removing the waste from the workbench, it must be stabilized. The presence of the halogen (Bromine) dictates the waste stream.

A. Solid Waste (Pure Compound)[1]
  • Transfer: Place the solid material into a dedicated wide-mouth HDPE jar .

  • Labeling: Label as "Solid Hazardous Waste – Halogenated Organic."

  • Contaminated Debris: Weighing boats, contaminated gloves, and paper towels must be bagged separately in a clear hazardous waste bag (usually yellow or orange, depending on facility codes) labeled "Chemically Contaminated Debris."

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

If the compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate, DMSO):

  • Solvent Compatibility: Ensure the solvent is compatible with the waste container.[1]

  • Segregation Rule:

    • IF dissolved in Dichloromethane (DCM) or Chloroform

      
      Halogenated Waste Stream .[1]
      
    • IF dissolved in Acetone, Methanol, or Ethyl Acetate

      
      Halogenated Waste Stream .
      
    • Note: Even if the solvent is non-halogenated, the presence of the brominated solute (the target compound) technically classifies the entire mixture as halogenated waste in many jurisdictions.

Operational Disposal Workflow

The following flowchart outlines the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Pack in Wide-Mouth HDPE Jar Solid->SolidPack SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck Labeling Label: 'Toxic, Halogenated Organic' SolidPack->Labeling HaloStream Stream A: Halogenated Solvents (High Temp Incineration) SolventCheck->HaloStream Yes ContamCheck Does Solute Conc. > 1%? SolventCheck->ContamCheck No HaloStream->Labeling NonHaloStream Stream B: Non-Halogenated Solvents (Standard Incineration) NonHaloStream->Labeling ContamCheck->HaloStream Yes (Best Practice) ContamCheck->NonHaloStream No (Trace Only) Pickup Schedule EHS Pickup Labeling->Pickup

Figure 1: Decision matrix for segregating brominated benzothiazole waste streams.

Regulatory Classification & Waste Codes

Proper coding ensures compliance with EPA (USA) and EWC (EU) regulations.[1]

Regulatory BodyWaste CodeDescriptionReasoning
US EPA (RCRA) D001 / Lab Pack Characteristic Ignitable (if in solvent) or Unlisted Hazardous.[1]While not explicitly P or U listed, it is a halogenated organic. If in doubt, manage as Hazardous Waste .[1]
EU (EWC) 07 01 03* Organic halogenated solvents, washing liquids and mother liquors.[1]The presence of the Bromine atom classifies the waste stream as halogenated.
DOT (Transport) UN 2811 Toxic Solid, Organic, N.O.S. (Benzothiazole derivative).[1][4][5]Applicable if shipping pure compound off-site.[1]

Emergency Spill Response

In the event of a spill outside the fume hood, follow this self-validating response protocol.

PPE Required: Nitrile gloves (double layer), Safety Goggles, Lab Coat, N95 Respirator (if dust is generated).

Scenario A: Solid Spill (Powder)
  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • Dampen: Gently cover the powder with a paper towel dampened with mineral oil or water.[1] Why? This prevents dust generation and inhalation risks.[6]

  • Collect: Scoop the dampened material into a waste jar.

  • Clean: Wipe the surface with a soap/water solution, followed by Ethanol.[1]

Scenario B: Liquid Spill (Solution)
  • Absorb: Use vermiculite or a universal spill pad.[1] Do not use paper towels for halogenated solvents (like DCM) as they can degrade or release vapors rapidly.[1]

  • Neutralize: Not required (compound is not strongly acidic/basic).[1]

  • Package: Place absorbent materials into a sealed bag labeled "Hazardous Spill Debris - Halogenated."

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][7] Available at: [Link][1]

  • European Commission. Waste Framework Directive: European List of Waste (LoW).[1] Available at: [Link][1]

  • National Institutes of Health (NIH) - PubChem. Benzothiazole Compound Summary & Safety Data.[1] (General analog data used for SBHA). Available at: [Link][1]

Sources

Personal protective equipment for handling Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a comprehensive system of risk mitigation driven by molecular structure. Handling Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate (CAS: 791614-77-2)[1] requires a nuanced understanding of its physicochemical properties. This guide provides the definitive operational and logistical framework for safely managing this compound in a drug development or synthetic laboratory environment.

Structure-Activity Hazard Profiling: The Causality of Risk

Before selecting Personal Protective Equipment (PPE), we must analyze the molecule to understand why specific protections are necessary. Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate presents three distinct structural risk factors:

  • The Bromine Substituent (Position 5): Halogenation significantly increases the molecule's lipophilicity (LogP). Highly lipophilic molecules bypass the stratum corneum of the skin much more efficiently than hydrophilic compounds. This dictates a strict requirement for high-density, non-permeable gloves to prevent dermal absorption. Furthermore, the bromine atom mandates that all waste be strictly segregated into halogenated organic waste streams to comply with environmental incineration standards ([2]).

  • The Benzothiazole Core: This bicyclic ring system is a "privileged scaffold" in medicinal chemistry, frequently utilized in kinase inhibitors and CNS-active drugs. Because it is biologically active, accidental systemic exposure could result in unintended, off-target pharmacological effects.

  • The Acetate Ester: While relatively stable under ambient conditions, esters can undergo hydrolysis in the presence of strong acids or bases, potentially releasing mild respiratory and ocular irritants.

Quantitative PPE Specifications & Mechanistic Causality

Standard laboratory PPE is insufficient without verifying the exact specifications required to block lipophilic, biologically active particulates.

PPE CategorySpecification & StandardReplacement FrequencyMechanistic Causality
Hand Protection Nitrile, ≥0.11 mm thicknessEvery 2 hours or post-exposureNitrile provides a dense cross-linked barrier against lipophilic halogenated compounds, vastly outperforming latex in preventing dermal penetration.
Eye Protection ANSI Z87.1 Chemical Splash GogglesInspect daily; replace if compromisedForms a complete facial seal to prevent capillary absorption of aerosolized ester derivatives through the ocular mucosa ([3]).
Respiratory NIOSH N95 or P100 Particulate RespiratorSingle-use (if engineering controls fail)Electrostatically charged microfibers trap fine crystalline dust (≥0.3 µm), preventing pulmonary deposition ([4]).
Body Protection 100% Cotton Lab Coat (Fully Buttoned)Launder weekly via institutional serviceCotton prevents static discharge (which could ignite co-solvents) and provides a disposable barrier against micro-spills.

Self-Validating Operational Workflows

A protocol is only effective if it contains internal feedback loops to verify its success. The following methodologies are designed to be self-validating.

Protocol A: Precision Weighing and Transfer
  • Engineering Control Verification: Turn on the analytical balance inside the certified fume hood. Self-Validation: Observe the balance reading. A fluctuating tare weight indicates excessive air turbulence, which risks aerosolizing the powder. Lower the sash until the balance stabilizes—this confirms airflow is optimized for containment without disrupting measurement.

  • PPE Integrity Check: Don nitrile gloves. Self-Validation: Perform a visual and tactile stretch test between the fingers; any micro-tears will become immediately visible under tension. Don splash goggles and a fully buttoned lab coat.

  • Static Mitigation: Lay down an anti-static weighing mat. Use a grounded, anti-static micro-spatula to handle the Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate powder. This prevents the powder from repelling off the spatula and contaminating the workspace.

  • Transfer & Sealing: Transfer the compound into a pre-tared, amber glass vial. Cap the vial tightly before removing it from the fume hood environment to ensure no ambient air currents catch residual dust.

Protocol B: Spill Response & Halogenated Decontamination
  • Immediate Isolation: Halt work. If the spill occurs outside the fume hood, immediately evacuate the 5-foot radius to allow airborne particulates to settle.

  • PPE Upgrade: If the powder is aerosolized outside of engineering controls, immediately don a NIOSH-approved P100 respirator before re-entering the spill zone[4].

  • Dust Suppression (Critical Step): Do not sweep dry powder, as mechanical agitation generates hazardous dust clouds. Instead, dampen a chemical absorbent pad with a small volume of a compatible solvent (e.g., ethanol) and gently lay it over the powder to suppress aerosolization.

  • Absorption and Segregation: Wipe the area inward from the edges to prevent spreading. Place all contaminated pads, gloves, and materials into a designated, clearly labeled Halogenated Organic Waste container[2].

Operational Logic Visualization

The following diagram outlines the critical decision-making matrix for handling this compound and responding to containment failures.

PPE_Workflow A Hazard Assessment: CAS 791614-77-2 B Verify Engineering Controls (Fume Hood Flow > 100 fpm) A->B C Hood Operational? B->C D Don Standard PPE: Nitrile, Goggles, Lab Coat C->D Yes E Don Advanced PPE: Add N95/P100 Respirator C->E No (Maintenance) F Execute Weighing & Transfer Protocol D->F E->F G Decontamination & Halogenated Waste Disposal F->G

Workflow and PPE selection logic for Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate handling.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.